Product packaging for GS-443902(Cat. No.:CAS No. 1355149-45-9)

GS-443902

货号: B604917
CAS 编号: 1355149-45-9
分子量: 531.20 g/mol
InChI 键: DFVPCNAMNAPBCX-LTGWCKQJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

GS-443902 is an organic triphosphate that is GS-441524 in which the 5'-hydroxy group has been replaced by a triphosphate group. It is the active metabolite of remdesivir. It has a role as a drug metabolite, an antiviral drug and an anticoronaviral agent. It is a C-nucleoside, an aromatic amine, a nitrile, a pyrrolotriazine and an organic triphosphate. It is functionally related to a GS-441524.
intracellular active metabolite of remdesivi

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16N5O13P3 B604917 GS-443902 CAS No. 1355149-45-9

属性

IUPAC Name

[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N5O13P3/c13-4-12(8-2-1-6-11(14)15-5-16-17(6)8)10(19)9(18)7(28-12)3-27-32(23,24)30-33(25,26)29-31(20,21)22/h1-2,5,7,9-10,18-19H,3H2,(H,23,24)(H,25,26)(H2,14,15,16)(H2,20,21,22)/t7-,9-,10-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFVPCNAMNAPBCX-LTGWCKQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC=NN2C(=C1)C3(C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C2C(=NC=NN2C(=C1)[C@]3([C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N5O13P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355149-45-9
Record name Remdesivir triphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1355149459
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GS-441524 TRIPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AEL0YED4SU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

GS-443902: A Deep Dive into its Mechanism of Action Against RNA Viruses

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

GS-443902 is the pharmacologically active triphosphate form of the nucleoside analog GS-441524, a compound that has demonstrated potent antiviral activity against a range of RNA viruses.[1][2][3] Developed by Gilead Sciences, GS-441524 is the primary plasma metabolite of the prodrug Remdesivir.[1][4] This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound exerts its antiviral effects, with a focus on its activation, interaction with viral machinery, and the resulting inhibition of viral replication. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action: A Nucleoside Analog Inhibitor

GS-441524 is a 1'-cyano-substituted adenosine analogue.[1][4] Its antiviral activity stems from its intracellular conversion to the active triphosphate metabolite, this compound.[1][5][6][7] This active form acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of RNA viruses.[6][8]

The mechanism can be broken down into several key steps:

  • Cellular Uptake: GS-441524 enters the host cell primarily through nucleoside transporters.[9][10][11] Studies have identified ENT1, ENT2, and CNT3 as transporters for GS-441524.[9][11] The expression levels of these transporters in target tissues can influence the efficiency of drug uptake.[10][12]

  • Intracellular Activation (Phosphorylation): Once inside the cell, GS-441524 undergoes a three-step phosphorylation process to become the active this compound.[1][6][7] This bioactivation is catalyzed by host cell kinases. The initial phosphorylation to GS-441524 monophosphate is considered the rate-limiting step and is likely carried out by adenosine kinase.[5][12] Subsequent phosphorylations to the diphosphate and then the triphosphate form are catalyzed by other cellular kinases.[1][4]

  • Competition with Natural Nucleotides: As an adenosine analog, this compound mimics the structure of adenosine triphosphate (ATP).[13] This structural similarity allows it to compete with the natural ATP for binding to the active site of the viral RdRp.[11]

  • Incorporation into Viral RNA: The viral RdRp mistakenly incorporates this compound into the nascent viral RNA strand.[6][13][14]

  • Delayed Chain Termination: Following its incorporation, this compound leads to premature termination of the growing RNA chain.[1][6][8][14][15] This "delayed chain termination" effectively halts viral RNA replication, preventing the production of new viral genomes and proteins.[1][14]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the antiviral activity and pharmacokinetics of GS-441524.

Table 1: In Vitro Antiviral Activity of GS-441524

VirusCell LineEC50 (µM)Reference(s)
Feline Infectious Peritonitis Virus (FIPV)CRFK cells0.78[3]
SARS-CoV-2Vero E6 cells0.08 to >10 (median 0.87)[5]
SARS-CoV-2Vero E6 cells1.86[9]

Table 2: Pharmacokinetic Parameters of GS-441524 in Various Species

SpeciesRoute of AdministrationHalf-life (hours)Oral Bioavailability (%)Reference(s)
HumanOral~2413-20 (estimated)[1][5]
CatIntravenous (as Remdesivir)~5.14Not Applicable[16]
DogOralNot specified85[9]
Cynomolgus MonkeyOral~28.3[1][9]
RatOralNot specified33[9]
MouseOralNot specified39[9]

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further research. Below are generalized protocols based on cited studies.

In Vitro Antiviral Activity Assay (EC50 Determination)
  • Cell Culture: Plate a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, CRFK for FIPV) in 96-well plates and grow to confluence.

  • Drug Preparation: Prepare a serial dilution of GS-441524 in culture medium.

  • Viral Infection: Infect the cells with the target RNA virus at a predetermined multiplicity of infection (MOI).

  • Drug Treatment: After a brief incubation period for viral adsorption, remove the virus inoculum and add the culture medium containing the different concentrations of GS-441524.

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a CO2 incubator.

  • Assessment of Cytopathic Effect (CPE): Evaluate the extent of virus-induced cell death or morphological changes under a microscope.

  • Data Analysis: Determine the drug concentration that inhibits the viral CPE by 50% (EC50) using a dose-response curve analysis.

Feline Infectious Peritonitis (FIP) Treatment in Cats (In Vivo Efficacy)
  • Subject Enrollment: Cats with a confirmed diagnosis of naturally occurring FIP are enrolled in the study. Baseline clinical parameters (temperature, weight, activity, appetite) and blood work (CBC, chemistry panel) are recorded.[17][18]

  • Drug Administration: GS-441524 is administered subcutaneously once daily. Dosages typically range from 2.0 mg/kg to 10 mg/kg, with higher doses used for neurological or relapsed cases.[8][17][19][20]

  • Treatment Duration: The standard treatment duration is a minimum of 12 weeks.[14][17]

  • Monitoring: Cats are monitored daily for clinical signs. Body weight and temperature are recorded regularly. Blood tests are repeated at specified intervals (e.g., every 4 weeks) to monitor for normalization of hematocrit, total protein, globulin, and albumin levels.[18]

  • Endpoint: The primary outcome is clinical remission, defined by the resolution of clinical signs and normalization of blood parameters. Long-term follow-up is conducted to assess for disease relapse.

Visualizations

Signaling Pathway: Intracellular Activation and Action of GS-441524

G Intracellular Activation and Mechanism of Action of GS-441524 cluster_extracellular Extracellular Space cluster_cell Host Cell cluster_virus Viral Replication Complex GS_ext GS-441524 NT Nucleoside Transporters (ENT1, ENT2, CNT3) GS_ext->NT Uptake GS_intra GS-441524 NT->GS_intra GS_MP GS-441524-MP GS_intra->GS_MP Adenosine Kinase (Rate-limiting) GS_DP GS-441524-DP GS_MP->GS_DP Cellular Kinases GS_TP This compound (Active Triphosphate) GS_DP->GS_TP Cellular Kinases RdRp Viral RNA-dependent RNA Polymerase (RdRp) GS_TP->RdRp Competitive Inhibition RNA_nascent Nascent Viral RNA RdRp->RNA_nascent Incorporation of this compound ATP ATP (Natural Substrate) ATP->RdRp RNA_template Viral RNA Template RNA_template->RdRp Termination Chain Termination RNA_nascent->Termination

Caption: Intracellular activation and mechanism of action of GS-441524.

Experimental Workflow: In Vivo FIP Treatment Study

G Experimental Workflow for an In Vivo FIP Treatment Study Start Start: Diagnosis of FIP Baseline Baseline Data Collection (Clinical Signs, Bloodwork) Start->Baseline Treatment Daily Subcutaneous GS-441524 Administration (min. 12 weeks) Baseline->Treatment Monitoring Daily Clinical Monitoring (Temp, Weight, Appetite) Treatment->Monitoring Bloodwork Periodic Bloodwork (every 4 weeks) Treatment->Bloodwork Decision End of 12 Weeks: Assess Clinical & Lab Data Monitoring->Decision Bloodwork->Decision Remission Clinical Remission Decision->Remission Successful Outcome Relapse Relapse / No Remission Decision->Relapse Unsuccessful Outcome FollowUp Long-term Follow-up Remission->FollowUp

References

The Active Antiviral Agent GS-443902: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GS-443902 is the pharmacologically active nucleoside triphosphate (NTP) metabolite of the antiviral prodrug Remdesivir (GS-5734) and its parent nucleoside, GS-441524. As a structural mimic of adenosine triphosphate (ATP), this compound functions as a potent and selective inhibitor of viral RNA-dependent RNA polymerases (RdRp), a critical enzyme for the replication of numerous RNA viruses. Its discovery was a pivotal moment in the development of broad-spectrum antiviral therapies, culminating in the emergency use authorization and subsequent approval of Remdesivir for the treatment of COVID-19. This technical guide provides an in-depth overview of the discovery, mechanism of action, synthesis, and key experimental protocols associated with this compound, intended for professionals in the field of drug development and virology.

Discovery and Rationale

The journey to this compound began with a strategic initiative at Gilead Sciences to identify nucleoside analogues with broad-spectrum activity against emerging RNA viruses.[1] A library of over 1,000 diverse nucleoside analogues was screened, leading to the identification of a C-nucleoside, GS-441524, which belongs to the pyrrolo[2,1-f][triazin-4-amino] adenine class.[1][2] This parent nucleoside demonstrated potent antiviral activity against a range of viruses, including coronaviruses like SARS-CoV and MERS-CoV, and filoviruses like Ebola virus (EBOV).[3][4]

Structure-activity relationship (SAR) studies revealed that a 1'-cyano group was critical for potent antiviral activity and selectivity against host polymerases.[2][5] Like all nucleoside analogues, GS-441524 requires intracellular phosphorylation to its active triphosphate form to exert its antiviral effect.[6] This multi-step phosphorylation, particularly the initial conversion to a monophosphate, is often a rate-limiting step that can hinder antiviral potency.[7][8] To bypass this bottleneck, the phosphoramidate prodrug Remdesivir (GS-5734) was developed. Remdesivir is designed to efficiently enter cells and be rapidly converted into the monophosphate form, which is then readily phosphorylated twice to yield the active triphosphate, this compound.[7][9]

Mechanism of Action

The antiviral activity of this compound is executed at the heart of the viral replication machinery. As an adenosine triphosphate analog, it competes with endogenous ATP for incorporation into the nascent viral RNA strand by the viral RdRp.[10]

Once incorporated, this compound has a dual inhibitory effect:

  • Delayed Chain Termination: Unlike classic chain terminators, the incorporation of this compound does not immediately halt RNA synthesis. The presence of a 3'-hydroxyl group allows for the addition of a few more nucleotides. However, the unique structure of the C-nucleoside, particularly the 1'-cyano group, creates a steric clash with the RdRp enzyme complex after three additional nucleotides are added, effectively terminating RNA elongation.[4][11]

  • Evasion of Proofreading: Many coronaviruses possess a 3'-to-5' exoribonuclease (ExoN) that can excise mismatched nucleotides, acting as a proofreading mechanism. This compound is a poor substrate for this ExoN activity, meaning once it is incorporated, it is not efficiently removed, ensuring the termination of the viral genome.[12]

cluster_0 Viral RNA Replication cluster_1 Competition cluster_2 Outcome Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) Nascent_RNA Growing RNA Strand Viral_RdRp->Nascent_RNA Elongates RNA_Template Viral RNA Template RNA_Template->Viral_RdRp Binds Termination Delayed Chain Termination (Replication Halted) Nascent_RNA->Termination Incorporation of this compound leads to ATP Adenosine Triphosphate (Natural Substrate) ATP->Viral_RdRp Normal Incorporation GS443902 This compound (ATP Analog) GS443902->Viral_RdRp Competitive Inhibition

Caption: Mechanism of RdRp inhibition by this compound.

Data Presentation

Table 1: In Vitro Antiviral Activity of this compound Precursors
CompoundVirusCell LineAssay ReadoutEC₅₀ (µM)Reference(s)
GS-441524Feline Infectious Peritonitis Virus (FIPV)CRFKCPE0.78[3][13]
GS-441524SARS-CoV-2Vero E6CPE1.86
RemdesivirSARS-CoVHAEVirus Yield~0.07[3]
RemdesivirMERS-CoVHAEVirus Yield~0.07[3]
RemdesivirEbola Virus (EBOV)MacrophagesN/A0.086[2]
RemdesivirSARS-CoV-2Vero E6CPE0.77[3]

EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. CPE: Cytopathic Effect; HAE: Human Airway Epithelial; CRFK: Crandell Rees Feline Kidney.

Table 2: In Vitro RdRp Inhibition and Intracellular Concentrations
CompoundTargetAssay TypeIC₅₀ (µM)Cell LineIntracellular Cₘₐₓ (pmol/10⁶ cells)Reference(s)
This compound RSV RdRpBiochemical1.1N/AN/A[12][14]
This compound HCV RdRpBiochemical5.0N/AN/A[12][14]
This compound SARS-CoV-2 RdRpBiochemical0.032N/AN/AN/A
Remdesivir (precursor)N/AIntracellular MetabolismN/AMacrophages300[14]
Remdesivir (precursor)N/AIntracellular MetabolismN/AHMVEC110[14]
Remdesivir (precursor)N/AIntracellular MetabolismN/AHeLa90[14]

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an inhibitor that reduces the activity of a biochemical target by half. Intracellular Cₘₐₓ of this compound measured after 72h incubation with 1 µM Remdesivir.

Synthesis and Metabolic Activation

Intracellular Metabolic Activation Pathway

The generation of this compound within the host cell is a critical process that begins with its precursors.

  • From GS-441524: The parent nucleoside enters the cell, likely via nucleoside transporters, and undergoes a three-step phosphorylation cascade mediated by host cell kinases to form the monophosphate (MP), diphosphate (DP), and finally the active triphosphate (TP), this compound.[6]

  • From Remdesivir (GS-5734): The phosphoramidate prodrug readily crosses the cell membrane. Intracellularly, it is hydrolyzed by enzymes such as carboxylesterase 1 or cathepsin A directly to GS-441524 monophosphate. This intermediate is then efficiently phosphorylated twice by host kinases to yield this compound.[7][8]

cluster_rem Prodrug Pathway (Remdesivir) RDV Remdesivir (GS-5734) MP GS-441524-MP (Monophosphate) RDV->MP Hydrolysis (Carboxylesterase 1, Cathepsin A) DP GS-441524-DP (Diphosphate) MP->DP Phosphorylation (Host Kinase) GS GS-441524 (Nucleoside) GS->MP Phosphorylation (Host Kinase) [Rate-Limiting Step] TP This compound (Active Triphosphate) DP->TP Phosphorylation (Host Kinase) cluster_synth Chemoenzymatic Synthesis Workflow cluster_reagents Key Reagents GS GS-441524 (Starting Material) MP GS-441524-MP GS->MP Nucleoside Kinase DP GS-441524-DP MP->DP Nucleoside Monophosphate Kinase TP This compound (Final Product) DP->TP Nucleoside Diphosphate Kinase ATP ATP (Phosphate Donor) ATP->GS Provides PO₃²⁻ ATP->MP Provides PO₃²⁻ ATP->DP Provides PO₃²⁻ Regen ATP Regeneration System (e.g., ACKase) Regen->ATP Recycles ADP

References

GS-443902: An In-Depth Technical Guide on the Active Metabolite of Remdesivir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Remdesivir (GS-5734) has emerged as a critical antiviral agent, notably as the first FDA-approved treatment for COVID-19. Its therapeutic efficacy is not attributed to the compound itself, but to its active triphosphate metabolite, GS-443902. This technical guide provides a comprehensive overview of this compound, detailing its formation from the prodrug Remdesivir, its mechanism of action as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp), and a comparative analysis of its antiviral activity and pharmacokinetic profile against its parent nucleoside, GS-441524. This document consolidates quantitative data into structured tables and provides detailed experimental protocols for key assays, alongside visual representations of metabolic pathways and experimental workflows to support researchers and drug development professionals in the field of antiviral therapeutics.

Introduction

Remdesivir is a single-diastereomer monophosphoramidate prodrug of an adenosine analogue.[1] Its design facilitates intracellular delivery and subsequent metabolic activation to its pharmacologically active form, the nucleoside triphosphate analogue this compound.[1][2] This active metabolite demonstrates broad-spectrum activity against a range of RNA viruses, including coronaviruses like SARS-CoV-2, by targeting the viral RNA-dependent RNA polymerase (RdRp).[3][4] Understanding the metabolic journey of Remdesivir to this compound and the intrinsic properties of this active moiety is paramount for optimizing antiviral therapies and developing next-generation therapeutics.

Metabolic Activation of Remdesivir to this compound

The intracellular conversion of Remdesivir to this compound is a multi-step enzymatic process crucial for its antiviral activity.

Cellular Uptake and Initial Hydrolysis

Remdesivir, being a prodrug, is designed to efficiently cross the cell membrane, likely through passive diffusion and potentially with the aid of solute carrier (SLC) transporters.[5] Once inside the cell, it undergoes initial hydrolysis. This process is primarily mediated by carboxylesterase 1 (CES1) and to a lesser extent, cathepsin A (CatA), to form the alanine intermediate metabolite, GS-704277 (also referred to as MetX).[1][6][7]

Formation of the Monophosphate

The intermediate metabolite, GS-704277, is further hydrolyzed by histidine triad nucleotide-binding protein 1 (HINT1) to yield the nucleoside monophosphate, GS-441524-MP.[1][6] This step is a critical juncture in the activation pathway. Dephosphorylation of GS-441524-MP can lead to the formation of the parent nucleoside, GS-441524, which is less efficiently re-phosphorylated.[3]

Sequential Phosphorylation to the Active Triphosphate

The nucleoside monophosphate (GS-441524-MP) is then sequentially phosphorylated by cellular kinases to its diphosphate (GS-441524-DP) and finally to the active triphosphate form, this compound.[1][3] This active metabolite is an analogue of adenosine triphosphate (ATP) and serves as the direct inhibitor of the viral RdRp.[8]

Diagram 1: Metabolic pathway of Remdesivir to its active form, this compound.

Mechanism of Antiviral Action

The antiviral activity of this compound is centered on its ability to inhibit the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of RNA viruses.

Competitive Inhibition of RdRp

This compound, as an adenosine triphosphate analogue, competes with the natural ATP substrate for incorporation into the nascent viral RNA chain by the RdRp.[8]

Delayed Chain Termination

Upon incorporation into the viral RNA, this compound leads to delayed chain termination.[8] This premature cessation of RNA synthesis effectively halts viral replication. The 1'-cyano group on the ribose moiety of this compound is thought to cause a steric clash with the RdRp enzyme, preventing the translocation of the polymerase and thus terminating RNA elongation.[4]

RdRp_Inhibition Mechanism of RdRp Inhibition by this compound cluster_process cluster_enzyme cluster_result ATP ATP RdRp Viral RdRp ATP->RdRp Natural Substrate GS443902 This compound GS443902->RdRp Competitive Inhibitor RNA_synthesis Viral RNA Synthesis RdRp->RNA_synthesis Incorporation of ATP Chain_termination Delayed Chain Termination RdRp->Chain_termination Incorporation of this compound Continued Replication Continued Replication RNA_synthesis->Continued Replication Inhibition of Replication Inhibition of Replication Chain_termination->Inhibition of Replication

Diagram 2: Competitive inhibition of viral RdRp by this compound.

Quantitative Data

Antiviral Activity

The antiviral potency of Remdesivir and its metabolites varies across different cell lines and viral strains. The following tables summarize key in vitro activity data.

Table 1: In Vitro Antiviral Activity (EC50/IC50) of Remdesivir and GS-441524 against Coronaviruses

CompoundVirusCell LineEC50 (µM)IC50 (µM)Reference(s)
RemdesivirSARS-CoV-2Vero E60.77 - 23.15-[2]
RemdesivirSARS-CoV-2Calu-30.28-[9]
RemdesivirSARS-CoV-2HAE0.01-[9]
RemdesivirSARS-CoVHAE0.069-[2]
RemdesivirMERS-CoVHAE0.074-[2]
RemdesivirMurine Hepatitis Virus-0.03-[2]
GS-441524SARS-CoV-2Vero E60.470.70[3][9]
GS-441524SARS-CoV-2Calu-30.623.21[3][9]
GS-441524SARS-CoV-2Caco-2-3.62[3]
GS-441524SARS-CoVHAE-~0.86[3]
GS-441524MERS-CoVHAE-~0.86[3]
This compoundRSV RdRp--1.1[10]
This compoundHCV RdRp--5.0[10]

Table 2: Cytotoxicity (CC50) of Remdesivir

CompoundCell LineCC50 (µM)Reference(s)
RemdesivirVarious Human Cells1.7 to >20[11]
RemdesivirVero E6>100[12]
Pharmacokinetic Parameters

The pharmacokinetic profiles of Remdesivir and its metabolites have been characterized in various species.

Table 3: Pharmacokinetic Parameters of Remdesivir and its Metabolites in Healthy Humans (Multiple Doses)

ParameterRemdesivirGS-441524GS-704277
Cmax (ng/mL)2229 (19.2% CV)145 (19.3% CV)246 (33.9% CV)
AUCtau (ng·h/mL)1585 (16.6% CV)2229 (18.4% CV)462 (31.4% CV)
Ctrough (ng/mL)Not Detectable69.2 (18.2% CV)Not Detectable
Data from a study with IV administration of 100 mg to healthy adults.

Table 4: Intracellular Pharmacokinetic Parameters of this compound in Human PBMCs

ParameterValue
Half-life (t1/2)~14 hours
Data from a study in rhesus monkeys, often used as a surrogate for human PBMCs.[10]

Experimental Protocols

In Vitro Antiviral Activity Assay (SARS-CoV-2 in Vero E6 Cells)

This protocol outlines a common method to determine the efficacy of an antiviral compound against SARS-CoV-2 by measuring the reduction of cytopathic effect (CPE).

  • Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density of 1 x 104 cells per well in 100 µL of Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS). Incubate overnight at 37°C with 5% CO2.

  • Compound Preparation: Prepare serial dilutions of the test compound (e.g., Remdesivir or GS-441524) in DMEM with 2% FBS.

  • Treatment and Infection: Remove the growth medium from the cells. Add 50 µL of the compound dilutions to the respective wells. Subsequently, add 50 µL of SARS-CoV-2 diluted in medium to achieve a multiplicity of infection (MOI) of 0.05. Include "virus control" (cells + virus, no drug) and "cell control" (cells only, no virus or drug) wells.

  • Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.

  • Viability Measurement: Assess cell viability using a CellTiter-Glo® Luminescent Cell Viability Assay or a similar MTS-based assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of virus inhibition for each concentration. Normalize the data with the virus control representing 0% inhibition and the cell control representing 100% inhibition. Plot the percent inhibition against the logarithm of the drug concentration and use non-linear regression to determine the EC50 value.[1]

Antiviral_Assay_Workflow Workflow for In Vitro Antiviral Assay start Start seed_cells Seed Vero E6 cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight prepare_compounds Prepare serial dilutions of antiviral compounds incubate_overnight->prepare_compounds treat_cells Treat cells with compound dilutions prepare_compounds->treat_cells infect_cells Infect cells with SARS-CoV-2 (MOI 0.05) treat_cells->infect_cells incubate_72h Incubate for 72 hours infect_cells->incubate_72h measure_viability Measure cell viability (e.g., MTS assay) incubate_72h->measure_viability analyze_data Analyze data and calculate EC50 measure_viability->analyze_data end End analyze_data->end

Diagram 3: General workflow for an in vitro antiviral screening assay.
Quantification of Intracellular this compound in PBMCs by LC-MS/MS

This protocol describes a method for the direct quantification of the active triphosphate metabolite, this compound, in peripheral blood mononuclear cells (PBMCs).

  • PBMC Isolation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Cell Lysis and Extraction: Resuspend a known number of PBMCs (e.g., 10 million cells) in a lysis buffer. Quench the metabolic activity and extract the nucleotides by adding ice-cold 70% methanol containing an internal standard (e.g., a stable isotope-labeled analogue of this compound).

  • Sample Preparation:

    • Vortex the cell lysate and incubate at -20°C to facilitate protein precipitation and nucleotide extraction.

    • Centrifuge to pellet the cell debris.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable buffer for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Use a reversed-phase column (e.g., C18) with a gradient elution program. The mobile phases typically consist of an aqueous solution with an ion-pairing agent (e.g., dimethylhexylamine) and an organic solvent (e.g., acetonitrile).

    • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Monitor the specific precursor-to-product ion transitions for this compound and the internal standard using multiple reaction monitoring (MRM).

  • Quantification: Generate a standard curve using known concentrations of this compound in a matrix matched to the cell lysate. Calculate the concentration of this compound in the samples based on the standard curve.[7]

Conclusion

This compound is the cornerstone of Remdesivir's antiviral efficacy. As the active triphosphate metabolite, its ability to competitively inhibit and terminate the action of viral RNA-dependent RNA polymerase is the definitive mechanism of action against a spectrum of RNA viruses. This technical guide has provided a detailed examination of the metabolic activation pathway, mechanism of action, and key quantitative data related to this compound. The provided experimental protocols offer a foundational methodology for researchers engaged in the study of this critical antiviral agent and the development of novel therapeutics targeting viral replication. Continued research into the intracellular kinetics of this compound formation and its interaction with viral variants will be essential for optimizing current treatment strategies and addressing future viral threats.

References

In Vitro Antiviral Spectrum of GS-443902: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-443902 is the active triphosphate metabolite of the antiviral prodrug Remdesivir (GS-5734). As a nucleoside triphosphate analog, this compound functions by inhibiting viral RNA-dependent RNA polymerases (RdRp), a critical enzyme for the replication of many RNA viruses. This technical guide provides a comprehensive overview of the in vitro antiviral spectrum of this compound, detailing its activity against a range of viruses, the experimental protocols used to determine this activity, and the underlying molecular mechanisms.

Mechanism of Action

Remdesivir, a monophosphoramidate prodrug of the adenosine analog GS-441524, is designed to efficiently enter host cells. Once inside, it undergoes metabolic activation to its triphosphate form, this compound.[1] This active metabolite mimics the natural adenosine triphosphate (ATP) and is incorporated into the nascent viral RNA chain by the viral RdRp.[2] The incorporation of this compound leads to delayed chain termination, thereby halting viral RNA synthesis.[3]

In Vitro Antiviral Spectrum of this compound

Virus FamilyVirusTarget EnzymeIC50 of this compoundEC50 of GS-441524Cell Line(s) for EC50Reference(s)
CoronaviridaeSARS-CoV-2RdRp32 nM0.47 - 1.09 µMVero E6[4]
MERS-CoVRdRpNot Reported0.074 µMHAE[3]
Feline Infectious Peritonitis Virus (FIPV)RdRpNot Reported~1 µMCRFK
ParamyxoviridaeRespiratory Syncytial Virus (RSV)RdRp1.1 µMNot Reported-[2][5]
FlaviviridaeHepatitis C Virus (HCV)RdRp5 µMNot Reported-[2][5]
FiloviridaeEbola Virus (EBOV)L-protein (RdRp)Not ReportedNot Reported-

Note: The lack of reported IC50 values for this compound against MERS-CoV, FIPV, and Ebola virus RdRps in the reviewed literature highlights a gap in publicly available data. The antiviral activity against these viruses is largely inferred from the potent activity of Remdesivir and GS-441524 in cell-based assays.

Experimental Protocols

The determination of the in vitro antiviral activity of this compound and its precursors involves a variety of established experimental protocols. Below are detailed methodologies for key assays.

Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of a compound to protect cells from the virus-induced cell death.

  • Cell Lines: Vero E6, MRC-5, Huh-7, RD, or other susceptible cell lines.

  • Materials:

    • Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

    • Virus stock of known titer.

    • GS-441524 or Remdesivir.

    • 96-well cell culture plates.

    • Neutral red or Crystal Violet staining solution.

    • Microplate reader.

  • Procedure:

    • Seed cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours of incubation.

    • Prepare serial dilutions of the test compound in cell culture medium.

    • After 24 hours, remove the growth medium from the cell plates and infect the cells with the virus at a predetermined multiplicity of infection (MOI).

    • Immediately after infection, add the different concentrations of the test compound to the wells. Include virus-only (positive control) and cell-only (negative control) wells.

    • Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient to observe significant CPE in the virus control wells (typically 3-5 days).

    • After the incubation period, remove the medium and stain the remaining viable cells with Crystal Violet or Neutral Red.

    • After washing and drying, solubilize the dye and measure the absorbance using a microplate reader.

    • The EC50 value is calculated as the compound concentration that reduces the cytopathic effect by 50% compared to the virus control.

Plaque Reduction Assay

This assay quantifies the reduction in the formation of viral plaques in the presence of an antiviral compound.

  • Cell Lines: Vero E6 or other plaque-forming susceptible cell lines.

  • Materials:

    • Complete cell culture medium.

    • Virus stock of known titer.

    • GS-441524 or Remdesivir.

    • 6-well or 12-well cell culture plates.

    • Overlay medium (e.g., medium containing low-melting-point agarose or carboxymethylcellulose).

    • Crystal Violet staining solution.

  • Procedure:

    • Seed cells in 6-well or 12-well plates to form a confluent monolayer.

    • Prepare serial dilutions of the virus stock and infect the cell monolayers for 1-2 hours.

    • During infection, prepare serial dilutions of the test compound in the overlay medium.

    • After the adsorption period, remove the virus inoculum and overlay the cells with the compound-containing overlay medium.

    • Incubate the plates at 37°C in a 5% CO2 incubator until distinct plaques are visible (typically 3-5 days).

    • Fix the cells with a formaldehyde solution and stain with Crystal Violet.

    • Count the number of plaques in each well.

    • The EC50 value is calculated as the compound concentration that reduces the number of plaques by 50% compared to the virus control.

Quantitative Real-Time PCR (qRT-PCR) Assay

This assay measures the reduction in viral RNA levels in the presence of an antiviral compound.

  • Cell Lines: Any cell line susceptible to the virus of interest.

  • Materials:

    • Complete cell culture medium.

    • Virus stock.

    • GS-441524 or Remdesivir.

    • 24-well or 48-well cell culture plates.

    • RNA extraction kit.

    • qRT-PCR master mix, primers, and probe specific to the viral genome.

    • Real-time PCR instrument.

  • Procedure:

    • Seed cells in plates and allow them to adhere overnight.

    • Infect the cells with the virus at a specific MOI.

    • After a short adsorption period, remove the inoculum and add a medium containing serial dilutions of the test compound.

    • Incubate for a defined period (e.g., 24, 48, or 72 hours).

    • Harvest the cell supernatant or cell lysate for RNA extraction.

    • Perform RNA extraction according to the kit manufacturer's protocol.

    • Perform one-step or two-step qRT-PCR using primers and a probe targeting a conserved region of the viral genome.

    • Quantify the viral RNA copy number by comparing the cycle threshold (Ct) values to a standard curve of known concentrations of viral RNA or a plasmid containing the target sequence.

    • The EC50 value is the compound concentration that reduces the viral RNA level by 50% compared to the virus control.

Visualizations

Intracellular Activation of Remdesivir

The following diagram illustrates the metabolic pathway of Remdesivir to its active triphosphate form, this compound, within the host cell.

Remdesivir_Metabolism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Remdesivir_ext Remdesivir (GS-5734) (Prodrug) Remdesivir_int Remdesivir Remdesivir_ext->Remdesivir_int Cellular Uptake GS_704277 Alanine Metabolite (GS-704277) Remdesivir_int->GS_704277 Carboxylesterase 1 Cathepsin A GS_441524_MP GS-441524-MP (Monophosphate) GS_704277->GS_441524_MP HINT1 GS_441524_DP GS-441524-DP (Diphosphate) GS_441524_MP->GS_441524_DP Nucleoside-Phosphate Kinases GS_441524_Nuc GS-441524 (Nucleoside) GS_441524_MP->GS_441524_Nuc Phosphatases GS_443902 This compound (Active Triphosphate) GS_441524_DP->GS_443902 Nucleoside-Diphosphate Kinase GS_441524_Nuc->GS_441524_MP Nucleoside Kinases

Caption: Intracellular metabolic activation of Remdesivir to this compound.

Mechanism of Viral RdRp Inhibition

This diagram depicts the mechanism by which this compound inhibits the viral RNA-dependent RNA polymerase.

RdRp_Inhibition cluster_replication Viral RNA Replication cluster_inhibition Inhibition by this compound Viral_RNA Viral RNA Template RdRp Viral RNA-dependent RNA Polymerase (RdRp) Viral_RNA->RdRp Nascent_RNA Nascent RNA Strand RdRp->Nascent_RNA Elongation Incorporation Incorporation into Nascent RNA RdRp->Incorporation GS443902 This compound (ATP Analog) GS443902->Incorporation ATP Natural ATP ATP->Incorporation Competition Termination Delayed Chain Termination Incorporation->Termination

Caption: Mechanism of viral RdRp inhibition by this compound.

References

The Pharmacokinetics and Metabolism of GS-443902: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-443902 is the pharmacologically active nucleoside triphosphate analogue that acts as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp). It is the key metabolite responsible for the antiviral activity of the prodrugs remdesivir (GS-5734) and its parent nucleoside, GS-441524.[1][2][3][4][5] Understanding the intricate metabolic journey and pharmacokinetic profile of this compound is paramount for the optimization of existing antiviral therapies and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the metabolism, pharmacokinetics, and relevant experimental methodologies associated with this compound, tailored for professionals in the field of drug development and virology.

Metabolic Activation Pathway

The formation of the active triphosphate, this compound, is a critical intracellular process that enables its therapeutic action. This activation occurs through distinct pathways depending on the administered prodrug.

From Remdesivir (GS-5734):

Remdesivir, a monophosphoramidate prodrug, is designed to enhance intracellular delivery of the active moiety.[6][7] Once inside the cell, remdesivir undergoes a multi-step enzymatic conversion:

  • Hydrolysis by Esterases: Carboxylesterase 1 (CES1) and, to a lesser extent, Cathepsin A (CatA) hydrolyze the ester bond in remdesivir, leading to the formation of an intermediate alanine metabolite, GS-704277.[5][8][9][10][11]

  • Phosphoramidate Cleavage: The phosphoramidate bond is then cleaved, yielding the nucleoside monophosphate.

  • Phosphorylation: Subsequent phosphorylations by cellular kinases convert the monophosphate to the diphosphate and finally to the active triphosphate, this compound.[12]

From GS-441524:

GS-441524, the parent nucleoside of remdesivir, can also be administered directly.[13][14] Its conversion to the active triphosphate, this compound, follows a more direct, yet potentially rate-limiting, phosphorylation cascade:

  • Initial Phosphorylation: Cellular kinases, likely including adenosine kinase, catalyze the initial phosphorylation of GS-441524 to its monophosphate form. This step is considered a critical and potentially rate-limiting factor in the activation of GS-441524.[1][13]

  • Subsequent Phosphorylations: The monophosphate is then further phosphorylated to the diphosphate and ultimately to the active triphosphate, this compound, by cellular kinases.[14]

The active this compound then acts as a competitive inhibitor of viral RNA-dependent RNA polymerase, becoming incorporated into the nascent viral RNA chain and causing premature termination of transcription.[15]

metabolic_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space RDV Remdesivir (GS-5734) RDV_int Remdesivir RDV->RDV_int Diffusion GS441524_ext GS-441524 GS441524_int GS-441524 GS441524_ext->GS441524_int Transport GS704277 GS-704277 (Alanine Metabolite) RDV_int->GS704277 Carboxylesterase 1 Cathepsin A GS441524_MP GS-441524 Monophosphate GS704277->GS441524_MP Phosphoramidase GS441524_DP GS-441524 Diphosphate GS441524_MP->GS441524_DP Kinases GS443902 This compound (Active Triphosphate) GS441524_DP->GS443902 Kinases Viral_RdRp Viral RdRp Inhibition GS443902->Viral_RdRp Inhibits GS441524_int->GS441524_MP Adenosine Kinase (Rate-limiting)

Caption: Metabolic activation of Remdesivir and GS-441524 to this compound.

Pharmacokinetics of GS-441524

The majority of pharmacokinetic data available pertains to GS-441524, the direct precursor to this compound and the major plasma metabolite of remdesivir.[14]

In Vitro Properties
ParameterSpeciesValueReference
Plasma Protein Binding Mouse, Rat, Monkey, Dog, Human22-38% (unbound fraction 62-78%)[1]
Metabolic Stability Mouse, Rat, Monkey, Dog, HumanStable in liver microsomes, cytosols, and hepatocytes[1]
Transporter Substrate HumanMDR1, BCRP, CNT3, ENT1, ENT2[1]
Not a Substrate for HumanCNT1, CNT2, ENT4[1]
In Vivo Pharmacokinetics Following Intravenous (IV) Administration
ParameterMouseRatMonkeyDog
Dose (mg/kg) 5222
Clearance (CLp, mL/min/kg) 2613.510.44.1
Volume of Distribution (Vdss, L/kg) 2.41.81.10.92
Half-life (t1/2, h) 3.9-1.32.1

Data compiled from a study by Li et al., 2021.[1]

In Vivo Pharmacokinetics Following Oral (PO) Administration
ParameterMouseRatMonkeyDog
Dose (mg/kg) 101055
Cmax (ng/mL) 582133093.31790
Tmax (h) 1.50.71.31.2
AUC (ng·h/mL) 2540609045911900
Bioavailability (%) 39338.385

Data compiled from a study by Li et al., 2021.[1]

Pharmacokinetics of this compound

Direct pharmacokinetic studies of this compound are challenging due to its exclusive intracellular localization.[16] However, studies measuring its concentration in peripheral blood mononuclear cells (PBMCs) after remdesivir administration provide valuable insights.

ParameterHuman (Healthy Volunteers)
Administration Remdesivir IV (200 mg day 1, 100 mg daily for 4 or 9 days)
Intracellular Half-life (PBMCs) Approximately 43.4 hours
Observation High intracellular trough concentrations observed in PBMCs, indicating efficient conversion from remdesivir.

Data from studies on remdesivir pharmacokinetics.[12][17]

Experimental Protocols

Detailed, step-by-step experimental protocols are often proprietary. However, the methodologies employed in the cited literature provide a solid framework for designing similar studies.

In Vitro Metabolism and Stability Assays
  • Objective: To assess the metabolic stability of the compound in various biological matrices.

  • Methodology:

    • Matrix Preparation: Liver microsomes, cytosols, or hepatocytes are prepared from different species (e.g., mouse, rat, monkey, dog, human).

    • Incubation: The test compound (e.g., GS-441524) is incubated with the prepared biological matrix at a specific concentration (e.g., 1 µM) and temperature (37°C). The incubation mixture typically includes cofactors like NADPH for microsomal studies.

    • Sampling: Aliquots are taken at various time points (e.g., 0, 15, 30, 60 minutes).

    • Analysis: The concentration of the remaining parent compound is quantified using analytical techniques like LC-MS/MS.

    • Data Interpretation: The rate of disappearance of the parent compound is used to calculate parameters like in vitro half-life and intrinsic clearance.

In Vivo Pharmacokinetic Studies in Animals
  • Objective: To determine the pharmacokinetic profile of the compound after administration to animal models.

  • Methodology:

    • Animal Models: Common models include C57BL/6 mice, Sprague-Dawley rats, Cynomolgus monkeys, and Beagle dogs.

    • Drug Administration: The compound is administered via the desired route, typically intravenously (IV) to determine clearance and volume of distribution, and orally (PO) to assess bioavailability.

    • Blood Sampling: Blood samples are collected at predetermined time points post-dosing.

    • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

    • Bioanalysis: The concentration of the drug and its major metabolites in plasma is quantified using a validated LC-MS/MS method.

    • Pharmacokinetic Analysis: Plasma concentration-time data is analyzed using non-compartmental or compartmental modeling to determine key pharmacokinetic parameters (Cmax, Tmax, AUC, CL, Vdss, t1/2, and bioavailability).

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_data Data Output stability Metabolic Stability Assay (Microsomes, Hepatocytes) adme_profile ADME Profile stability->adme_profile ppb Plasma Protein Binding Assay ppb->adme_profile transporter Transporter Interaction Assay transporter->adme_profile dosing Drug Administration (IV, PO) sampling Blood/Tissue Sampling dosing->sampling analysis LC-MS/MS Bioanalysis sampling->analysis pk_modeling Pharmacokinetic Modeling analysis->pk_modeling pk_params PK Parameters pk_modeling->pk_params adme_profile->pk_params Inform

References

GS-443902: A Technical Guide to the Inhibition of the Viral Replication Cycle

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-443902, the active triphosphate form of the antiviral prodrugs remdesivir and its parent nucleoside GS-441524, is a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp). This document provides a comprehensive technical overview of the mechanism of action, quantitative efficacy, and experimental protocols related to this compound's role in disrupting the viral replication cycle. This compound is a C-nucleoside analog of adenosine triphosphate (ATP) and demonstrates broad-spectrum activity against a range of RNA viruses, including coronaviruses like SARS-CoV-2 and Feline Infectious Peritonitis Virus (FIPV).[1][2][3][4]

Mechanism of Action: Inhibition of Viral RNA-Dependent RNA Polymerase

The primary target of this compound is the highly conserved viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication and transcription of RNA virus genomes.[1][2][3][5][6] The inhibitory action of this compound is a multi-step process that begins with the intracellular conversion of its parent nucleoside, GS-441524, into the active triphosphate form.

Intracellular Activation

GS-441524 enters the host cell and undergoes a series of phosphorylation steps, catalyzed by host cell kinases, to form GS-441524-monophosphate (MP), -diphosphate (DP), and finally the active GS-441524-triphosphate (this compound).[4][7] The initial phosphorylation to the monophosphate is considered the rate-limiting step.[4] The prodrug remdesivir is designed to bypass this initial step by delivering the monophosphate form directly into the cell.[4]

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space GS-441524_ext GS-441524 GS-441524_int GS-441524 GS-441524_ext->GS-441524_int Cellular Uptake GS-441524_MP GS-441524-MP GS-441524_int->GS-441524_MP Host Kinases GS-441524_DP GS-441524-DP GS-441524_MP->GS-441524_DP Host Kinases This compound This compound (Active Triphosphate) GS-441524_DP->this compound Host Kinases G Viral_RNA_Template Viral RNA Template RdRp RNA-dependent RNA Polymerase (RdRp) Viral_RNA_Template->RdRp Nascent_RNA Nascent RNA Chain RdRp->Nascent_RNA This compound This compound This compound->RdRp Competitive Inhibition ATP ATP ATP->RdRp Natural Substrate Incorporation Incorporation of This compound Nascent_RNA->Incorporation Elongation Limited Elongation (1-3 nucleotides) Incorporation->Elongation Stalling RdRp Stalling & Chain Termination Elongation->Stalling G Start Start Prepare_Reaction_Mixture Prepare reaction mixture: - Purified RdRp enzyme - RNA template-primer - Reaction buffer Start->Prepare_Reaction_Mixture Pre-incubation Pre-incubate mixture Prepare_Reaction_Mixture->Pre-incubation Add_Nucleotides Add NTPs and this compound (or other inhibitor) Pre-incubation->Add_Nucleotides Incubation Incubate at optimal temperature Add_Nucleotides->Incubation Stop_Reaction Stop reaction (e.g., with EDTA) Incubation->Stop_Reaction Analyze_Products Analyze RNA products (e.g., gel electrophoresis) Stop_Reaction->Analyze_Products Quantify_Inhibition Quantify inhibition (IC50) Analyze_Products->Quantify_Inhibition End End Quantify_Inhibition->End

References

Early-Stage Research on the Efficacy of GS-443902: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GS-443902, the active triphosphate form of the prodrug remdesivir, has emerged as a potent inhibitor of viral RNA-dependent RNA polymerases (RdRp), demonstrating broad-spectrum antiviral activity. This document provides a comprehensive technical overview of the early-stage research evaluating the efficacy of this compound. It consolidates key quantitative data from in vitro and in vivo studies, details the experimental protocols employed, and visualizes the compound's mechanism of action and experimental workflows. This guide is intended to serve as a foundational resource for researchers and professionals involved in the development of antiviral therapeutics.

Introduction

This compound is a nucleoside triphosphate analog that acts as a competitive inhibitor and delayed chain terminator of viral RNA-dependent RNA polymerase (RdRp).[1][2] It is the pharmacologically active metabolite of the prodrugs remdesivir (GS-5734) and its parent nucleoside GS-441524.[2][3] The development of orally bioavailable prodrugs of GS-441524, such as obeldesivir (GS-5245), has been a key focus in expanding the therapeutic potential of this class of antivirals.[4][5][6] This document synthesizes the foundational preclinical data that established the antiviral efficacy of this compound.

Mechanism of Action

This compound exerts its antiviral effect by targeting the viral RdRp, an essential enzyme for the replication of many RNA viruses.[1][2] As an adenosine triphosphate (ATP) analog, this compound competes with the natural substrate for incorporation into the nascent viral RNA strand.[1][2] Once incorporated, it leads to delayed chain termination, thereby halting viral replication.[3] The metabolic activation of remdesivir to this compound is a multi-step intracellular process.[2][7]

This compound Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_viral_replication Viral RNA Replication Remdesivir Remdesivir (GS-5734) (Prodrug) Remdesivir_intra Remdesivir Remdesivir->Remdesivir_intra Cellular Uptake Metabolite_Ala Alanine Metabolite (GS-704277) Remdesivir_intra->Metabolite_Ala Carboxylesterase 1 / Cathepsin A GS441524_MP GS-441524 Monophosphate Metabolite_Ala->GS441524_MP HINT1 GS441524_DP GS-441524 Diphosphate GS441524_MP->GS441524_DP Kinases GS441524_nucleoside GS-441524 (Nucleoside) GS441524_MP->GS441524_nucleoside Dephosphorylation GS443902 This compound (Active Triphosphate) GS441524_DP->GS443902 Kinases RdRp Viral RNA-dependent RNA Polymerase (RdRp) GS443902->RdRp Competitive Inhibition RNA Nascent Viral RNA RdRp->RNA RNA Synthesis Termination Chain Termination RdRp->Termination Incorporation of this compound

Caption: Intracellular activation of Remdesivir to this compound and inhibition of viral RdRp.

In Vitro Efficacy

The in vitro antiviral activity of this compound and its prodrugs has been evaluated in various cell lines against a range of RNA viruses. The potency is typically measured by the half-maximal effective concentration (EC50) and the half-maximal cytotoxic concentration (CC50), from which the selectivity index (SI = CC50/EC50) is calculated.

Quantitative Data Summary
CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
This compound (as triphosphate) RSV RdRp-1.1 (IC50)--[3]
HCV RdRp-5.0 (IC50)--[3]
Remdesivir SARS-CoV-2Human Airway Epithelial Cells0.0099>20>2020[8]
SARS-CoV-2A549-hACE20.19>10>52[6]
SARS-CoV-2Calu-3---[7]
HCoV-OC43Huh-7---[7]
GS-441524 SARS-CoV-2Vero E60.47 - 1.09>100>91[9]
SARS-CoV-2A549-hACE24.6>100>21[6]
SARS-CoV-0.18--[10]
MERS-CoV-0.86--[10]
Feline Infectious Peritonitis Virus-0.78--[10]
Obeldesivir (GS-5245) SARS-CoV-2A549-hACE20.74>10>13[6]
Experimental Protocols

A common method to determine antiviral efficacy is the cytopathic effect (CPE) reduction assay.

  • Cell Seeding: Host cells (e.g., Vero E6, A549-hACE2) are seeded in 96-well plates and incubated overnight to form a monolayer.

  • Compound Preparation: The test compound (e.g., remdesivir, GS-441524) is serially diluted to various concentrations.

  • Infection and Treatment: The cell culture medium is removed, and cells are infected with the virus at a specific multiplicity of infection (MOI). Simultaneously, the diluted compounds are added to the wells.

  • Incubation: The plates are incubated for a defined period (e.g., 48-72 hours) at 37°C in a CO2 incubator to allow for viral replication and CPE development.

  • CPE Assessment: The extent of CPE is observed and quantified, often using a crystal violet staining method or a cell viability assay (e.g., MTS or MTT).

  • Data Analysis: The EC50 value is calculated as the compound concentration that inhibits CPE by 50% compared to untreated, infected controls.

Antiviral Assay Workflow start Start seed_cells Seed host cells in 96-well plate start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 infect_treat Infect cells with virus and add compounds incubate1->infect_treat prepare_compounds Prepare serial dilutions of test compounds prepare_compounds->infect_treat incubate2 Incubate for 48-72 hours infect_treat->incubate2 assess_cpe Assess Cytopathic Effect (CPE) incubate2->assess_cpe analyze Calculate EC50 assess_cpe->analyze end End analyze->end

Caption: Generalized workflow for an in vitro antiviral cytopathic effect (CPE) assay.
  • Cell Seeding: Cells are seeded in 96-well plates as described for the antiviral assay.

  • Compound Treatment: Serially diluted compounds are added to the cells without viral infection.

  • Incubation: Plates are incubated for the same duration as the antiviral assay.

  • Viability Assessment: Cell viability is measured using assays like MTS or MTT, which quantify metabolic activity.

  • Data Analysis: The CC50 is calculated as the compound concentration that reduces cell viability by 50% compared to untreated controls.

In Vivo Efficacy

The efficacy of this compound prodrugs has been demonstrated in various animal models of viral infection. These studies are crucial for evaluating the compound's therapeutic potential, including its ability to reduce viral load and mitigate disease pathology.

Quantitative Data Summary
CompoundAnimal ModelVirusDosing RegimenKey Efficacy FindingReference
GS-621763 (Oral Prodrug) FerretSARS-CoV-2 (P.1)10 mg/kg, b.i.d., oralReduced viral burden to near-undetectable levels; blocked transmission.[11]
GS-441524 Mouse (AAV-hACE2)SARS-CoV-225 mg/kg, i.p., dailySignificantly reduced viral titers in infected organs.[12]
Obeldesivir (GS-5245) MouseSARS-CoV-210 mg/kg, b.i.d., oralReduced lung viral loads by 2.8 log10 pfu/g.[5]
FerretSARS-CoV-220 mg/kg, q.d., oralReduced nasal viral titers by >3.3 log10 pfu/mL.[5]
African Green MonkeySARS-CoV-260 mg/kg, q.d., oralSignificantly reduced viral loads in bronchoalveolar lavage and respiratory tissues.[5]
Experimental Protocols
  • Animal Model Selection: A suitable animal model is chosen, such as mice expressing human ACE2 (hACE2) or ferrets, which are susceptible to SARS-CoV-2 infection.[11][12]

  • Infection: Animals are intranasally inoculated with a specific dose of SARS-CoV-2.

  • Treatment Initiation: Treatment with the test compound (e.g., oral gavage of obeldesivir) is initiated at a specified time point post-infection (e.g., 12 hours).[5][6]

  • Dosing Regimen: The compound is administered according to a predefined schedule (e.g., twice daily for 4 days).

  • Monitoring: Animals are monitored for clinical signs of disease (e.g., weight loss, morbidity).

  • Endpoint Analysis: At a predetermined time point, animals are euthanized, and tissues (e.g., lungs, nasal turbinates) are collected to quantify viral load (via plaque assay or qRT-PCR) and assess pathology (histopathology).

In Vivo Efficacy Study Workflow start Start select_model Select Animal Model (e.g., hACE2 Mouse) start->select_model infect Intranasal Infection with SARS-CoV-2 select_model->infect treatment Initiate Treatment with Test Compound (e.g., Oral Gavage) infect->treatment monitor Monitor Clinical Signs (Weight, Morbidity) treatment->monitor endpoint Endpoint Analysis at Pre-determined Time monitor->endpoint collect_tissues Collect Tissues (Lungs, etc.) endpoint->collect_tissues analyze_load Quantify Viral Load (Plaque Assay / qRT-PCR) collect_tissues->analyze_load analyze_path Assess Histopathology collect_tissues->analyze_path end End analyze_load->end analyze_path->end

Caption: Generalized workflow for an in vivo animal efficacy study of an antiviral agent.

Pharmacokinetics

The pharmacokinetic (PK) properties of this compound's parent nucleoside, GS-441524, have been studied across multiple species to understand its absorption, distribution, metabolism, and elimination (ADME) profile. The oral bioavailability of GS-441524 varies significantly between species.

Quantitative Data Summary: Pharmacokinetics of GS-441524
SpeciesAdministrationPlasma Clearance (CLp) (mL/min/kg)Volume of Distribution (Vdss) (L/kg)Oral Bioavailability (%)Reference
Mouse IV / PO262.439[1]
Rat IV / PO--33[1]
Dog IV / PO4.10.985[1]
Cynomolgus Monkey IV / PO9.51.18.3[1]

Note: IV = Intravenous, PO = Oral (per os)

Conclusion

The early-stage research on this compound and its prodrugs provides a strong foundation for their development as broad-spectrum antiviral agents. In vitro studies consistently demonstrate potent inhibition of viral replication across multiple RNA viruses, including coronaviruses. In vivo animal models have further validated this efficacy, showing significant reductions in viral load and amelioration of disease. The data compiled in this guide highlight the promising therapeutic profile of this compound and underscore the importance of prodrug strategies to achieve effective in vivo exposures. Further clinical investigation is warranted to translate these preclinical findings into effective therapies for human viral diseases.

References

The Cellular Journey of GS-441524: A Technical Guide to Uptake and Bioactivation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GS-441524, a nucleoside analog, has demonstrated significant antiviral activity against a range of RNA viruses, most notably the feline coronavirus responsible for Feline Infectious Peritonitis (FIP) and as the parent nucleoside of the prodrug Remdesivir used in the treatment of COVID-19.[1] Its therapeutic efficacy is contingent upon its entry into host cells and subsequent conversion to its pharmacologically active triphosphate form, GS-443902. This technical guide provides a comprehensive overview of the cellular uptake and phosphorylation cascade of GS-441524, detailing the molecular mechanisms, summarizing key quantitative data, and outlining experimental protocols for its study.

Introduction to GS-441524

GS-441524 is a 1'-cyano-substituted adenosine C-nucleoside ribose analogue.[2] As a hydrophilic molecule, its ability to passively diffuse across lipid-rich cell membranes is limited.[3] Therefore, its entry into the cellular environment is critically dependent on host cell machinery, specifically nucleoside transporters. Once inside the cell, GS-441524 undergoes a three-step phosphorylation process to become the active antiviral agent, this compound. This active metabolite acts as a competitive inhibitor of natural nucleoside triphosphates, leading to premature termination of viral RNA synthesis.[2][4][5] Understanding the kinetics and pathways of both cellular uptake and phosphorylation is paramount for optimizing its therapeutic application and developing next-generation antiviral nucleoside analogs.

Cellular Uptake of GS-441524

The uptake of GS-441524 into host cells is a carrier-mediated process facilitated by two major families of nucleoside transporters: the concentrative nucleoside transporters (CNTs) and the equilibrative nucleoside transporters (ENTs).

Nucleoside Transporters Involved
  • Concentrative Nucleoside Transporters (CNTs): These are sodium-dependent symporters that transport nucleosides against their concentration gradient.

  • Equilibrative Nucleoside Transporters (ENTs): These are sodium-independent facilitated diffusion carriers that transport nucleosides down their concentration gradient.

In vitro studies have demonstrated that GS-441524 is a substrate for several of these transporters, indicating that the expression levels of these proteins in target tissues can significantly influence the intracellular concentration of the drug.

Quantitative Analysis of GS-441524 Uptake

While direct Michaelis-Menten kinetics (Km and Vmax) for GS-441524 with specific human nucleoside transporters are not extensively published, qualitative and semi-quantitative data from various studies provide valuable insights into its transport.

ParameterCell Line/SystemValueReference
EC50 (FIPV Inhibition) CRFK cells~1 µM[2][5]
EC50 (SARS-CoV-2 Inhibition) Vero cells0.47 µM[3]
EC50 (SARS-CoV-2 Inhibition) Calu-3 2B4 cells0.62 µM - 1.09 µM[3]
Intracellular Triphosphate (this compound) Concentration Feline PBMCs (in vivo, 5 mg/kg dose)8 - 20 µM[2]
CSF to Plasma Concentration Ratio Cats (10 mg/kg dose)~20%[6]

Intracellular Phosphorylation of GS-441524

Following cellular uptake, GS-441524 must be converted to its active triphosphate form, this compound, through a series of three phosphorylation steps. This process is catalyzed by host cell kinases.

The Phosphorylation Cascade
  • GS-441524 to GS-441524-monophosphate (GS-441524-MP): This initial and rate-limiting step is believed to be catalyzed by adenosine kinase (ADK) .[1]

  • GS-441524-MP to GS-441524-diphosphate (GS-441524-DP): This second phosphorylation is likely carried out by a nucleoside monophosphate kinase.

  • GS-441524-DP to GS-441524-triphosphate (this compound): The final step to the active form is catalyzed by a nucleoside diphosphate kinase (NDK).[1]

The efficiency of this phosphorylation cascade is a critical determinant of the antiviral potency of GS-441524.

Quantitative Data on Phosphorylation
MetaboliteCell TypeConditionConcentrationReference
This compoundFeline PBMCsIn vivo (5 mg/kg SC or IV)8-20 µM[2]
This compoundCRFK cellsIn vitro (1 µM GS-441524)Sustained levels observed[2]

Experimental Protocols

This section provides detailed methodologies for key experiments to study the cellular uptake and phosphorylation of GS-441524.

Cellular Uptake Assay

This protocol is adapted from standard methods for measuring the uptake of radiolabeled nucleoside analogs.

Objective: To quantify the rate of GS-441524 uptake into cultured cells.

Materials:

  • Cultured cells (e.g., HeLa, A549, or a cell line overexpressing a specific nucleoside transporter)

  • Radiolabeled [³H]-GS-441524

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)

  • Ice-cold stop solution (e.g., PBS with 10 mM unlabeled adenosine)

  • Lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

  • Scintillation cocktail and counter

  • Multi-well cell culture plates (e.g., 24-well)

Procedure:

  • Cell Seeding: Seed cells in 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.

  • Cell Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed (37°C) uptake buffer.

  • Pre-incubation: Add 500 µL of pre-warmed uptake buffer to each well and incubate for 15 minutes at 37°C.

  • Initiation of Uptake: Aspirate the pre-incubation buffer and add 250 µL of uptake buffer containing a known concentration of [³H]-GS-441524 to each well. For competition assays, include a known inhibitor (e.g., unlabeled adenosine or a specific transporter inhibitor).

  • Incubation: Incubate the plate at 37°C for various time points (e.g., 1, 5, 10, 15, 30 minutes) to determine the initial rate of uptake.

  • Termination of Uptake: To stop the reaction, rapidly aspirate the uptake solution and immediately wash the cells three times with 1 mL of ice-cold stop solution.

  • Cell Lysis: Add 500 µL of lysis buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete cell lysis.

  • Quantification: Transfer an aliquot of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of each well (determined by a separate protein assay like BCA) to calculate the uptake rate (e.g., in pmol/mg protein/min).

In Vitro Phosphorylation Assay

This protocol outlines a method to assess the conversion of GS-441524 to its phosphorylated metabolites using cell extracts or purified enzymes.

Objective: To measure the formation of GS-441524-monophosphate, -diphosphate, and -triphosphate.

Materials:

  • Cell lysate or purified adenosine kinase and other relevant kinases

  • GS-441524

  • ATP and other necessary cofactors (e.g., MgCl₂)

  • Reaction buffer (e.g., Tris-HCl buffer with appropriate pH and salt concentrations)

  • Quenching solution (e.g., ice-cold methanol or perchloric acid)

  • HPLC or LC-MS/MS system for metabolite analysis

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the cell lysate or purified enzyme(s), reaction buffer, ATP, MgCl₂, and GS-441524.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Quenching: Stop the reaction at each time point by adding an equal volume of ice-cold quenching solution.

  • Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

  • Metabolite Analysis: Analyze the supernatant using a validated HPLC or LC-MS/MS method to separate and quantify GS-441524 and its phosphorylated metabolites (GS-441524-MP, GS-441524-DP, and this compound).

  • Data Analysis: Plot the concentration of each metabolite over time to determine the rate of phosphorylation.

Intracellular Metabolite Analysis by LC-MS/MS

This protocol describes the extraction and quantification of GS-441524 and its phosphorylated metabolites from cultured cells.

Objective: To determine the intracellular concentrations of GS-441524, GS-441524-MP, GS-441524-DP, and this compound.

Materials:

  • Cultured cells treated with GS-441524

  • Ice-cold PBS

  • Extraction solution (e.g., 80:20 methanol:water, pre-chilled to -80°C)

  • Internal standards (e.g., stable isotope-labeled analogs)

  • LC-MS/MS system

Procedure:

  • Cell Treatment: Treat cultured cells with a known concentration of GS-441524 for a specified duration.

  • Cell Harvesting: Aspirate the medium and rapidly wash the cells twice with ice-cold PBS.

  • Metabolite Extraction: Add a defined volume of pre-chilled extraction solution containing internal standards to the cell monolayer. Scrape the cells and collect the cell suspension.

  • Lysis and Precipitation: Vortex the cell suspension vigorously and incubate at -20°C for at least 30 minutes to facilitate cell lysis and protein precipitation.

  • Clarification: Centrifuge the samples at high speed (e.g., >13,000 x g) at 4°C to pellet cell debris and precipitated proteins.

  • Sample Analysis: Transfer the supernatant to a new tube and analyze using a validated LC-MS/MS method. The method should be optimized for the separation and detection of GS-441524 and its phosphorylated forms.

  • Data Quantification: Quantify the analytes by comparing their peak areas to those of the internal standards and using a standard curve. Normalize the results to the cell number or total protein content.

Visualizing the Pathways and Workflows

Cellular Uptake and Phosphorylation Pathway

GS441524_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_membrane Cell Membrane GS441524_ext GS-441524 Transporter Nucleoside Transporters (ENTs, CNTs) GS441524_ext->Transporter GS441524_int GS-441524 GS441524_MP GS-441524-MP GS441524_int->GS441524_MP Adenosine Kinase (Rate-limiting) GS441524_DP GS-441524-DP GS441524_MP->GS441524_DP NMP Kinase GS443902 This compound (Active) GS441524_DP->GS443902 NDP Kinase Viral_Replication Viral RNA Replication GS443902->Viral_Replication Inhibits Transporter->GS441524_int

Caption: Cellular uptake and phosphorylation of GS-441524.

Experimental Workflow for Cellular Uptake Assay

Uptake_Workflow A Seed cells in multi-well plates B Wash cells with uptake buffer A->B C Pre-incubate at 37°C B->C D Add [³H]-GS-441524 (± inhibitors) C->D E Incubate for various time points D->E F Stop reaction with ice-cold buffer E->F G Lyse cells F->G H Measure radioactivity (Scintillation Counting) G->H I Normalize to protein concentration H->I J Calculate uptake rate I->J

Caption: Workflow for a radiolabeled cellular uptake assay.

Experimental Workflow for Intracellular Metabolite Analysis

Metabolite_Workflow A Treat cells with GS-441524 B Wash cells with ice-cold PBS A->B C Extract metabolites with cold solvent B->C D Precipitate proteins C->D E Centrifuge to clarify lysate D->E F Collect supernatant E->F G Analyze by LC-MS/MS F->G H Quantify metabolites using standard curves G->H

Caption: Workflow for LC-MS/MS analysis of intracellular metabolites.

Conclusion

The antiviral activity of GS-441524 is a multi-step process initiated by its transport into the host cell via nucleoside transporters and culminating in its phosphorylation to the active triphosphate, this compound. The efficiency of both uptake and bioactivation are key determinants of its therapeutic success. This guide has provided a detailed overview of these processes, a summary of available quantitative data, and robust experimental protocols to facilitate further research in this area. A deeper understanding of the kinetic parameters governing these steps will be crucial for the rational design of more potent and selective nucleoside analog antivirals in the future.

References

Methodological & Application

Application Notes and Protocols for GS-443902 In Vitro Antiviral Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-443902 is the active triphosphate form of the prodrug Remdesivir. It functions as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp), demonstrating broad-spectrum antiviral activity against various RNA viruses.[1] This document provides detailed protocols for conducting in vitro antiviral assays to evaluate the efficacy of this compound, focusing on coronaviruses such as Feline Infectious Peritonitis Virus (FIPV) as a model. The provided methodologies cover the determination of the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50) of the compound.

Mechanism of Action

This compound is an adenosine nucleotide analog. After intracellular phosphorylation, it mimics an ATP molecule and is incorporated into the nascent viral RNA chain by the viral RdRp. This incorporation leads to premature termination of RNA synthesis, thereby inhibiting viral replication.

G cluster_cell Host Cell cluster_virus Viral Replication Remdesivir Remdesivir (Prodrug) GS441524 GS-441524 (Nucleoside) Remdesivir->GS441524 Esterases GS443902 This compound (Active Triphosphate) GS441524->GS443902 Host Kinases RdRp RNA-dependent RNA Polymerase (RdRp) GS443902->RdRp Competes with ATP Viral_RNA Viral RNA Template Viral_RNA->RdRp Nascent_RNA Nascent Viral RNA RdRp->Nascent_RNA RNA Synthesis Terminated_RNA Terminated RNA Chain Nascent_RNA->Terminated_RNA Incorporation of this compound

Mechanism of action of this compound.

Data Presentation

The antiviral activity and cytotoxicity of GS-441524 (the parent nucleoside of this compound) have been evaluated in various cell lines against different coronaviruses. The following tables summarize the key quantitative data.

Table 1: Antiviral Activity (EC50) of GS-441524 against Coronaviruses

VirusCell LineEC50 (µM)Reference
Feline Infectious Peritonitis Virus (FIPV)CRFK0.78[2]
Feline Infectious Peritonitis Virus (FIPV)CRFK~1.0[3][4]
Feline Infectious Peritonitis Virus (FIPV)CRFK1.6[5]
Feline Infectious Peritonitis Virus (FIPV)CRFK0.61[2]
SARS-CoV-2Vero E61.86[6]
Human Coronavirus (HCoV-OC43)Huh-74.1[7]

Table 2: Cytotoxicity (CC50) of GS-441524

Cell LineCC50 (µM)Reference
CRFK>100[3][4]
CRFK260.0[5]
Vero CCL-81>10[7]
Calu-3>10[7]
Caco-2>10[7]

Experimental Protocols

A general workflow for the in vitro antiviral assay is depicted below.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare Cell Culture (e.g., CRFK cells) D Seed Cells in 96-well Plates A->D B Prepare Virus Stock (e.g., FIPV) E Infect Cells with Virus B->E C Prepare Serial Dilutions of GS-441524 F Add GS-441524 Dilutions to Wells C->F D->E E->F G Incubate for 48-72 hours F->G H Cytotoxicity Assay (e.g., MTT) G->H I Antiviral Activity Assay (e.g., CPE/Crystal Violet) G->I J Viral RNA Quantification (RT-qPCR) G->J K Calculate EC50 and CC50 H->K I->K J->K

Experimental workflow for in vitro antiviral assay.

Protocol 1: Cell Culture and Virus Propagation
  • Cell Line Maintenance:

    • Crandell-Rees Feline Kidney (CRFK) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Virus Stock Preparation:

    • FIPV (e.g., WSU 79-1146 strain) is propagated in CRFK cells.

    • Infect a confluent monolayer of CRFK cells and incubate at 37°C.

    • When extensive cytopathic effect (CPE) is observed (typically after 72 hours), harvest the culture supernatant.[8]

    • Clarify the supernatant by centrifugation and store the virus stock at -80°C.

    • Determine the virus titer using a 50% tissue culture infectious dose (TCID50) assay.[9]

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of GS-441524 that is toxic to the host cells.

  • Cell Seeding:

    • Seed CRFK cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium.

    • Incubate the plate overnight at 37°C with 5% CO2.

  • Compound Addition:

    • Prepare serial dilutions of GS-441524 in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only as a blank and wells with untreated cells as a negative control.

    • Incubate for 48-72 hours at 37°C with 5% CO2.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).[10]

    • Add 10 µL of the MTT solution to each well.[11]

    • Incubate the plate for 4 hours at 37°C.[11]

  • Formazan Solubilization and Measurement:

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[11]

    • Incubate the plate overnight at 37°C in a humidified atmosphere to dissolve the formazan crystals.[11]

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11]

  • CC50 Calculation:

    • Plot the percentage of cell viability against the compound concentration and determine the CC50 value using non-linear regression analysis.

Protocol 3: Antiviral Activity Assay (CPE Inhibition Assay)

This assay measures the ability of GS-441524 to inhibit the virus-induced cytopathic effect.

  • Cell Seeding and Infection:

    • Seed CRFK cells in a 96-well plate as described in the cytotoxicity assay protocol.

    • Once the cells reach ~80% confluency, remove the culture medium.[12]

    • Infect the cells with FIPV at a multiplicity of infection (MOI) of 0.004.[8] Include uninfected cell controls.

  • Compound Addition:

    • One hour post-infection, add serial dilutions of GS-441524 to the infected wells.[8]

  • Incubation and Staining:

    • Incubate the plate for 72 hours at 37°C with 5% CO2.[8]

    • Fix the cells with methanol and stain with a 0.1% crystal violet solution.[8]

  • Quantification and EC50 Calculation:

    • Visually assess the inhibition of CPE.

    • Elute the crystal violet stain with a suitable solvent (e.g., methanol) and measure the absorbance to quantify cell viability.

    • Calculate the EC50 value, which is the concentration of the compound that inhibits CPE by 50%, using non-linear regression analysis.

Protocol 4: Viral RNA Quantification (RT-qPCR)

This protocol quantifies the reduction in viral RNA levels in the presence of GS-441524.

  • Sample Preparation:

    • Culture CRFK cells in a 6-well plate and infect with FIPV at an MOI of 0.2.

    • One hour post-infection, treat the cells with different concentrations of GS-441524.[8]

    • At 24-48 hours post-infection, harvest the cells.

  • RNA Extraction:

    • Extract total RNA from the cell pellets using a commercial RNA extraction kit according to the manufacturer's instructions.[9]

  • Reverse Transcription and Quantitative PCR (RT-qPCR):

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit with random hexamers.

    • Perform qPCR using a SYBR Green-based master mix and primers specific for a conserved region of the FIPV genome (e.g., the N gene).

    • Use a housekeeping gene (e.g., GAPDH) for normalization.

    • The cycling conditions can be optimized but a general protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 60 s.[13]

  • Data Analysis:

    • Calculate the relative quantification of viral RNA using the ΔΔCt method.

    • Determine the EC50 value based on the reduction in viral RNA levels at different compound concentrations.

References

Application Notes and Protocols: Quantifying Intracellular GS-443902 Levels by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

GS-443902 is the pharmacologically active triphosphate metabolite of the antiviral prodrug Remdesivir.[1] Remdesivir, a monophosphoramidate prodrug of the nucleoside analog GS-441524, is designed to enter host cells where it is metabolized to this compound.[2][3] This active form, an adenosine triphosphate (ATP) analog, acts as an inhibitor of viral RNA-dependent RNA polymerase (RdRp), leading to premature termination of viral RNA transcription.[4][5] Given that the antiviral efficacy of Remdesivir is directly linked to the intracellular concentrations of this compound, accurate quantification of this metabolite within cells is crucial for pharmacokinetic studies, drug efficacy assessments, and the development of new antiviral therapies.[4]

This document provides detailed protocols for the quantification of intracellular this compound using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS), a highly sensitive and specific analytical technique.[1]

Intracellular Metabolism of Remdesivir to this compound

Remdesivir enters the cell and undergoes a series of enzymatic transformations to become the active triphosphate, this compound. This multi-step process involves esterases, a phosphoramidase (HINT1), and cellular kinases.[4] The parent nucleoside, GS-441524, can also be taken up by cells and converted to this compound, although this pathway is generally less efficient.[6]

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Remdesivir Remdesivir (Prodrug) Remdesivir_in Remdesivir Remdesivir->Remdesivir_in Cellular Uptake GS_704277 GS-704277 (Alanine Metabolite) Remdesivir_in->GS_704277 Esterases (e.g., CES1, CatA) GS_441524_MP GS-441524-MP (Monophosphate) GS_704277->GS_441524_MP HINT1 GS_441524_DP GS-441524-DP (Diphosphate) GS_441524_MP->GS_441524_DP Kinases GS_443902 This compound (Active Triphosphate) GS_441524_DP->GS_443902 Kinases

Caption: Intracellular activation pathway of Remdesivir to this compound.

Experimental Protocols

The following protocols are based on a validated HPLC-MS/MS method for the direct quantification of this compound in Peripheral Blood Mononuclear Cells (PBMCs).[1]

1. Materials and Reagents

  • This compound reference standard

  • Methanol (MeOH), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Ultrapure water

  • Ammonium acetate

  • Internal Standard (IS), e.g., a stable isotope-labeled analog

  • Phosphate-buffered saline (PBS)

  • Ficoll-Paque for PBMC isolation

  • Cell lysis solution (e.g., 70:30 methanol:water)

2. Standard and Quality Control (QC) Sample Preparation

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 MeOH:H₂O). Store at -80°C.[1][4]

  • Prepare working solutions by diluting the stock solution.

  • Calibration standards and QC samples are prepared by spiking the working solutions into a blank cell lysate matrix (e.g., lysate from untreated PBMCs at a known cell concentration).[7]

3. Cell Culture, Treatment, and Harvesting

  • Culture cells (e.g., PBMCs, Calu-3, Vero E6) under appropriate conditions.[8]

  • Treat cells with Remdesivir or GS-441524 at desired concentrations for a specified duration.

  • After incubation, wash the cells twice with ice-cold PBS to remove extracellular drug.

  • Count the cells to normalize the final analyte concentration.

4. Intracellular Metabolite Extraction

  • Lyse the cell pellet with a cold extraction solution (e.g., 0.5 mL of 70:30 methanol:water per 10x10⁶ cells).[7][8]

  • Vortex the samples thoroughly.

  • Incubate at -20°C or -80°C to facilitate protein precipitation.[8]

  • Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet cell debris.

  • Transfer the supernatant containing the intracellular metabolites to a new tube.

  • The supernatant can be dried under nitrogen and reconstituted in the initial mobile phase for analysis.[8]

cluster_workflow Experimental Workflow A Cell Culture & Treatment B Cell Harvesting & Washing (ice-cold PBS) A->B C Cell Lysis (e.g., 70% Methanol) B->C D Protein Precipitation (Centrifugation) C->D E Supernatant Collection D->E F Sample Evaporation & Reconstitution E->F G HPLC-MS/MS Analysis F->G

Caption: Workflow for intracellular this compound extraction and analysis.

5. HPLC-MS/MS Analysis

The following conditions are provided as a reference and may require optimization for different instrument setups.[1]

ParameterRecommended Setting
HPLC System Agilent 1290 Infinity II or equivalent
Column Zorbax RRHD SB-C18 (2.1 × 100 mm, 1.8 µm) or similar
Mobile Phase A 10 mM ammonium acetate in water
Mobile Phase B Acetonitrile (ACN)
Gradient Start with high aqueous phase (e.g., 85% A), decrease to 20% A over several minutes, then re-equilibrate.[1][4]
Flow Rate 0.4 mL/min
Column Temp 40°C
Injection Volume 5 µL
Total Run Time ~16 minutes[1]
MS System Agilent 6470 Triple Quadrupole or equivalent
Ionization Mode Electrospray Ionization (ESI), Negative[1]
MRM Transition To be optimized for this compound and Internal Standard

6. Method Validation

The analytical method should be validated according to FDA and/or EMA guidelines, assessing parameters such as sensitivity, specificity, accuracy, precision, matrix effect, and stability.[1][4]

Data Presentation

Table 1: HPLC-MS/MS Method Validation Summary This table summarizes the performance characteristics of a validated method for this compound quantification.[1]

Validation ParameterResult
Linearity Range 10 - 25,000 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 10 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (%Bias) Within ±15%
Matrix Effect Minimal to none observed
Recovery Consistent and reproducible
Stability Stable under tested conditions (e.g., freeze-thaw, benchtop)

Table 2: Example Intracellular Concentrations of this compound The following data illustrates typical concentrations observed in clinical samples from patients receiving Remdesivir.[4]

Sampling Time PointMean Intracellular this compound Conc. (ng/mL) in PBMCs
C-trough (Pre-dose) 4853
C-max (End of infusion) 10,735
1h post-infusion 9140

Note: Concentrations can vary significantly based on cell type, incubation time, and prodrug concentration. In various cell lines incubated with Remdesivir, this compound levels can range from approximately 45 to 153 pmol/10⁶ cells.

The HPLC-MS/MS method detailed here provides a robust and sensitive approach for the direct quantification of intracellular this compound. This analytical tool is indispensable for understanding the cellular pharmacology of Remdesivir and its analogs, supporting both preclinical research and clinical pharmacokinetic studies to optimize antiviral therapies.

References

Application Notes and Protocols for Testing GS-443902 Activity in Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-443902 is the active triphosphate form of the antiviral prodrug remdesivir and its parent nucleoside GS-441524. As a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp), this compound is a key molecule in the development of broad-spectrum antiviral therapies.[1][2][3] Remdesivir, a phosphoramidate prodrug, is designed to efficiently enter cells where it is metabolized into this compound.[2][4] This active metabolite then competes with adenosine triphosphate (ATP) for incorporation into nascent viral RNA chains, leading to premature termination and inhibition of viral replication.[1][5]

These application notes provide a comprehensive overview of the cell culture models and protocols used to evaluate the antiviral activity of compounds that are intracellularly converted to this compound. The focus is on providing detailed methodologies for key experiments and presenting quantitative data in a clear and accessible format.

Mechanism of Action: Intracellular Conversion and RdRp Inhibition

The antiviral activity of remdesivir and GS-441524 is entirely dependent on their intracellular conversion to this compound. Remdesivir enters the cell and is first cleaved by carboxylesterase 1 or cathepsin A to its monophosphate form.[2] This is subsequently phosphorylated by cellular kinases to the active triphosphate, this compound.[2][6] GS-441524, being a nucleoside analog, also enters the cell and undergoes a series of phosphorylations by cellular kinases to yield this compound.[3] The efficiency of this conversion can vary between different cell types, influencing the observed antiviral potency.[7]

This compound Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Remdesivir Remdesivir Remdesivir Monophosphate Remdesivir Monophosphate Remdesivir->Remdesivir Monophosphate Carboxylesterase 1 / Cathepsin A GS-441524 GS-441524 GS-441524 Monophosphate GS-441524 Monophosphate GS-441524->GS-441524 Monophosphate Cellular Kinases This compound (Active Triphosphate) This compound (Active Triphosphate) Remdesivir Monophosphate->this compound (Active Triphosphate) Cellular Kinases GS-441524 Monophosphate->this compound (Active Triphosphate) Viral RdRp Viral RdRp This compound (Active Triphosphate)->Viral RdRp Competes with ATP Inhibition of Replication Inhibition of Replication This compound (Active Triphosphate)->Inhibition of Replication Viral RNA Replication Viral RNA Replication Viral RdRp->Viral RNA Replication Viral RdRp->Inhibition of Replication

Caption: Intracellular activation of Remdesivir and GS-441524 to this compound and inhibition of viral RdRp.

Recommended Cell Culture Models

A variety of cell lines have been utilized to assess the antiviral activity of remdesivir and GS-441524, and by extension, the activity of this compound. The choice of cell line can significantly impact the observed efficacy due to differences in cellular metabolism and virus susceptibility.

Commonly Used Cell Lines:

  • Vero E6 (African green monkey kidney epithelial cells): Highly susceptible to a wide range of viruses, including coronaviruses, making them a standard for antiviral screening.[8]

  • Calu-3 (Human lung adenocarcinoma cells): A relevant model for respiratory viruses as they are of human lung origin.[7][8]

  • Caco-2 (Human colorectal adenocarcinoma cells): Another relevant human cell line that expresses viral entry factors for some viruses.[7][8][9]

  • Huh-7 (Human hepatoma cells): Useful for studying viruses with liver tropism.[7]

  • CRFK (Crandell-Rees Feline Kidney cells): The standard cell line for the propagation and study of Feline Infectious Peritonitis Virus (FIPV), a coronavirus where GS-441524 has shown significant efficacy.[10][11][12][13]

  • HEK293T (Human Embryonic Kidney cells): Often used in mechanistic studies and for creating reporter virus systems.[14]

  • Primary Human Airway Epithelial (HAE) cells: Provide a more physiologically relevant model for respiratory virus infections.[7]

Experimental Protocols

The following are detailed protocols for key assays to determine the antiviral activity and cytotoxicity of compounds that are metabolized to this compound.

Cytotoxicity Assay

It is crucial to assess the cytotoxicity of the test compound to determine its therapeutic index. The 50% cytotoxic concentration (CC50) is the concentration of a compound that reduces cell viability by 50%.

Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.[15]

  • Prepare serial dilutions of the test compound in culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include untreated cell controls.

  • Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).[15]

  • After incubation, add 15-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[15]

  • Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plates for 5 minutes to ensure complete solubilization.[15]

  • Measure the absorbance at 550-570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration compared to the untreated control and determine the CC50 value using regression analysis.[14]

Cytotoxicity Assay Workflow Seed Cells in 96-well Plate Seed Cells in 96-well Plate Incubate Overnight Incubate Overnight Seed Cells in 96-well Plate->Incubate Overnight Add Serial Dilutions of Compound Add Serial Dilutions of Compound Incubate Overnight->Add Serial Dilutions of Compound Incubate (48-72h) Incubate (48-72h) Add Serial Dilutions of Compound->Incubate (48-72h) Add MTT Reagent Add MTT Reagent Incubate (48-72h)->Add MTT Reagent Incubate (4h) Incubate (4h) Add MTT Reagent->Incubate (4h) Add Solubilization Solution Add Solubilization Solution Incubate (4h)->Add Solubilization Solution Measure Absorbance Measure Absorbance Add Solubilization Solution->Measure Absorbance Calculate CC50 Calculate CC50 Measure Absorbance->Calculate CC50

Caption: Workflow for determining the 50% cytotoxic concentration (CC50) using the MTT assay.
Antiviral Activity Assays

The 50% effective concentration (EC50) is the concentration of a compound that inhibits viral replication by 50%.

a) Viral Yield Reduction Assay

This assay quantitatively measures the amount of infectious virus produced in the presence of an antiviral compound.

Materials:

  • Susceptible host cells

  • Virus stock of known titer

  • 96-well or 24-well cell culture plates

  • Test compound

  • T-75 flasks for virus titration

Procedure:

  • Seed host cells in multi-well plates and incubate until they form a confluent monolayer.

  • Infect the cells with the virus at a specific multiplicity of infection (MOI).

  • After a 1-2 hour adsorption period, remove the virus inoculum and wash the cells.

  • Add culture medium containing serial dilutions of the test compound. Include a virus-only control (no compound).

  • Incubate the plates for a full replication cycle of the virus (e.g., 24-48 hours).[16][17]

  • Harvest the cell culture supernatant (and/or cell lysates) from each well.

  • Determine the viral titer in the harvested samples by performing a plaque assay or TCID50 assay on fresh cell monolayers.[16][17]

  • Calculate the reduction in viral titer for each compound concentration compared to the virus control.

  • Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and using regression analysis.

Viral Yield Reduction Assay Workflow Seed Host Cells Seed Host Cells Infect with Virus (MOI) Infect with Virus (MOI) Seed Host Cells->Infect with Virus (MOI) Add Compound Dilutions Add Compound Dilutions Infect with Virus (MOI)->Add Compound Dilutions Incubate (24-48h) Incubate (24-48h) Add Compound Dilutions->Incubate (24-48h) Harvest Supernatant/Lysate Harvest Supernatant/Lysate Incubate (24-48h)->Harvest Supernatant/Lysate Titer Virus (Plaque Assay/TCID50) Titer Virus (Plaque Assay/TCID50) Harvest Supernatant/Lysate->Titer Virus (Plaque Assay/TCID50) Calculate Titer Reduction Calculate Titer Reduction Titer Virus (Plaque Assay/TCID50)->Calculate Titer Reduction Determine EC50 Determine EC50 Calculate Titer Reduction->Determine EC50

Caption: Workflow for the Viral Yield Reduction Assay to determine antiviral efficacy.

b) Plaque Reduction Assay

This assay is used for viruses that cause visible plaques (zones of cell death) in a cell monolayer.

Materials:

  • Susceptible host cells in 6-well or 12-well plates

  • Virus stock

  • Test compound

  • Overlay medium (e.g., containing low-melting-point agarose or methylcellulose)

  • Staining solution (e.g., crystal violet)

Procedure:

  • Grow a confluent monolayer of host cells in multi-well plates.

  • Prepare serial dilutions of the virus and infect the cells for 1-2 hours.

  • Remove the inoculum and wash the cells.

  • Overlay the cells with a semi-solid medium containing different concentrations of the test compound.

  • Incubate the plates until plaques are visible (typically 2-5 days).[18]

  • Fix the cells (e.g., with 10% formalin) and stain with a solution like crystal violet to visualize the plaques.[18]

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

  • Determine the EC50 value using regression analysis.

c) Cytopathic Effect (CPE) Reduction Assay

This assay is suitable for viruses that cause a visible cytopathic effect (CPE), such as cell rounding and detachment.

Materials:

  • Susceptible host cells in 96-well plates

  • Virus stock

  • Test compound

  • Cell viability stain (e.g., neutral red or crystal violet)

Procedure:

  • Seed cells in a 96-well plate and incubate overnight.

  • Pre-treat the cells with serial dilutions of the test compound for a short period.

  • Infect the cells with a virus dilution that causes >80% CPE in the virus control wells.[19]

  • Incubate the plates until CPE is clearly visible in the virus control wells (typically 2-4 days).[19]

  • Visually score the CPE or quantify cell viability using a stain.[9]

  • For staining, fix the cells and add a staining solution (e.g., crystal violet). After washing, solubilize the dye and measure the absorbance.

  • Calculate the percentage of protection from CPE for each compound concentration.

  • Determine the EC50 value by regression analysis.[19]

Data Presentation

The following tables summarize the reported antiviral activity and cytotoxicity of remdesivir and GS-441524 in various cell lines. These values are indicative of the intracellular activity of this compound.

Table 1: Antiviral Activity (EC50 in µM) of Remdesivir and GS-441524 against Coronaviruses

CompoundVirusCell LineEC50 (µM)Reference
GS-441524SARS-CoV0.18[3]
GS-441524MERS-CoV0.86[3]
GS-441524FIPV0.78[3]
GS-441524SARS-CoV-20.48[3]
RemdesivirSARS-CoV-2Vero E6~1.0[7]
GS-441524SARS-CoV-2Vero E6~1.0[7]
RemdesivirSARS-CoV-2Calu-30.11[7]
GS-441524SARS-CoV-2Calu-30.25[7]
RemdesivirSARS-CoV-2Caco-2~0.05[7]
GS-441524SARS-CoV-2Caco-2~4.0[7]

Table 2: Cytotoxicity (CC50 in µM) of Remdesivir and GS-441524

CompoundCell LineCC50 (µM)Exposure TimeReference
RemdesivirVarious Human Cells1.7 to >205-14 days[20]
GS-441524Most Cell Lines>100-[20]
GS-441524MT-469 ± 26-[20]
GS-441524Human Hematopoietic Progenitor Cells9.6 to 13.911-14 days[20]

Selectivity Index

The Selectivity Index (SI) is a critical parameter for evaluating the potential of an antiviral compound. It is calculated as the ratio of the CC50 to the EC50 (SI = CC50 / EC50). A higher SI value indicates a more favorable safety profile, as it suggests that the compound is effective at concentrations well below those that cause toxicity to host cells. For remdesivir, the SI with respect to its anti-SARS-CoV-2 activity has been reported to range from >170 to 20,000.[20]

References

Application Notes and Protocols for GS-443902

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-443902 is the active triphosphate metabolite of the antiviral prodrug Remdesivir and its parent nucleoside, GS-441524. As a C-nucleoside triphosphate analog of adenosine triphosphate (ATP), this compound functions as a potent and selective inhibitor of viral RNA-dependent RNA polymerases (RdRp).[1][2][3] Its mechanism of action involves incorporation into the nascent viral RNA chain, leading to premature termination and inhibition of viral replication.[2] These application notes provide detailed protocols for the preparation and use of this compound in a laboratory setting for antiviral research.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. It is often supplied as a more stable salt form, such as a trisodium or triethylamine (TEA) salt, to improve stability and solubility.[2][4]

PropertyValueReference
Molecular Formula C₁₂H₁₆N₅O₁₃P₃[1][4]
Molecular Weight 531.21 g/mol [3][4]
CAS Number 1355149-45-9[1][4]
Appearance Lyophilized powder[4]
Solubility Good water solubility. The trisodium salt has a solubility of 50 mg/mL in water with the aid of ultrasonication.[2][5]
Stability Unstable in solution; fresh preparation is highly recommended. Prone to hydrolysis.[2][5]

Signaling Pathway and Mechanism of Action

This compound is the pharmacologically active form of Remdesivir. Following administration, Remdesivir enters the host cell and is metabolized to its nucleoside monophosphate, which is then further phosphorylated to the active triphosphate, this compound. This active metabolite acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), competing with the natural substrate ATP for incorporation into the growing RNA strand. Once incorporated, it causes delayed chain termination, thereby halting viral replication.

G cluster_cell Host Cell cluster_outside Remdesivir Remdesivir (Prodrug) GS441524_MP GS-441524 Monophosphate Remdesivir->GS441524_MP Metabolism GS443902 This compound (Active Triphosphate) GS441524_MP->GS443902 Phosphorylation RdRp Viral RNA-dependent RNA Polymerase (RdRp) GS443902->RdRp Competitive Inhibition Inhibition Inhibition GS443902->Inhibition Viral_RNA Viral RNA Replication RdRp->Viral_RNA Inhibition->Viral_RNA Remdesivir_outside->Remdesivir Cellular Uptake

Caption: Intracellular activation of Remdesivir to this compound and inhibition of viral RdRp.

Experimental Protocols

Preparation of this compound Stock Solution

Note: Due to the instability of this compound in solution, it is crucial to prepare solutions fresh before each experiment. If storage is unavoidable, prepare small aliquots and store at -80°C for a limited time. Avoid repeated freeze-thaw cycles.

Materials:

  • Lyophilized this compound (or its salt form, e.g., trisodium salt)

  • Nuclease-free water or appropriate buffer (e.g., 10 mM Tris-HCl, pH 7.5)

  • Ultrasonic bath

  • Sterile, nuclease-free microcentrifuge tubes

  • 0.22 µm sterile syringe filter

Protocol:

  • Equilibrate the lyophilized this compound vial to room temperature before opening to prevent condensation.

  • Calculate the required volume of solvent to achieve the desired stock concentration (e.g., 10 mM). For the trisodium salt (MW ~597.16 g/mol ), to make a 10 mM stock, dissolve 5.97 mg in 1 mL of solvent.

  • Add the calculated volume of nuclease-free water or buffer to the vial.

  • Gently vortex to mix. For complete dissolution, sonicate the vial in an ultrasonic bath for 5-10 minutes.[2]

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • For use in cell culture, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, nuclease-free tube.[2]

  • Use the freshly prepared stock solution immediately. If short-term storage is necessary, aliquot into single-use volumes and store at -80°C.

In Vitro RNA-dependent RNA Polymerase (RdRp) Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against a viral RdRp. Specific conditions may need to be optimized for the particular enzyme being studied.

Experimental Workflow:

G start Start prep_reagents Prepare Assay Components: - RdRp Enzyme - RNA Template/Primer - NTPs (including labeled NTP) - this compound dilutions start->prep_reagents mix_components Combine RdRp, Template/Primer, and this compound in Assay Buffer prep_reagents->mix_components pre_incubate Pre-incubate at 37°C mix_components->pre_incubate initiate_reaction Initiate Reaction by adding NTPs pre_incubate->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate stop_reaction Stop Reaction (e.g., with EDTA) incubate->stop_reaction analyze Analyze RNA Products (e.g., Gel Electrophoresis, Scintillation Counting) stop_reaction->analyze end End analyze->end

Caption: Workflow for an in vitro RdRp inhibition assay.

Materials:

  • Purified viral RdRp enzyme

  • RNA template and primer

  • Natural ribonucleotide triphosphates (ATP, CTP, GTP, UTP)

  • Labeled nucleotide (e.g., [α-³²P]GTP or a fluorescent analog)

  • This compound stock solution

  • Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM KCl, 5 mM MgCl₂, 1 mM DTT)

  • Stop Solution (e.g., 50 mM EDTA)

  • 96-well plates

  • Incubator

Protocol:

  • Prepare serial dilutions of this compound in the assay buffer. A typical concentration range to test is 0.01 µM to 100 µM.[1]

  • In a 96-well plate, combine the RdRp enzyme, RNA template/primer, and the serially diluted this compound. Include a no-inhibitor control and a no-enzyme control.

  • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Prepare the NTP mix containing the three unlabeled NTPs and one labeled NTP.

  • Initiate the reaction by adding the NTP mix to each well.

  • Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes).

  • Stop the reaction by adding the stop solution.

  • Analyze the incorporation of the labeled nucleotide. This can be done by various methods, such as:

    • Radiolabeling: Spotting the reaction mixture onto DE81 filter paper, washing, and measuring radioactivity using a scintillation counter.

    • Fluorescence: Using a fluorescently labeled nucleotide and measuring the signal on a plate reader.

    • Gel Electrophoresis: Running the reaction products on a denaturing polyacrylamide gel and visualizing the extended RNA products.

  • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Quantitative Data Summary:

Virus TargetIC₅₀ (µM)Reference
Respiratory Syncytial Virus (RSV) RdRp1.1[2]
Hepatitis C Virus (HCV) RdRp5.0[2]
Antiviral Cell-Based Assay

This protocol describes a general method to evaluate the antiviral activity of this compound in a cell culture system. The choice of cell line and virus will depend on the specific research question.

Experimental Workflow:

G start Start seed_cells Seed Cells in a 96-well Plate start->seed_cells incubate_cells Incubate Overnight seed_cells->incubate_cells prepare_dilutions Prepare Serial Dilutions of this compound incubate_cells->prepare_dilutions add_compound Add Compound Dilutions to Cells prepare_dilutions->add_compound infect_cells Infect Cells with Virus add_compound->infect_cells incubate_infected Incubate for 48-72 hours infect_cells->incubate_infected assess_endpoint Assess Antiviral Endpoint (e.g., CPE, Plaque Assay, RT-qPCR) incubate_infected->assess_endpoint end End assess_endpoint->end

Caption: Workflow for a cell-based antiviral assay.

Materials:

  • Permissive cell line (e.g., Vero E6, Calu-3, Caco-2, Huh-7.5 for SARS-CoV-2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Virus stock of known titer

  • This compound stock solution

  • 96-well cell culture plates

  • Reagents for assessing the endpoint (e.g., crystal violet for CPE, reagents for RT-qPCR)

Protocol:

  • Seed the chosen cell line in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.

  • Incubate the plate overnight at 37°C in a 5% CO₂ incubator.

  • On the day of the experiment, prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the compound dilutions. Include a no-drug (virus control) and a no-virus (cell control) well.

  • Infect the cells with the virus at a predetermined multiplicity of infection (MOI).

  • Incubate the plate at 37°C in a 5% CO₂ incubator for the desired duration (e.g., 48-72 hours).

  • Assess the antiviral activity by a suitable endpoint measurement:

    • Cytopathic Effect (CPE) Inhibition Assay: Visually inspect the cells for virus-induced CPE and quantify cell viability using methods like crystal violet staining or MTS assay.

    • Plaque Reduction Assay: Overlay the cells with a semi-solid medium after infection and count the number of plaques after a few days.

    • Viral Yield Reduction Assay: Harvest the supernatant and quantify the amount of progeny virus by plaque assay or RT-qPCR.

  • Calculate the EC₅₀ (50% effective concentration) from the dose-response curve.

Quantitative Data from Literature (Formation from Remdesivir):

Cell LineCₘₐₓ of this compound (pmol/million cells) after 72h incubation with 1 µM RemdesivirReference
Macrophages300[2]
HMVEC110[2]
HeLa90[2]

Safety and Handling

  • Storage: Store lyophilized this compound at -20°C or -80°C, protected from light and moisture.[4] Some suppliers recommend storing under an inert gas like argon or nitrogen.[2][4]

  • Handling: Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated area.

  • Stability: As the compound is unstable in solution, it is imperative to prepare it fresh for each experiment to ensure accurate and reproducible results.[2][5]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or no activity in RdRp assay Degraded this compoundPrepare a fresh stock solution immediately before use.
Inactive enzymeUse a new batch of enzyme or verify its activity.
Suboptimal assay conditionsOptimize buffer components (e.g., Mg²⁺ concentration), pH, and temperature.
High variability in cell-based assays Inconsistent cell seedingEnsure a uniform cell monolayer by proper cell counting and seeding technique.
Inaccurate virus titerRe-titer the virus stock to ensure a consistent MOI.
Compound precipitationCheck the solubility of this compound in the cell culture medium at the highest concentration used.
Compound appears insoluble Insufficient mixingEnsure complete dissolution by vortexing and sonication.[2]
Incorrect solventUse nuclease-free water or a suitable buffer. The trisodium salt has higher aqueous solubility.[2]

References

Application Notes and Protocols for In Vivo Studies of GS-443902 Using Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-443902 is the active triphosphate metabolite of the antiviral nucleoside analog GS-441524 and the prodrug remdesivir. As the active form, this compound is not directly administered in vivo. Instead, studies utilize its parent nucleoside, GS-441524, or its prodrugs. This document provides detailed application notes and protocols for conducting in vivo studies using animal models to evaluate the efficacy and pharmacokinetics of GS-441524, which is intracellularly converted to this compound. The primary animal models discussed are the feline model for Feline Infectious Peritonitis (FIP) and rodent and other models for SARS-CoV-2.

Mechanism of Action

GS-441524 is a small molecule that can permeate cells.[1] Once inside the host cell, it is phosphorylated first to a monophosphate, then a diphosphate, and finally to the active triphosphate form, this compound.[2][3][4] This active metabolite acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), leading to the termination of viral RNA synthesis.[2][3] The initial phosphorylation of GS-441524 to its monophosphate is considered the rate-limiting step in its activation.[2][5]

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space GS441524_ext GS-441524 GS441524_int GS-441524 GS441524_ext->GS441524_int Cellular Uptake GS441524_MP GS-441524-MP GS441524_int->GS441524_MP Phosphorylation (Rate-limiting) GS441524_DP GS-441524-DP GS441524_MP->GS441524_DP Phosphorylation GS443902 This compound (Active Triphosphate) GS441524_DP->GS443902 Phosphorylation GS443902->Inhibition RdRp Viral RNA-dependent RNA Polymerase (RdRp) RNA_synthesis Viral RNA Synthesis RdRp->RNA_synthesis Inhibition->RNA_synthesis Inhibition

Metabolic activation of GS-441524 to its active triphosphate form, this compound.

Animal Models

Feline Infectious Peritonitis (FIP) in Cats

The domestic cat is the natural host for feline coronavirus, which can mutate to cause the highly fatal disease FIP. GS-441524 has shown remarkable efficacy in treating FIP in cats, making this the most robust and clinically relevant animal model for this compound.[5][6][7]

Experimental Protocol: Treatment of Naturally Occurring FIP

This protocol is adapted from published studies on the treatment of client-owned cats with naturally occurring FIP.[6][7][8][9]

  • Animal Selection: Client-owned cats with a confirmed diagnosis of effusive ('wet'), non-effusive ('dry'), ocular, or neurological FIP.

  • Drug Formulation:

    • Injectable: Compounded solutions of GS-441524 for subcutaneous (SC) administration.

    • Oral: Commercially available or compounded tablets or oral suspensions of GS-441524.

  • Dosing Regimen:

    • The standard treatment duration is a minimum of 12 weeks (84 days).[8][10]

    • Dosages are adjusted based on the form of FIP and the cat's response to treatment.[8][9][11]

    • Subcutaneous (SC) Administration:

      • Non-ocular/non-neurological FIP: 6-7.5 mg/kg, once daily.[8]

      • Ocular FIP: 8-10 mg/kg (minimum), once daily.[8]

      • Neurological FIP: 10 mg/kg (minimum), once daily.[8]

    • Oral Administration:

      • Oral doses are often double the subcutaneous equivalent.[8]

      • Non-ocular/non-neurological FIP: 15 mg/kg/day.[8]

      • Ocular FIP: 15-20 mg/kg/day.[8]

      • Neurological FIP: 10 mg/kg, twice daily (minimum).[8]

  • Monitoring:

    • Clinical: Daily monitoring of temperature, appetite, and activity. Regular body weight measurements.[6]

    • Clinicopathological: Complete blood count (CBC) and serum chemistry panels, including total protein and globulins, at baseline and regular intervals (e.g., every 2-4 weeks).

    • Imaging: Abdominal or thoracic ultrasound/radiographs to monitor effusions.

  • Criteria for Remission:

    • Resolution of clinical signs (e.g., fever, effusions).[6]

    • Normalization of serum globulin concentrations.[6]

    • Sustained weight gain.[6]

  • Relapse Protocol: In case of relapse, treatment is often re-initiated at a higher dose (e.g., 15-20 mg/kg).[6][12]

Quantitative Data: Efficacy in Feline Infectious Peritonitis

FIP FormAdministration RouteDosage (mg/kg/day)Success/Remission RateReference
All FormsSC or OralVaried (often 5-10)~84.6% (overall)[7][9]
Naturally OccurringParenteral Remdesivir +/- Oral GS-441524Varied86% survival to 6 months[6]
NeurologicalSC10 (minimum)High, but requires higher doses[8]
OcularSC8-10 (minimum)High, but requires higher doses[8]
SARS-CoV-2 Infection Models

Various animal models are used to study SARS-CoV-2, including mice, hamsters, ferrets, and non-human primates.[13][14] GS-441524 has demonstrated efficacy in reducing viral load in some of these models.[15][16][17][18]

Experimental Protocol: SARS-CoV-2 Mouse Model

This protocol is based on studies using AAV-hACE2 transduced mice, which express the human ACE2 receptor, making them susceptible to SARS-CoV-2.[15][16][18]

  • Animal Model: Mice transduced with an adeno-associated virus (AAV) vector expressing human angiotensin-converting enzyme 2 (hACE2).[16][18]

  • Infection: Intranasal inoculation with SARS-CoV-2.

  • Drug Formulation: GS-441524 dissolved in a suitable vehicle for intraperitoneal (IP) administration.

  • Dosing Regimen:

    • Prophylactic/Therapeutic: Administration can begin before or shortly after viral challenge.

    • A representative dose is 25 mg/kg/day, administered intraperitoneally.[16]

    • Treatment is typically continued for 5-8 days.[16]

  • Efficacy Assessment:

    • Virology: Viral titers in lung and other tissues measured by qRT-PCR at specified days post-infection.[16]

    • Pathology: Histopathological examination of lung tissue for signs of inflammation and damage.[16]

    • Clinical: Monitoring of body weight and survival.[16]

cluster_setup Model Preparation cluster_treatment Treatment Groups cluster_assessment Efficacy Assessment AAV AAV-hACE2 Transduction Infection SARS-CoV-2 Inoculation AAV->Infection Vehicle Vehicle Control Group Infection->Vehicle Randomization GS_Group GS-441524 Group (e.g., 25 mg/kg/day IP) Infection->GS_Group Randomization Monitoring Monitor Body Weight & Survival Vehicle->Monitoring GS_Group->Monitoring Harvest Harvest Tissues (e.g., Lungs) Monitoring->Harvest Analysis Viral Titer (qRT-PCR) & Histopathology Harvest->Analysis

Experimental workflow for evaluating GS-441524 in a SARS-CoV-2 mouse model.

Pharmacokinetic Data

Pharmacokinetic (PK) properties of GS-441524 have been evaluated in several species. Oral bioavailability, in particular, shows significant interspecies variability.[2][5]

Table of Pharmacokinetic Parameters of GS-441524 in Various Animal Models

SpeciesAdministration RouteDose (mg/kg)Oral Bioavailability (%)Plasma Clearance (CLp) (mL/min/kg)Volume of Distribution (Vdss) (L/kg)Half-life (t½) (h)Reference
MouseIV / PO-39%262.4-[2]
RatIV / PO3033%--4.8 (ig)[2][16]
DogIV / PO-85%4.10.9-[2]
Cynomolgus MonkeyIV / PO2 (IV), 5 (PO)8.3%9.51.1-[2]
HamsterInhalation (Remdesivir)----~7 (GS-441524 in lungs)[3]

Data presented as mean values where available. "-" indicates data not specified in the cited sources.

Safety and Tolerability

In studies involving cats with FIP, GS-441524 is generally well-tolerated.[6] The most common adverse effect reported with subcutaneous injections is site discomfort or skin irritation.[6] Oral formulations have not been associated with significant adverse effects.[12] In mouse models of SARS-CoV-2, GS-441524 did not show notable toxicity at efficacious doses.[16][18]

Conclusion

GS-441524, the parent nucleoside of the active metabolite this compound, has demonstrated potent antiviral activity in vivo across different animal models. The feline FIP model provides a robust platform for studying its therapeutic efficacy in a naturally occurring coronavirus disease. Rodent and other models are valuable for assessing its activity against SARS-CoV-2. The provided protocols and data serve as a comprehensive resource for researchers designing and conducting in vivo studies with this promising antiviral compound. Significant species-specific differences in pharmacokinetics, especially oral bioavailability, should be carefully considered when designing studies and interpreting results.

References

Application Notes & Protocols for High-Throughput Screening of GS-443902 Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of analogs of GS-443902, the active triphosphate form of the antiviral drug Remdesivir. These guidelines are intended to assist in the discovery of novel antiviral agents targeting RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses, including coronaviruses.

Introduction

GS-441524 is a nucleoside analog that, once inside a cell, is metabolized into its active triphosphate form, this compound. This active metabolite acts as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp), leading to premature termination of viral RNA synthesis. The broad-spectrum activity of Remdesivir has spurred significant interest in the discovery of analogs with improved potency, selectivity, oral bioavailability, and resistance profiles. High-throughput screening provides a robust platform for the rapid evaluation of large libraries of such analogs.

Signaling Pathway: Mechanism of Action of this compound

GS-441524, the parent nucleoside of Remdesivir, enters the host cell and undergoes a series of phosphorylation steps to become the active triphosphate analog, this compound. This process is initiated by host cell kinases. This compound then mimics the natural ATP substrate and is incorporated into the nascent viral RNA chain by the viral RdRp. This incorporation leads to delayed chain termination, thereby inhibiting viral replication.

GS-443902_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Host Cell cluster_virus Viral Replication Complex GS441524 GS-441524 (Prodrug) GS441524_in GS-441524 GS441524->GS441524_in Cellular Uptake GS441524_MP GS-441524-MP (Monophosphate) GS441524_in->GS441524_MP Host Kinases GS441524_DP GS-441524-DP (Diphosphate) GS441524_MP->GS441524_DP GS443902 This compound (Active Triphosphate) GS441524_DP->GS443902 RdRp Viral RdRp GS443902->RdRp Nascent_RNA Nascent Viral RNA RdRp->Nascent_RNA RNA Synthesis RNA_template Viral RNA Template RNA_template->RdRp Termination Chain Termination Nascent_RNA->Termination Incorporation of This compound

Caption: Mechanism of action of this compound.

High-Throughput Screening Workflow

The process of identifying novel this compound analogs involves a multi-step screening cascade. This workflow is designed to efficiently screen large compound libraries and progressively narrow down the candidates to those with the most promising therapeutic potential.

HTS_Workflow cluster_primary Primary Screening cluster_secondary Secondary Screening & Hit Confirmation cluster_tertiary Tertiary & Lead Optimization Primary_HTS High-Throughput Screening (HTS) (Single Concentration) Hit_Identification Hit Identification (% Inhibition) Primary_HTS->Hit_Identification Dose_Response Dose-Response Assays (EC50 Determination) Hit_Identification->Dose_Response Cytotoxicity Cytotoxicity Assays (CC50 Determination) Dose_Response->Cytotoxicity Selectivity_Index Selectivity Index (SI) Calculation (CC50 / EC50) Cytotoxicity->Selectivity_Index SAR Structure-Activity Relationship (SAR) Selectivity_Index->SAR Mechanism Mechanism of Action Studies SAR->Mechanism In_Vivo In Vivo Efficacy & PK/PD Mechanism->In_Vivo

Caption: High-throughput screening workflow.

Data Presentation: Antiviral Activity of GS-441524 Analogs

The following tables summarize the in vitro antiviral activity and cytotoxicity of selected GS-441524 analogs against coronaviruses. It is important to note that direct comparison between compounds from different studies should be done with caution due to variations in experimental conditions (e.g., cell lines, virus strains, assay formats).

Table 1: Antiviral Activity of 7-Substituted and Deuterated GS-441524 Analogs against SARS-CoV-2 [1]

Compound IDModificationEC50 (µM) in Vero E6 cells
GS-441524 Parent Compound0.59
A1 7-Fluoro3.3
X1 7-Deuterated0.39 ± 0.08

Table 2: Antiviral Activity and Cytotoxicity of Lipid Prodrugs of GS-441524 against SARS-CoV-2 [2]

Compound IDCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
GS-441524 (RVn) Vero E60.96>100>104
Calu-30.63>100>159
Caco-20.96>100>104
Huh7.50.76>100>132
ODBG-P-RVn Vero E60.1498.2699
Calu-30.1561.5412
Caco-20.3088.4295
Huh7.50.2368.7299
Remdesivir (RDV) Vero E60.06>100>1667
Calu-31.13>100>88
Caco-20.17>100>588
Huh7.50.5915.226

Table 3: Antiviral Activity and Cytotoxicity of GS-441524 and other Antivirals against Feline Infectious Peritonitis Virus (FIPV) [3][4]

CompoundEC50 (µM)CC50 (µM)Selectivity Index (SI)
GS-441524 1.6260.0165.5
Nirmatrelvir 2.5279.1113.7
Molnupiravir 4.8140.629.3
Ritonavir 5.339.97.5

Experimental Protocols

Protocol 1: Synthesis of a Pyrrolo[2,1-f][5][6][7]triazin-4-amine C-Nucleoside Analog Library

This protocol outlines a general strategy for the synthesis of a library of GS-441524 analogs with modifications on the pyrrolotriazine base, inspired by published synthetic routes[5][6][7][8][9]. This approach allows for the late-stage diversification of the heterocyclic core.

Materials:

  • Substituted 1-aminopyrrole-2-carbonitriles

  • Various amidine reagents or orthoesters

  • Anhydrous solvents (e.g., DMF, EtOH)

  • Base (e.g., NaH, DBU)

  • Purification reagents (silica gel, solvents for chromatography)

Procedure:

  • Synthesis of 1-Aminopyrrole-2-carbonitrile Intermediates:

    • Start with commercially available or synthesized 2-substituted pyrroles.

    • Perform N-amination of the pyrrole using a suitable aminating agent (e.g., hydroxylamine-O-sulfonic acid) to yield the corresponding 1-aminopyrrole.

    • Convert the 2-formyl or 2-carboxy group to a nitrile group to obtain the key 1-aminopyrrole-2-carbonitrile intermediates.

  • Library Synthesis via Cyclization:

    • In a high-throughput format (e.g., 96-well plate), dispense the key 1-aminopyrrole-2-carbonitrile intermediate into each well.

    • To each well, add a different amidine reagent or orthoester from a pre-plated library.

    • Add a suitable base to initiate the cyclization reaction.

    • Incubate the reaction plate at an appropriate temperature for a specified time to allow for the formation of the pyrrolo[2,1-f][10][11][12]triazine core.

  • Work-up and Purification:

    • Quench the reactions and perform a liquid-liquid extraction to remove excess reagents and byproducts.

    • Purify the crude products using high-throughput parallel purification techniques such as automated flash chromatography.

  • Characterization:

    • Confirm the identity and purity of the synthesized analogs using LC-MS and NMR spectroscopy.

Protocol 2: Cell-Based High-Throughput Antiviral Assay

This protocol describes a cell-based assay to determine the antiviral activity of the synthesized this compound analogs against a target RNA virus (e.g., SARS-CoV-2) in a 384-well format. This method is adapted from established protocols for screening SARS-CoV-2 inhibitors[10][11][13][14].

Materials:

  • Vero E6 cells (or other susceptible cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • SARS-CoV-2 (or other target virus)

  • Synthesized compound library (dissolved in DMSO)

  • Remdesivir or GS-441524 (positive control)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • 384-well clear-bottom white plates

Procedure:

  • Cell Seeding:

    • Seed Vero E6 cells into 384-well plates at a density of 5,000 cells/well in 25 µL of complete medium.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Addition:

    • Prepare serial dilutions of the compound library and controls in assay medium.

    • Add 5 µL of the diluted compounds to the cell plates. Include wells with DMSO only (negative control) and Remdesivir/GS-441524 (positive control).

  • Virus Infection:

    • Dilute the virus stock to a pre-determined multiplicity of infection (MOI) in assay medium.

    • Add 5 µL of the diluted virus to all wells except for the mock-infected control wells.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.

  • Measurement of Cytopathic Effect (CPE) Inhibition:

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

    • Add 25 µL of CellTiter-Glo® reagent to each well.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of CPE inhibition for each compound concentration relative to the virus control (0% inhibition) and mock-infected control (100% inhibition).

    • Determine the 50% effective concentration (EC50) by fitting the dose-response data to a four-parameter logistic curve.

Protocol 3: High-Throughput Cytotoxicity Assay

This protocol details a method to assess the cytotoxicity of the hit compounds from the primary antiviral screen in a 384-well format.

Materials:

  • Vero E6 cells (or the same cell line used in the antiviral assay)

  • Complete cell culture medium

  • Synthesized compound library

  • Doxorubicin or another known cytotoxic agent (positive control)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • 384-well clear-bottom white plates

Procedure:

  • Cell Seeding:

    • Seed Vero E6 cells into 384-well plates at a density of 5,000 cells/well in 25 µL of complete medium.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Addition:

    • Prepare serial dilutions of the hit compounds and controls in assay medium.

    • Add 5 µL of the diluted compounds to the cell plates. Include wells with DMSO only (vehicle control) and a known cytotoxic agent (positive control).

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO2 incubator for the same duration as the antiviral assay (48-72 hours).

  • Measurement of Cell Viability:

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

    • Add 25 µL of CellTiter-Glo® reagent to each well.

    • Incubate for 10 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control (100% viability).

    • Determine the 50% cytotoxic concentration (CC50) by fitting the dose-response data to a four-parameter logistic curve.

    • Calculate the Selectivity Index (SI = CC50 / EC50) for each hit compound. A higher SI value indicates a more promising therapeutic window.

References

Application Notes and Protocols for Using GS-443902 in Viral Polymerase Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-443902 is the active triphosphate metabolite of the antiviral prodrug Remdesivir (GS-5734).[1][2][3][4] It is a potent and broad-spectrum inhibitor of viral RNA-dependent RNA polymerases (RdRp), making it a critical tool in the study of viral replication and the development of novel antiviral therapeutics.[1][2][4] These application notes provide detailed protocols for utilizing this compound in various viral polymerase inhibition assays, along with quantitative data to facilitate experimental design and data interpretation.

Mechanism of Action

This compound is an adenosine nucleotide analog.[5] Upon intracellular conversion from its parent prodrug, Remdesivir, this compound mimics adenosine triphosphate (ATP) and is incorporated into the nascent viral RNA chain by the viral RdRp.[5][6] The incorporation of this compound leads to delayed chain termination, effectively halting viral RNA synthesis.[6][7] This mechanism of action is effective against a range of RNA viruses.[8]

cluster_0 Host Cell cluster_1 Viral RNA Replication Remdesivir Remdesivir GS-441524 GS-441524 Remdesivir->GS-441524 Esterases This compound This compound (Active Triphosphate) GS-441524->this compound Kinases Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) This compound->Viral_RdRp Competes with ATP Nascent_RNA Nascent RNA Strand Viral_RdRp->Nascent_RNA Incorporation RNA_Template Viral RNA Template RNA_Template->Viral_RdRp Termination Chain Termination Nascent_RNA->Termination

Mechanism of this compound Action.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified against various viral polymerases. The following table summarizes the reported half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values.

Virus/TargetCompoundAssay TypeIC50 / EC50 (µM)Reference
Respiratory Syncytial Virus (RSV) RdRpThis compoundBiochemical1.1[1][2][4]
Hepatitis C Virus (HCV) RdRpThis compoundBiochemical5[1][2][4]
SARS-CoV-2 RdRpRemdesivirCell-based0.67[9][10]
MERS-CoVRemdesivirCell-based0.86[11]
SARS-CoVRemdesivirCell-based0.18[11]
Feline Infectious Peritonitis VirusGS-441524Cell-based0.78[11]
Human DNA Polymerase α, β, γThis compoundBiochemical>200[12]
Human RNA Polymerase IIThis compoundBiochemical>200[12]

Experimental Protocols

Several assay formats can be employed to evaluate the inhibitory effect of this compound on viral polymerase activity. These include biochemical assays using purified enzyme and cell-based assays that measure viral replication in a cellular context.

Start Start Assay_Setup Prepare Assay Plate: - Viral Polymerase - RNA Template/Primer - NTPs (with labeled NTP) - this compound (or test compound) Start->Assay_Setup Incubation Incubate at Optimal Temperature and Time Assay_Setup->Incubation Detection Detect Polymerase Activity Incubation->Detection Data_Analysis Analyze Data: - Calculate % Inhibition - Determine IC50/EC50 Detection->Data_Analysis End End Data_Analysis->End

General Experimental Workflow.
Protocol 1: In Vitro Transcription Assay (Biochemical)

This protocol describes a non-radioactive method to measure the inhibition of viral RdRp activity using an in vitro transcription assay with a fluorescently labeled NTP.

Principle: The assay measures the incorporation of a fluorescently labeled nucleotide triphosphate (e.g., FITC-UTP) into a newly synthesized RNA strand by the viral polymerase. The amount of incorporated fluorescence is proportional to the polymerase activity. Inhibition of the polymerase by this compound results in a decrease in the fluorescence signal.

Materials and Reagents:

  • Purified recombinant viral RdRp

  • RNA template with a suitable promoter

  • ATP, GTP, CTP, UTP solution (high purity)

  • Fluorescently labeled NTP (e.g., FITC-UTP)

  • This compound (or Remdesivir for cell-based assays)

  • Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl2, 10 mM DTT, 2 mM spermidine)

  • RNase inhibitor

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Reaction Mix Preparation: Prepare a master mix containing the transcription buffer, RNA template, ATP, GTP, CTP, and the fluorescently labeled UTP.

  • Compound Addition: Add serial dilutions of this compound or a vehicle control to the wells of the 384-well plate.

  • Enzyme Addition: Add the purified viral RdRp to the master mix to create the final reaction mix.

  • Initiation of Reaction: Dispense the final reaction mix into the wells containing the compound to start the reaction.

  • Incubation: Incubate the plate at the optimal temperature for the viral polymerase (e.g., 30-37°C) for a defined period (e.g., 60-120 minutes).

  • Termination: Stop the reaction by adding a stop buffer (e.g., containing EDTA).

  • Detection: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the fluorophore used.

Data Analysis:

  • Subtract the background fluorescence (wells without enzyme).

  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Filter Binding Assay (Biochemical)

This is a classic method to quantify the synthesis of radiolabeled nucleic acids.

Principle: This assay measures the incorporation of a radiolabeled nucleotide (e.g., [α-³²P]GTP) into the nascent RNA strand.[13] The resulting radiolabeled RNA product is captured on a nitrocellulose filter, while unincorporated nucleotides are washed away.[14][15] The amount of radioactivity retained on the filter is proportional to the polymerase activity.

Materials and Reagents:

  • Purified recombinant viral RdRp

  • RNA template and primer

  • ATP, CTP, UTP (high purity)

  • Radiolabeled NTP (e.g., [α-³²P]GTP)

  • This compound

  • Transcription buffer

  • Nitrocellulose filters

  • Vacuum filtration apparatus

  • Scintillation vials and scintillation fluid

  • Scintillation counter

Procedure:

  • Reaction Setup: In microcentrifuge tubes, combine the transcription buffer, RNA template/primer, non-radiolabeled NTPs, [α-³²P]GTP, and serial dilutions of this compound.

  • Initiation: Add the purified viral RdRp to each tube to start the reaction.

  • Incubation: Incubate the reactions at the optimal temperature for the desired time.

  • Termination: Stop the reactions by adding a stop solution (e.g., ice-cold trichloroacetic acid [TCA] with sodium pyrophosphate).

  • Filtration: Filter the reaction mixtures through nitrocellulose filters under vacuum. The precipitated RNA will be retained on the filter.

  • Washing: Wash the filters multiple times with cold wash buffer (e.g., 5% TCA) to remove unincorporated nucleotides.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

Data Analysis:

  • Determine the counts per minute (CPM) for each reaction.

  • Calculate the percentage of inhibition for each concentration of this compound compared to the control.

  • Determine the IC50 value by plotting the percentage of inhibition against the drug concentration.

Protocol 3: Cell-Based Reporter Assay

This protocol describes a method to assess the inhibitory effect of a compound on viral polymerase activity within a cellular environment.[9][10][16][17][18]

Principle: A reporter gene (e.g., luciferase or GFP) is placed under the control of a viral promoter recognized by the viral RdRp.[16][18] In cells expressing the viral polymerase and this reporter construct, the reporter gene is transcribed, and its product can be quantified. A polymerase inhibitor will reduce the expression of the reporter gene.

Materials and Reagents:

  • A suitable mammalian cell line (e.g., Vero E6, Huh-7)

  • Plasmid encoding the viral RdRp

  • Reporter plasmid with a reporter gene under the control of a viral promoter

  • Transfection reagent

  • Cell culture medium and supplements

  • Remdesivir (as the prodrug for cellular uptake)

  • Lysis buffer

  • Reporter assay substrate (e.g., luciferin for luciferase)

  • Luminometer or fluorescence microscope/plate reader

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Transfection: Co-transfect the cells with the viral RdRp-expressing plasmid and the reporter plasmid using a suitable transfection reagent.

  • Compound Treatment: After transfection, replace the medium with fresh medium containing serial dilutions of Remdesivir or a vehicle control.

  • Incubation: Incubate the cells for a period sufficient for reporter gene expression (e.g., 24-48 hours).

  • Cell Lysis: Wash the cells with PBS and lyse them using a lysis buffer.

  • Detection:

    • For luciferase reporters, add the luciferase substrate to the cell lysate and measure the luminescence using a luminometer.

    • For fluorescent reporters, measure the fluorescence intensity using a fluorescence microscope or plate reader.

Data Analysis:

  • Normalize the reporter signal to a measure of cell viability (e.g., using a CellTiter-Glo assay) to account for any cytotoxicity of the compound.

  • Calculate the percentage of inhibition of reporter activity for each concentration of Remdesivir.

  • Determine the EC50 value by plotting the normalized percentage of inhibition against the drug concentration.

Troubleshooting and Considerations

  • Compound Stability: this compound is unstable in solution; it is recommended to prepare fresh solutions for each experiment.[1][2][4] The trisodium salt form of this compound offers greater stability.[2]

  • Enzyme Activity: Ensure the purified viral polymerase is active. Perform appropriate quality control checks.

  • Cell-Based Assays: When using Remdesivir in cell-based assays, consider the efficiency of its conversion to the active triphosphate form, which can vary between cell lines.[19]

  • Proofreading Exonuclease: Some viruses, like coronaviruses, have a proofreading exoribonuclease (nsp14) that can affect the efficacy of nucleotide analogs.[9] Assays that include this component may provide more physiologically relevant results.[9][10]

References

Application of GS-443902 in SARS-CoV-2 Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-443902 is the active nucleoside triphosphate (NTP) metabolite of the antiviral prodrug remdesivir (GS-5734). As a potent inhibitor of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), this compound plays a critical role in the virus's replication cycle. Remdesivir itself is a phosphoramidate prodrug of the nucleoside analog GS-441524. Following administration, remdesivir is metabolized within host cells to GS-441524, which is then subsequently phosphorylated to the active triphosphate form, this compound. This active metabolite acts as a competitive inhibitor of adenosine triphosphate (ATP) and, once incorporated into the nascent viral RNA chain, leads to delayed chain termination, thereby halting viral replication. These application notes provide a comprehensive overview of the use of this compound and its precursors in SARS-CoV-2 research, including detailed experimental protocols.

Mechanism of Action

This compound exerts its antiviral effect by targeting the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral genome replication. The mechanism involves several key steps:

  • Cellular Uptake and Activation: Remdesivir, the prodrug, enters host cells and is converted to its nucleoside form, GS-441524. GS-441524 is then phosphorylated by host cell kinases to form the active triphosphate, this compound.

  • Competitive Inhibition: this compound, being an analog of adenosine triphosphate (ATP), competes with endogenous ATP for incorporation into the newly synthesizing viral RNA strand by the RdRp enzyme.

  • Delayed Chain Termination: Upon incorporation into the viral RNA, this compound leads to a delayed termination of RNA synthesis. This disruption of the replication process effectively inhibits the production of new viral genomes.

GS-443902_Mechanism_of_Action cluster_cell Host Cell cluster_outside Remdesivir Remdesivir (Prodrug) GS441524 GS-441524 (Nucleoside Analog) Remdesivir->GS441524 Metabolism GS443902 This compound (Active Triphosphate) GS441524->GS443902 Phosphorylation RdRp SARS-CoV-2 RdRp GS443902->RdRp Competitive Inhibition ViralRNA Viral RNA Replication GS443902->ViralRNA Incorporation & Delayed Chain Termination RdRp->ViralRNA Catalyzes ATP ATP ATP->RdRp Extracellular Space->Remdesivir Enters Cell

Caption: Mechanism of action of this compound in inhibiting SARS-CoV-2 replication.

Data Presentation

In Vitro Efficacy of this compound Precursors Against Coronaviruses
CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
RemdesivirSARS-CoV-2Vero E67.43>20>2.7
RemdesivirSARS-CoV-2Calu-3---
RemdesivirSARS-CoV-2Caco-20.018>10>555
GS-441524SARS-CoV-2Vero E61.86>20>10.8
GS-441524SARS-CoV-2Calu-3---
GS-441524SARS-CoV-2Caco-21.3>10>7.7
GS-441524SARS-CoV-0.18--
GS-441524MERS-CoV-0.86--
In Vitro RdRp Inhibition by this compound
CompoundTargetIC50 (µM)Reference
This compoundRSV RdRp1.1
This compoundHCV RdRp5
In Vivo Pharmacokinetics of GS-441524
SpeciesAdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)t1/2 (h)Bioavailability (%)Reference
RatIV1--3.4 - 4.2-
RatPO10--3.4 - 4.233
CatPO25102903-8--

Experimental Protocols

In Vitro Antiviral Activity Assay (CPE Inhibition)

This protocol determines the 50% effective concentration (EC50) of a compound required to inhibit the cytopathic effect (CPE) induced by SARS-CoV-2 in cell culture.

CPE_Inhibition_Assay_Workflow start Start seed_cells Seed Vero E6 cells in 96-well plates start->seed_cells incubate1 Incubate overnight (37°C, 5% CO2) seed_cells->incubate1 prep_compounds Prepare serial dilutions of test compound incubate1->prep_compounds add_compounds Add compound dilutions to cells prep_compounds->add_compounds infect_cells Infect cells with SARS-CoV-2 (MOI 0.01) add_compounds->infect_cells incubate2 Incubate for 48-72 hours infect_cells->incubate2 stain_cells Fix and stain with Crystal Violet incubate2->stain_cells read_plate Measure absorbance at 570 nm stain_cells->read_plate calculate_ec50 Calculate EC50 read_plate->calculate_ec50 end End calculate_ec50->end

Caption: Workflow for the CPE inhibition assay.

Materials:

  • Vero E6 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • SARS-CoV-2 viral stock (e.g., USA-WA1/2020)

  • Test compound (GS-441524 or Remdesivir)

  • 96-well cell culture plates

  • Crystal Violet solution (0.5% in 20% methanol)

  • 10% Formalin

  • Methanol

  • Plate reader

Procedure:

  • Cell Seeding: Seed Vero E6 cells into 96-well plates at a density of 1 x 10^4 cells per well and incubate overnight at 37°C with 5% CO2.

  • Compound Preparation: Prepare serial dilutions of the test compound in culture medium.

  • Treatment and Infection:

    • In a Biosafety Level 3 (BSL-3) facility, remove the culture medium from the cells.

    • Add the compound dilutions to the respective wells.

    • Infect the cells with SARS-CoV-2 at a Multiplicity of Infection (MOI) of 0.01.

    • Include uninfected cells (mock) and infected cells without compound (virus control) as controls.

  • Incubation: Incubate the plates for 48-72 hours, or until CPE is clearly visible in the virus control wells.

  • Staining:

    • Fix the cells with 10% formalin for 30 minutes.

    • Stain the cells with 0.5% crystal violet solution for 20 minutes.

    • Gently wash the plate with water and allow it to dry.

  • Data Acquisition: Solubilize the stain with methanol and read the absorbance at 570 nm using a plate reader.

  • Analysis: Calculate the percentage of CPE inhibition for each concentration and determine the EC50 value from the dose-response curve.

Cytotoxicity Assay (MTT or CellTiter-Glo®)

This protocol determines the 50% cytotoxic concentration (CC50) of a compound.

Materials:

  • Vero E6 cells

  • 96-well cell culture plates

  • Test compound

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Solubilization solution (for MTT assay)

  • Plate reader (absorbance for MTT, luminescence for CellTiter-Glo®)

Procedure:

  • Cell Seeding: Seed Vero E6 cells into 96-well plates at a density of 1 x 10^4 cells per well and incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the cells and add the compound dilutions to the respective wells.

    • Include wells with medium only as a cell control and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours (to match the duration of the antiviral assay).

  • Viability Assessment:

    • For MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add the solubilization solution and incubate overnight.

    • For CellTiter-Glo® Assay: Follow the manufacturer's instructions to measure cell viability.

  • Data Acquisition: Measure absorbance (MTT) or luminescence (CellTiter-Glo®) using a plate reader.

  • Analysis: Calculate the percentage of cell viability compared to the cell control and determine the CC50 value from the dose-response curve.

Intracellular this compound Quantification by HPLC-MS/MS

This protocol describes the quantification of the active triphosphate metabolite, this compound, in peripheral blood mononuclear cells (PBMCs).

HPLC_MS_MS_Workflow start Start isolate_pbmcs Isolate PBMCs from whole blood start->isolate_pbmcs incubate_pbmcs Incubate PBMCs with Remdesivir or GS-441524 isolate_pbmcs->incubate_pbmcs extract_metabolites Extract intracellular metabolites incubate_pbmcs->extract_metabolites hplc_separation Separate metabolites by HPLC extract_metabolites->hplc_separation ms_detection Detect and quantify This compound by MS/MS hplc_separation->ms_detection analyze_data Analyze data and determine concentration ms_detection->analyze_data end End analyze_data->end

Caption: Workflow for intracellular this compound quantification.

Materials:

  • PBMCs

  • Remdesivir or GS-441524

  • Methanol

  • HPLC-MS/MS system

  • Analytical column (e.g., Hypercarb®)

  • Mobile phases (e.g., water with hexylamine and diethylamine, and acetonitrile)

Procedure:

  • PBMC Isolation and Culture: Isolate PBMCs from whole blood using standard methods and culture them in appropriate media.

  • Compound Incubation: Incubate the PBMCs with known concentrations of remdesivir or GS-441524 for a specified time (e.g., 24 hours).

  • Metabolite Extraction:

    • Harvest the cells and wash them with cold PBS.

    • Extract the intracellular metabolites using a cold methanol/water solution.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • HPLC-MS/MS Analysis:

    • Inject the supernatant into the HPLC-MS/MS system.

    • Separate the metabolites using a suitable analytical column and gradient elution.

    • Detect and quantify this compound using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Data Analysis: Determine the intracellular concentration of this compound by comparing the peak area to a standard curve.

In Vivo Efficacy Study in a SARS-CoV-2 Mouse Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of GS-441524 in a BALB/c mouse model of SARS-CoV-2 infection.

Materials:

  • BALB/c mice (aged, e.g., 9-12 months)

  • Mouse-adapted SARS-CoV-2 strain (e.g., MASCp6)

  • GS-441524

  • Vehicle for drug administration

  • Anesthetics

  • BSL-3 animal facility

Procedure:

  • Animal Acclimation and Grouping: Acclimate mice to the BSL-3 facility and randomly assign them to treatment and control groups.

  • Infection:

    • Anesthetize the mice.

    • Intranasally inoculate the mice with a defined dose of the mouse-adapted SARS-CoV-2 strain (e.g., 10^3 - 10^5 PFU).

  • Treatment:

    • Administer GS-441524 or vehicle to the respective groups at a predetermined dose and schedule (e.g., once or twice daily via oral gavage or intraperitoneal injection), starting at a specified time point relative to infection (e.g., 2 hours pre-infection or 1 day post-infection).

  • Monitoring: Monitor the mice daily for body weight changes and clinical signs of disease.

  • Endpoint and Sample Collection:

    • At a predetermined endpoint (e.g., 3-5 days post-infection), humanely euthanize the mice.

    • Collect lung tissue for viral load determination and histopathological analysis.

  • Viral Load Quantification (qRT-PCR):

    • Homogenize a portion of the lung tissue.

    • Extract viral RNA using a suitable kit.

    • Perform one-step qRT-PCR targeting a specific SARS-CoV-2 gene (e.g., E or S gene) to quantify the viral RNA copies.

  • Histopathological Analysis:

    • Fix the remaining lung tissue in 10% formalin.

    • Embed the tissue in paraffin, section, and stain with hematoxylin and eosin (H&E).

    • Score the lung sections for pathological changes, such as inflammation, alveolar damage, and edema.

Conclusion

This compound is a key molecule in the study of SARS-CoV-2 inhibition. Understanding its mechanism of action and having robust protocols for its evaluation are crucial for the development of effective antiviral therapies. The data and protocols presented here provide a foundation for researchers to investigate the therapeutic potential of this compound and its prodrugs against SARS-CoV-2.

Synthesis of GS-443902 for Research Applications: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical synthesis of GS-443902, the active triphosphate metabolite of the antiviral nucleoside analog GS-441524. The synthesis of this crucial molecule is paramount for in vitro studies of viral RNA-dependent RNA polymerases (RdRp) and for the development of novel antiviral therapeutics. This guide outlines established methodologies for the phosphorylation of the parent nucleoside, GS-441524, to its biologically active triphosphate form.

Introduction

This compound is a potent inhibitor of viral RNA-dependent RNA polymerase, acting as a chain terminator during viral RNA synthesis. It is the active form of the prodrug Remdesivir (GS-5734) and its parent nucleoside, GS-441524.[1] For research purposes, a reliable and efficient method for the chemical synthesis of this compound is essential. This document details two primary chemical phosphorylation methods, the Ludwig-Eckstein and Yoshikawa methods, with a focus on a detailed protocol for the former, which is known for its reliability and cleaner reaction profiles.[2][3]

Comparative Data of Synthetic Routes

While specific quantitative data for the chemical synthesis of this compound is not extensively published, the following table provides representative data for the synthesis of nucleoside triphosphates using the described methods. These values are based on syntheses of similar nucleoside analogs and serve as a benchmark for the expected outcomes.

ParameterLudwig-Eckstein MethodYoshikawa MethodOne-Pot H-Phosphonate Method
Starting Material 3'-O-protected GS-441524Unprotected or 2',3'-O-isopropylidene GS-4415245'-H-phosphonate of GS-441524
Key Reagents Salicyl phosphorochloridite, Pyrophosphate, IodinePhosphoryl chloride, PyrophosphateTrimethylsilyl chloride, Iodine, Pyrophosphate
Typical Yield 60-75%[2]Variable, often lower with unprotected nucleosidesModerate to good
Purity (after purification) >95%Variable, may require extensive purification>90%
Key Advantages Fewer by-products, cleaner reaction, reliable[2][3]Fewer protection/deprotection steps[4]One-pot procedure
Key Disadvantages Requires protection of 3'-hydroxyl groupPotential for multiple phosphorylation productsCan generate by-products if not optimized[5]

Signaling Pathway and Metabolic Activation

This compound is the intracellular active form of Remdesivir and GS-441524. The metabolic activation pathway is a critical consideration in antiviral drug design.

Metabolic Activation of Remdesivir Remdesivir Remdesivir (GS-5734) (Prodrug) GS_441524_MP GS-441524 Monophosphate Remdesivir->GS_441524_MP Esterases GS_441524_DP GS-441524 Diphosphate GS_441524_MP->GS_441524_DP Nucleoside Kinases GS_443902 This compound (Active Triphosphate) GS_441524_DP->GS_443902 Nucleoside Diphosphate Kinase Inhibition Inhibition of Viral RdRp-mediated RNA synthesis GS_443902->Inhibition GS_441524 GS-441524 (Nucleoside Analog) GS_441524->GS_441524_MP Nucleoside Kinases (Rate-limiting step)

Caption: Metabolic activation of Remdesivir to the active triphosphate, this compound.

Experimental Protocols

Synthesis of Starting Material: GS-441524

A practical and highly efficient synthesis of GS-441524, the key intermediate, has been reported and can be followed to obtain the starting material for phosphorylation.[6]

Protocol 1: Synthesis of this compound via the Ludwig-Eckstein Method

This "one-pot, three-step" method is highly reliable for the synthesis of nucleoside triphosphates and is recommended for producing high-purity this compound.[2][3][7] It involves the reaction of a 3'-O-protected nucleoside with salicyl phosphorochloridite, followed by reaction with pyrophosphate and subsequent oxidation.

Materials:

  • 3'-O-Acetyl-GS-441524 (requires preparation from GS-441524)

  • 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one (salicyl phosphorochloridite)

  • Tris(tetrabutylammonium) hydrogen pyrophosphate

  • Iodine

  • Pyridine (anhydrous)

  • Dioxane (anhydrous)

  • Triethylammonium bicarbonate (TEAB) buffer

  • Sodium perchlorate

  • Acetone

  • Anion-exchange resin (e.g., DEAE-Sephadex)

Procedure:

  • Preparation of 3'-O-Acetyl-GS-441524: Protect the 3'-hydroxyl group of GS-441524 with an acetyl group using standard procedures to prevent side reactions.

  • Phosphitylation:

    • Dissolve 3'-O-Acetyl-GS-441524 (1 equivalent) in anhydrous pyridine.

    • Add a solution of salicyl phosphorochloridite (1.1 equivalents) in anhydrous dioxane dropwise at room temperature under an inert atmosphere (e.g., argon).

    • Stir the reaction mixture for 2-3 hours. Monitor the reaction progress by ³¹P NMR spectroscopy.

  • Cyclization:

    • In a separate flask, dissolve tris(tetrabutylammonium) hydrogen pyrophosphate (1.5 equivalents) in anhydrous DMF.

    • Add the pyrophosphate solution to the reaction mixture from step 2.

    • Stir for 3-4 hours at room temperature.

  • Oxidation:

    • Prepare a solution of iodine (2 equivalents) in pyridine containing a small amount of water.

    • Add the iodine solution to the reaction mixture and stir for 30 minutes.

  • Work-up and Deprotection:

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Concentrate the mixture under reduced pressure.

    • Treat the residue with aqueous ammonia to remove the 3'-O-acetyl protecting group.

  • Purification:

    • The crude this compound is purified by anion-exchange chromatography (e.g., DEAE-Sephadex) using a linear gradient of triethylammonium bicarbonate (TEAB) buffer (e.g., 0.1 M to 1.0 M).[8][9]

    • Monitor the fractions by UV-Vis spectroscopy at the appropriate wavelength for this compound.

    • Combine the fractions containing the triphosphate, and remove the TEAB by repeated co-evaporation with methanol.

    • The purified this compound can be converted to the sodium salt by precipitation from a sodium perchlorate solution in acetone.

Protocol 2: Synthesis of this compound via the Yoshikawa Method

This method allows for the direct phosphorylation of unprotected nucleosides, though it may result in more by-products.[10][11]

Materials:

  • GS-441524

  • Phosphoryl chloride (POCl₃)

  • Trimethyl phosphate

  • Tributylamine

  • Tributylammonium pyrophosphate

  • Triethylammonium bicarbonate (TEAB) buffer

Procedure:

  • Monophosphorylation:

    • Suspend GS-441524 (1 equivalent) in trimethyl phosphate at 0°C.

    • Add phosphoryl chloride (1.2 equivalents) dropwise and stir for 2-4 hours at 0°C.

  • Triphosphate Formation:

    • In a separate flask, prepare a solution of tributylammonium pyrophosphate (5 equivalents) and tributylamine in anhydrous DMF.

    • Add this solution to the reaction mixture from step 1 at 0°C and stir for 10-15 minutes.

  • Hydrolysis and Purification:

    • Quench the reaction by adding an equal volume of 1 M TEAB buffer.

    • Purify the crude product by anion-exchange chromatography as described in Protocol 1.

Visualizations

Logical Relationship of Synthetic Strategies

Synthetic Strategies for this compound cluster_start Starting Material cluster_methods Phosphorylation Methods cluster_product Final Product GS_441524 GS-441524 Ludwig_Eckstein Ludwig-Eckstein Method GS_441524->Ludwig_Eckstein Yoshikawa Yoshikawa Method GS_441524->Yoshikawa Other Other Methods (e.g., H-Phosphonate) GS_441524->Other GS_443902 This compound Ludwig_Eckstein->GS_443902 Yoshikawa->GS_443902 Other->GS_443902

Caption: Overview of synthetic strategies for this compound from GS-441524.

Experimental Workflow: Ludwig-Eckstein Synthesis

Ludwig-Eckstein Workflow Start Start: 3'-O-Acetyl-GS-441524 Phosphitylation 1. Phosphitylation (Salicyl phosphorochloridite, Pyridine) Start->Phosphitylation Cyclization 2. Cyclization (Pyrophosphate, DMF) Phosphitylation->Cyclization Oxidation 3. Oxidation (Iodine, Pyridine/Water) Cyclization->Oxidation Workup 4. Work-up & Deprotection (Na₂S₂O₃, NH₄OH) Oxidation->Workup Purification 5. Purification (Anion-Exchange Chromatography) Workup->Purification Characterization 6. Characterization (NMR, MS, HPLC) Purification->Characterization Final_Product Final Product: This compound Characterization->Final_Product

Caption: Step-by-step workflow for the Ludwig-Eckstein synthesis of this compound.

Characterization of this compound

The final product should be characterized to confirm its identity and purity.

  • ³¹P NMR Spectroscopy: This is a crucial technique for identifying the triphosphate moiety. The spectrum should show three distinct phosphorus signals with appropriate couplings.[12][13]

  • ¹H and ¹³C NMR Spectroscopy: To confirm the integrity of the nucleoside structure.

  • Mass Spectrometry (e.g., ESI-MS): To determine the molecular weight of the triphosphate.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product. Anion-exchange HPLC is particularly useful for separating mono-, di-, and triphosphates.[9]

Safety Precautions

The synthesis of this compound should be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Phosphorylating agents such as phosphoryl chloride and salicyl phosphorochloridite are corrosive and moisture-sensitive and should be handled with care under anhydrous conditions.

Disclaimer: These protocols are intended for research purposes only and should be adapted and optimized by qualified chemists. All chemical syntheses should be performed with appropriate safety measures in a laboratory setting.

References

Troubleshooting & Optimization

Technical Support Center: GS-443902 in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of GS-443902 in Dimethyl Sulfoxide (DMSO). Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: While this compound and its trisodium salt are soluble in water, DMSO is a commonly used organic solvent for preparing stock solutions. The related compound, GS-441524, is soluble in DMSO at approximately 10 mg/mL. Remdesivir, the prodrug of this compound, is also soluble in DMSO.[1] For aqueous buffers, it is recommended to first dissolve GS-441524 in DMSO and then dilute with the aqueous buffer of choice.

Q2: What is the expected solubility of this compound in DMSO?

A2: While a specific quantitative value for the solubility of this compound in 100% DMSO is not consistently reported in the literature, its use as a primary solvent in various protocols suggests good solubility. For reference, the solubility of related compounds and different forms of this compound in aqueous solutions are provided in the table below.

Q3: How stable is this compound in a DMSO stock solution?

A3: this compound is known to be unstable in solution, and it is highly recommended to use freshly prepared solutions for optimal results.[2][3] If storage is necessary, stock solutions in DMSO should be stored at -80°C for up to six months or at -20°C for up to one month.[3] For short-term use, the compound shows acceptable stability at room temperature for up to 24 hours with minimal degradation.

Q4: What are the recommended storage conditions for solid this compound?

A4: Solid this compound should be stored at -20°C under a nitrogen atmosphere and protected from light.[2]

Q5: Can I use sonication to dissolve this compound in DMSO?

A5: Yes, sonication can be used to aid in the dissolution of this compound and its salts.[4] This is particularly helpful for achieving higher concentrations.

Data Presentation: Solubility and Stability

Table 1: Solubility of this compound and its Trisodium Salt
Compound FormSolventSolubilityNotes
This compoundWater~100 mg/mL (~188.25 mM)Ultrasonic assistance may be needed.[2]
This compound Trisodium SaltWater33.33 mg/mL (55.82 mM)Ultrasonic assistance may be needed.
This compound Trisodium SaltWater50 mg/mL (83.73 mM)Clear solution; ultrasonic assistance may be needed.[4]
Table 2: Recommended Storage Conditions
FormSolventTemperatureDurationSpecial Conditions
SolidN/A-20°CLong-termStore under nitrogen, protect from light.[2]
SolutionDMSO-80°CUp to 6 months
SolutionDMSO-20°CUp to 1 month
SolutionN/ARoom TemperatureUp to 24 hoursMinimal degradation observed.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound in DMSO for subsequent dilution to working concentrations.

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated pipette

Procedure:

  • Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration.

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage.

Protocol 2: Preparation of a Working Solution for In Vitro Assays

Objective: To dilute the this compound DMSO stock solution to a final working concentration in cell culture media.

Materials:

  • This compound DMSO stock solution

  • Pre-warmed cell culture medium

  • Sterile conical tubes

  • Calibrated pipettes

Procedure:

  • Thaw an aliquot of the this compound DMSO stock solution at room temperature.

  • Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the final desired concentration.

    • Important: To avoid precipitation, add the DMSO stock solution to the culture medium while gently vortexing the medium. Do not add the medium directly to the concentrated DMSO stock.

  • Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.5%).

  • Use the freshly prepared working solution immediately for your experiment.

Troubleshooting Guides

Below are common issues encountered when working with this compound in DMSO and their potential solutions.

Issue 1: Compound Precipitation Upon Dilution in Aqueous Buffer
  • Cause: The solubility of this compound may be significantly lower in aqueous solutions compared to DMSO. Adding the aqueous buffer directly to the concentrated DMSO stock can cause the compound to crash out of solution.

  • Solution: Always add the DMSO stock solution to the aqueous buffer in a stepwise manner while mixing. This gradual dilution helps to keep the compound in solution. Preparing an intermediate dilution in a co-solvent system before the final dilution in the aqueous buffer can also be effective.

Issue 2: Inconsistent Experimental Results
  • Cause: The instability of this compound in solution can lead to degradation over time, resulting in a lower effective concentration and variability in experimental outcomes.

  • Solution: Always prepare fresh working solutions from a frozen DMSO stock immediately before use.[2][3] Avoid repeated freeze-thaw cycles of the stock solution by preparing small-volume aliquots.

Issue 3: Difficulty Dissolving the Compound
  • Cause: The compound may not readily dissolve at higher concentrations.

  • Solution: Use a vortex mixer for an extended period. If solubility issues persist, gentle warming (e.g., to 37°C) and sonication can be employed to aid dissolution.[4]

Visualized Workflows

experimental_workflow Experimental Workflow: this compound Solution Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve aliquot Aliquot Stock dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw For Experiment dilute Serially Dilute in Media thaw->dilute use Use Immediately dilute->use

Caption: Workflow for preparing this compound stock and working solutions.

troubleshooting_workflow Troubleshooting Precipitation Issues start Precipitation Observed Upon Dilution? add_stock_to_buffer Add DMSO stock to buffer (not vice-versa) start->add_stock_to_buffer Yes end Clear Solution start->end No slow_addition Add stock slowly while mixing add_stock_to_buffer->slow_addition intermediate_dilution Consider intermediate dilution step slow_addition->intermediate_dilution check_dmso_conc Ensure final DMSO concentration is low intermediate_dilution->check_dmso_conc check_dmso_conc->end

Caption: Decision tree for troubleshooting precipitation of this compound.

References

Technical Support Center: Overcoming GS-443902 Instability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the inherent instability of GS-443902 in aqueous solutions. The information is presented in a question-and-answer format to directly tackle common experimental challenges.

FAQs and Troubleshooting Guide

Q1: My this compound solution is showing signs of degradation. What are the common causes and how can I prevent this?

A1: this compound, the active triphosphate metabolite of Remdesivir, is known to be unstable in aqueous solutions. Degradation primarily occurs through the hydrolysis of the triphosphate chain. Key factors influencing stability are pH, temperature, and the presence of enzymatic or chemical contaminants.

Troubleshooting Steps:

  • pH Control: The stability of nucleoside triphosphates is highly pH-dependent. It is recommended to maintain the pH of your this compound solution above 7.5, ideally between 8.0 and 10.0, to minimize hydrolysis.

  • Temperature Management: Store stock solutions of this compound at -80°C for long-term stability (up to 3 months). For short-term use, keep solutions on ice. Avoid repeated freeze-thaw cycles.

  • Use High-Purity Reagents: Prepare solutions using nuclease-free water and high-purity buffers to prevent enzymatic degradation.

  • Prepare Fresh Solutions: Whenever possible, prepare this compound working solutions immediately before use to ensure maximum potency. Short-term stability data suggests that solutions may be stable for up to 12 hours at room temperature and up to 24 hours in an autosampler when prepared in a 50:50 methanol/water mixture.

Q2: What are the primary degradation products of this compound I should be aware of?

A2: Forced degradation studies on the parent drug, Remdesivir, provide insights into the potential degradation pathways of this compound. The primary degradation pathway is the hydrolysis of the phosphate chain, leading to the formation of the diphosphate and monophosphate analogs, and ultimately the nucleoside GS-441524. Under acidic, basic, and oxidative stress, a number of degradation products of Remdesivir have been identified. While specific degradation products for this compound under these conditions are not fully characterized in publicly available literature, it is plausible that the core nucleoside structure could undergo similar transformations.

Data Presentation: Stability of Remdesivir Under Forced Degradation

While specific quantitative data for this compound is limited, forced degradation studies on Remdesivir offer valuable insights into its stability profile, which can serve as a surrogate to understand the lability of its triphosphate metabolite.

Stress ConditionReagent/ParameterDurationTemperatureObservationDegradation Products Identified (for Remdesivir)
Acidic Hydrolysis 0.1 N HCl1 hour40-50°CSignificant degradationDP1, DP2, DP3, DP4, DP5
Basic Hydrolysis 0.1 N NaOH1-3 hours25-45°CComplete degradationDP5, DP6, DP7, DP8
Neutral Hydrolysis Water--Degradation observedDP5
Oxidative Stress 4.5% H₂O₂1 hour40-50°CSignificant degradationDP9
Thermal Stress Dry Heat24-48 hours60°CStableNo significant degradation products formed
Photolytic Stress UV light (365 nm)1 dayAmbientStableNo significant degradation products formed

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Aqueous Solution

This protocol describes the preparation of a buffered aqueous solution of this compound with an optimized pH for enhanced stability.

Materials:

  • This compound (or its more stable trisodium salt)

  • Nuclease-free water

  • 1 M Tris-HCl buffer, pH 8.0

  • 0.1 M NaOH or 0.1 M HCl for pH adjustment

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

  • On a calibrated microbalance, weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add a pre-calculated volume of nuclease-free water to achieve the target concentration.

  • Add 1 M Tris-HCl, pH 8.0 to a final concentration of 50 mM.

  • Gently vortex the solution until the this compound is completely dissolved.

  • Measure the pH of the solution using a calibrated pH meter. Adjust the pH to 8.0 - 8.5 using 0.1 M NaOH or 0.1 M HCl if necessary.

  • Filter the solution through a 0.22 µm sterile filter into a new sterile, nuclease-free tube.

  • Aliquot the solution into smaller volumes to avoid multiple freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage. For immediate use, keep the solution on ice.

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex (Representative Protocol)

This protocol provides a general method for preparing a cyclodextrin inclusion complex to potentially enhance the solubility and stability of this compound. Sulfobutylether-β-cyclodextrin (SBECD) is used in the commercial formulation of Remdesivir and is a suitable choice.

Materials:

  • This compound

  • Sulfobutylether-β-cyclodextrin (SBECD)

  • Nuclease-free water

  • Magnetic stirrer and stir bar

  • Lyophilizer (optional, for solid formulation)

Procedure:

  • Determine Molar Ratio: A common starting point is a 1:1 molar ratio of this compound to SBECD.

  • Prepare SBECD Solution: Dissolve the calculated amount of SBECD in nuclease-free water with gentle stirring.

  • Prepare this compound Solution: In a separate container, dissolve the this compound in a minimal amount of nuclease-free water.

  • Complexation: Slowly add the this compound solution to the stirring SBECD solution.

  • Equilibration: Allow the mixture to stir at room temperature for 24-48 hours to facilitate the formation of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved material.

  • (Optional) Lyophilization: For a stable solid formulation, freeze-dry the resulting solution. This involves freezing the solution and then removing the water by sublimation under vacuum.

  • Storage: Store the aqueous complex solution at 2-8°C for short-term use or lyophilized powder at room temperature, protected from moisture.

Visualizations

degradation_pathway GS443902 This compound (Active Triphosphate) Degradation Hydrolysis GS443902->Degradation GS443902_DP Diphosphate Analog Degradation->GS443902_DP GS443902_MP Monophosphate Analog Degradation->GS443902_MP GS441524 GS-441524 (Nucleoside) Degradation->GS441524 GS443902_DP->Degradation Further Hydrolysis GS443902_MP->Degradation Further Hydrolysis

Caption: Primary degradation pathway of this compound via hydrolysis.

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage reagents Weigh this compound & Buffers dissolve Dissolve in Nuclease-Free Water reagents->dissolve ph_adjust Adjust pH to 8.0-8.5 dissolve->ph_adjust filter Sterile Filter (0.22 µm) ph_adjust->filter aliquot Aliquot into smaller volumes filter->aliquot storage_temp Store at -80°C (long-term) or on ice (short-term) aliquot->storage_temp

Caption: Workflow for preparing a stabilized this compound solution.

logical_relationship cluster_factors Contributing Factors cluster_solutions Stabilization Strategies instability This compound Instability ph Suboptimal pH instability->ph temp High Temperature instability->temp contaminants Enzymatic/Chemical Contaminants instability->contaminants ph_control pH Adjustment (8.0-10.0) ph_control->instability Mitigate temp_control Cold Storage (-80°C) temp_control->instability Mitigate excipients Use of Stabilizers (e.g., Cyclodextrins) excipients->instability Mitigate fresh_prep Prepare Fresh Solutions fresh_prep->instability Mitigate

Caption: Factors contributing to this compound instability and mitigation strategies.

Technical Support Center: Optimizing GS-443902 for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GS-443902 in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is the active triphosphate metabolite of the antiviral prodrug remdesivir.[1][2] It is a potent inhibitor of viral RNA-dependent RNA polymerases (RdRp).[1][2] As a nucleoside triphosphate analog, it competes with natural adenosine triphosphate (ATP) for incorporation into the nascent viral RNA chain.[3][4] Once incorporated, it leads to delayed chain termination, thereby inhibiting viral replication.[3]

Q2: What is the typical concentration range for this compound in in vitro antiviral assays?

A2: The optimal concentration of this compound can vary significantly depending on the cell type and the virus being studied. Since this compound is the intracellular active form of remdesivir, a starting point can be inferred from the intracellular concentrations achieved after treatment with the prodrug. For instance, after a 72-hour incubation with 1 µM remdesivir, the intracellular concentrations of this compound were found to be approximately 300 pmol/million cells in macrophages, 110 pmol/million cells in HMVECs, and 90 pmol/million cells in HeLa cells.[5][6] In biochemical assays with isolated viral polymerases, the 50% inhibitory concentration (IC₅₀) has been reported to be 1.1 µM for RSV RdRp and 5 µM for HCV RdRp.[1][2][5][6] Therefore, a concentration range of 0.1 µM to 100 µM is a reasonable starting point for cell-based assays, which should be optimized for your specific experimental setup.

Q3: Is this compound stable in solution?

A3: No, this compound is known to be unstable in aqueous solutions.[1][5][6] It is highly recommended to prepare solutions fresh for each experiment.[1][5][6] If a stock solution is prepared in water, it should be filter-sterilized and used immediately.[5] For longer-term storage, it is advisable to store the compound as a lyophilized powder at -20°C, protected from light and under an inert gas like argon. Some suppliers offer more stable salt forms, such as this compound trisodium, which may be considered.[1]

Q4: Is this compound cell-permeable?

A4: As a nucleoside triphosphate, this compound is a highly charged molecule and is generally considered to be cell-impermeable.[7][8] This is a critical consideration for designing cell-based in vitro experiments. The parent nucleoside, GS-441524, and the prodrug, remdesivir, are designed to be cell-permeable, after which they are metabolized intracellularly to the active triphosphate form.[4][9]

Q5: How can I introduce this compound into cells for my experiments?

A5: Due to its poor cell permeability, delivering this compound into intact cells is challenging. Here are a few approaches to consider:

  • Cell-Free Assays: The most direct way to assess the activity of this compound is in a cell-free assay using isolated viral RNA-dependent RNA polymerase.[10][11] This avoids the issue of cell permeability altogether.

  • Permeabilized Cells: It may be possible to use cells that have been permeabilized with agents like digitonin or streptolysin O, which create pores in the cell membrane allowing the entry of small molecules. However, this method can affect cell viability and physiology, and needs to be carefully optimized.

  • Specialized Delivery Systems: The literature describes advanced techniques for delivering nucleoside triphosphates into cells, such as using artificial molecular transporters or dendritic polycations, though these are not standard laboratory techniques and require specialized reagents.[3][4][12]

Troubleshooting Guide

Issue 1: No or low antiviral activity observed in cell-based assays.

Possible Cause Troubleshooting Steps
Compound Degradation This compound is unstable in solution.[1][5][6] Prepare fresh solutions for each experiment from a lyophilized stock. Avoid multiple freeze-thaw cycles of any stock solutions.
Poor Cell Permeability As a charged molecule, this compound does not readily cross cell membranes.[7][8] Consider using a cell-free polymerase assay to confirm the compound's inhibitory activity directly.[10][11] Alternatively, investigate methods for cell permeabilization, though this requires careful optimization to maintain cell health.
Suboptimal Concentration The effective concentration may be higher than anticipated. Perform a dose-response experiment with a wide range of concentrations (e.g., 0.01 µM to 100 µM) to determine the EC₅₀ for your specific cell line and virus.
Incorrect Assay Endpoint Ensure the assay endpoint (e.g., measurement of cytopathic effect, viral RNA levels, or reporter gene expression) is appropriate and sensitive enough to detect changes in viral replication.

Issue 2: High cytotoxicity observed at concentrations where antiviral activity is expected.

Possible Cause Troubleshooting Steps
Off-target Effects While this compound is reported to be a selective inhibitor of viral RdRp, high concentrations may have off-target effects.[13] It has been shown to be a poor substrate for human DNA and RNA polymerases at concentrations up to 200 µM.[13]
Cell Line Sensitivity Different cell lines can have varying sensitivities to cytotoxic compounds. Determine the 50% cytotoxic concentration (CC₅₀) of this compound in your specific cell line using a standard cytotoxicity assay like the MTT assay.[1][2][14][15]
Impure Compound Ensure the purity of your this compound compound. Impurities could contribute to cytotoxicity.

Issue 3: High variability between replicate wells in my assay.

Possible Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a homogenous cell suspension and use calibrated pipettes for accurate cell seeding. Allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution.
Edge Effects Evaporation from wells on the edge of the plate can lead to increased compound concentration and affect cell growth. To mitigate this, fill the outer wells with sterile PBS or media and do not use them for experimental samples.
Compound Instability As this compound is unstable, variations in the time between solution preparation and addition to cells could lead to variability. Prepare and add the compound to all wells as consistently and quickly as possible.

Data Presentation

Table 1: In Vitro IC₅₀ Values of this compound Against Viral Polymerases

VirusTarget EnzymeIC₅₀ (µM)Reference
Respiratory Syncytial Virus (RSV)RNA-dependent RNA polymerase (RdRp)1.1[1][2][5][6]
Hepatitis C Virus (HCV)RNA-dependent RNA polymerase (RdRp)5[1][2][5][6]

Table 2: Intracellular Concentrations of this compound After Incubation with Remdesivir (1 µM for 72h)

Cell LineConcentration (pmol/10⁶ cells)Reference
Macrophages300[5][6]
HMVEC110[5][6]
HeLa90[5][6]

Experimental Protocols

Protocol 1: Cell-Free RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

This is a generalized protocol and should be adapted based on the specific viral RdRp being used.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the purified viral RdRp enzyme, a suitable RNA template, and a buffer containing MgCl₂, NTPs (ATP, CTP, GTP, and UTP), and a labeled nucleotide (e.g., [α-³²P]GTP or a fluorescently labeled NTP).

  • Compound Preparation: Prepare serial dilutions of this compound in the reaction buffer. Remember to prepare the solutions fresh.

  • Initiation of Reaction: Add the this compound dilutions to the reaction mixture and incubate for a short period. Initiate the polymerase reaction by adding the enzyme.

  • Incubation: Incubate the reaction at the optimal temperature for the specific RdRp (e.g., 30-37°C) for a defined period (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Analysis: Separate the newly synthesized RNA from the unincorporated labeled nucleotides using methods like gel electrophoresis or filter binding assays.

  • Data Analysis: Quantify the amount of incorporated label in the presence of different concentrations of this compound. Calculate the IC₅₀ value by plotting the percentage of inhibition against the log of the inhibitor concentration.

Protocol 2: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Addition: Prepare fresh serial dilutions of this compound in cell culture medium. Replace the old medium with the medium containing the different concentrations of the compound. Include a "no-drug" control and a "no-cell" background control.

  • Incubation: Incubate the plate for a period relevant to your antiviral assay (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[2][14]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[2][15]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[14][15]

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the "no-drug" control. Determine the CC₅₀ value by plotting the percentage of viability against the log of the compound concentration.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Remdesivir Remdesivir (Prodrug) Remdesivir_int Remdesivir Remdesivir->Remdesivir_int Enters Cell GS441524_ext GS-441524 GS441524_int GS-441524 GS441524_ext->GS441524_int Enters Cell GS441524_MP GS-441524-MP (Monophosphate) Remdesivir_int->GS441524_MP Metabolism GS441524_int->GS441524_MP Phosphorylation (Rate-limiting) GS441524_DP GS-441524-DP (Diphosphate) GS441524_MP->GS441524_DP Phosphorylation GS443902 This compound (Active Triphosphate) GS441524_DP->GS443902 Phosphorylation RdRp Viral RdRp GS443902->RdRp Inhibition Inhibition RNA_Replication Viral RNA Replication RdRp->RNA_Replication Catalyzes Inhibition->RdRp Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Culture appropriate host cells Seeding 4. Seed cells in 96-well plates Cell_Culture->Seeding Compound_Prep 2. Prepare fresh serial dilutions of this compound Infection_Treatment 5. Infect cells with virus & add this compound dilutions Compound_Prep->Infection_Treatment Virus_Stock 3. Prepare virus stock of known titer Virus_Stock->Infection_Treatment Seeding->Infection_Treatment Incubation 6. Incubate for a defined period Infection_Treatment->Incubation Cytotoxicity_Assay 7a. Perform Cytotoxicity Assay (e.g., MTT) Incubation->Cytotoxicity_Assay Antiviral_Assay 7b. Perform Antiviral Assay (e.g., CPE) Incubation->Antiviral_Assay Data_Quant 8. Quantify results (Absorbance/Plaques) Cytotoxicity_Assay->Data_Quant Antiviral_Assay->Data_Quant EC50_CC50_Calc 9. Calculate EC₅₀ & CC₅₀ Data_Quant->EC50_CC50_Calc SI_Calc 10. Determine Selectivity Index (SI = CC₅₀/EC₅₀) EC50_CC50_Calc->SI_Calc

References

Technical Support Center: Synthesis of GS-443902

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of GS-443902. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the synthesis of GS-441524 and its subsequent phosphorylation to the active triphosphate, this compound.

Frequently Asked Questions (FAQs)

Q1: What is the relationship between GS-441524, Remdesivir, and this compound?

A1: GS-441524 is the parent nucleoside of the antiviral drug Remdesivir.[1] Remdesivir is a prodrug, which means it is metabolized within the body into its active form.[2][3] This active form is the triphosphate metabolite, this compound.[2][3][4][5][6] The metabolic process involves the conversion of Remdesivir to a monophosphate intermediate, which is then further phosphorylated to yield this compound.[1][2] GS-441524 can also be phosphorylated intracellularly to form this compound.[7]

Q2: What are the primary challenges in synthesizing nucleoside analogs like GS-441524?

A2: The synthesis of nucleoside analogs presents several challenges. These include controlling the complex stereochemistry of the sugar ring, which is crucial for biological activity.[8] The process often involves multiple steps of protecting and deprotecting specific chemical groups, which can be lengthy and reduce overall yield.[9] Furthermore, purification can be difficult due to the presence of closely related by-products and diastereomeric mixtures, leading to product loss.[8][9]

Q3: Why is improving the synthesis of GS-441524 the key to obtaining this compound?

A3: this compound is the active triphosphate form, which is synthesized by phosphorylating GS-441524. Therefore, an efficient, high-yield synthesis of the GS-441524 nucleoside core is the most critical and challenging part of the overall process. The final phosphorylation steps, while requiring careful optimization, build upon the successfully synthesized precursor. A higher yield and purity of GS-441524 directly translate to a more efficient overall synthesis of this compound.

Q4: What are the most critical steps affecting the overall yield of GS-441524?

A4: The most critical step is typically the C-glycosylation, where the nucleobase is attached to the ribose sugar derivative. This step establishes the key C-N bond and the crucial stereochemistry at the anomeric carbon (C1'). Optimizing reaction conditions, stoichiometry, and catalysts is vital to maximize the yield and stereoselectivity of this step. Subsequent deprotection and purification steps are also critical, as significant material can be lost during these final stages.

Troubleshooting Guides

Issue 1: Low Yield in Key Coupling/Glycosylation Step

Possible Cause Recommended Solution
Inefficient Catalyst or Promoter Screen different Lewis acids (e.g., SnCl₄, TMSOTf) and optimize catalyst loading.
Suboptimal Reaction Conditions Systematically vary the temperature, reaction time, and solvent. A flow chemistry approach has been shown to afford stable yields.[2][3]
Poor Quality Starting Materials Ensure starting materials (ribose derivative and nucleobase) are pure and anhydrous. Moisture can quench catalysts and reagents.
Incorrect Stoichiometry Optimize the molar ratio of the nucleobase to the ribose derivative to suppress the formation of impurities from side reactions.[2][3]

Issue 2: Formation of Diastereomers or Other Impurities

Possible Cause Recommended Solution
Lack of Stereocontrol Employ chiral auxiliaries or catalysts. A dynamic kinetic resolution approach has been used in related phosphoramidate syntheses to isomerize the undesired phosphorus stereocenter.[2][3]
Side Reactions Analyze by-products using LC-MS or NMR to understand side reactions. Adjusting temperature or the rate of addition of reagents can often minimize these.
Degradation of Product The use of harsh deprotection conditions (e.g., strong acids) can lead to degradation. A mild deprotection condition using acetic acid has been shown to avoid this.[10]

Issue 3: Product Loss During Purification

Possible Cause Recommended Solution
Co-elution of Impurities Optimize the mobile phase and gradient in column chromatography. Consider using a different stationary phase (e.g., reverse-phase vs. normal-phase).
Product Insolubility/Precipitation Ensure appropriate solvent selection during workup and extraction to maintain product solubility.
Inefficient Crystallization Screen a wide range of solvent systems to find conditions for effective crystallization, which is an excellent method for achieving high purity.

Data on Synthetic Yields

The following table summarizes reported yields for key synthetic transformations related to GS-441524 and Remdesivir.

Transformation Methodology Reported Yield Purity Reference
GS-441524 to Remdesivir 3-Step Sequence (Protection, Phosphoramidation, Deprotection)85% (overall)99.4% (HPLC)Hu, T. et al. (2022)[10]
C-Glycosylation Step Small-scale flow chemistry47%Not specifiedKappe, et al.[2][3]
Synthesis of Deuterated GS-441524 Analog Reduction using triethylamine, palladium, and deuterium gas92%99% deuterationYan, D. et al. (2022)[1]
Deprotection to yield mono-deuterated GS-441524 Deprotection with BCl₃83%Not specifiedYan, D. et al. (2022)[1]

Experimental Protocols

Protocol 1: High-Yield Synthesis of Remdesivir from GS-441524

This protocol is adapted from a reported three-step, one-pot synthesis that achieves a high overall yield by avoiding the purification of intermediates.[10] This process details the critical phosphorylation step.

Step 1: Protection of GS-441524

  • To a solution of GS-441524 (1 equiv.) in an appropriate anhydrous solvent, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (4.0 equiv.).

  • Stir the reaction mixture at room temperature until the starting material is fully consumed, as monitored by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess DMF-DMA. The crude protected intermediate is used directly in the next step.

Step 2: Phosphoramidation

  • Dissolve the crude protected intermediate in an anhydrous solvent (e.g., dichloromethane) and cool to -20 °C.

  • In a separate flask, prepare the phosphoramidate reagent.

  • Add the phosphoramidate reagent to the solution of the protected nucleoside, followed by the addition of a suitable coupling agent or base (e.g., N-methylimidazole).

  • Allow the reaction to proceed at low temperature, monitoring for completion by TLC or LC-MS.

Step 3: Deprotection to Yield Remdesivir

  • Upon completion of the phosphoramidation, quench the reaction.

  • Remove the protecting group by adding a solution of acetic acid (20.0 equiv.).

  • Stir the mixture until deprotection is complete.

  • Perform an aqueous workup, extract the product with an organic solvent, and purify by crystallization or chromatography to obtain Remdesivir.

Note: The synthesis of this compound would involve a similar phosphorylation strategy, potentially using a different phosphorylating agent to introduce the triphosphate moiety.

Visualizations

Remdesivir_Metabolism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Remdesivir_ext Remdesivir (Prodrug) GS441524_ext GS-441524 Remdesivir_ext->GS441524_ext Metabolism Remdesivir_int Remdesivir Remdesivir_ext->Remdesivir_int Cellular Uptake GS441524_int GS-441524 GS441524_ext->GS441524_int Cellular Uptake GS704277 GS-704277 (Alanine Metabolite) Remdesivir_int->GS704277 Esterase Hydrolysis Monophosphate Nucleoside Monophosphate GS704277->Monophosphate HINT1 Cleavage GS443902 This compound (Active Triphosphate) Monophosphate->GS443902 Kinase-mediated Phosphorylation Monophosphate->GS441524_int Dephosphorylation RdRp Viral RdRp Inhibition GS443902->RdRp Incorporation GS441524_int->Monophosphate Phosphorylation

Caption: Metabolic activation pathway of Remdesivir to this compound.

Synthesis_Workflow Start Start: Protected Ribose & Nucleobase Coupling C-Glycosylation (Coupling Reaction) Start->Coupling Workup1 Aqueous Workup & Extraction Coupling->Workup1 Purify1 Crude Purification (Column Chromatography) Workup1->Purify1 Deprotection Deprotection of Hydroxyl Groups Purify1->Deprotection Workup2 Final Workup & Extraction Deprotection->Workup2 Purify2 Final Purification (Crystallization / HPLC) Workup2->Purify2 Phosphorylation Phosphorylation to This compound Purify2->Phosphorylation GS-441524 Intermediate End Final Product: This compound Phosphorylation->End

Caption: General experimental workflow for this compound synthesis.

Troubleshooting_Tree LowYield Problem: Low Overall Yield Cause1 Incomplete Reaction LowYield->Cause1 Cause2 Side Product Formation LowYield->Cause2 Cause3 Loss During Purification LowYield->Cause3 Sol1a Increase Reaction Time or Temperature Cause1->Sol1a Sol1b Check Reagent Purity & Activity Cause1->Sol1b Sol1c Optimize Catalyst/ Reagent Stoichiometry Cause1->Sol1c Sol2a Lower Reaction Temperature Cause2->Sol2a Sol2b Use High-Purity Anhydrous Solvents Cause2->Sol2b Sol2c Control Rate of Reagent Addition Cause2->Sol2c Sol3a Optimize Chromatography (Solvent, Gradient) Cause3->Sol3a Sol3b Develop Crystallization Protocol Cause3->Sol3b Sol3c Minimize Transfer Steps & Workup Volumes Cause3->Sol3c

Caption: Logical troubleshooting guide for low synthesis yield.

References

Addressing batch-to-batch variability of GS-443902

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for GS-443902. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the use of this compound in experimental settings. Our goal is to help you mitigate batch-to-batch variability and ensure the consistency and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are the common forms available for research?

A1: this compound is the active triphosphate metabolite of the antiviral prodrug Remdesivir.[1][2] It functions as a potent inhibitor of viral RNA-dependent RNA polymerases (RdRp).[3][4] For research purposes, this compound is typically available as a lyophilized powder. Due to the inherent instability of the free form in solution, it is often supplied as a more stable salt, such as a trisodium or triethylammonium (Et3NH+) salt, which retains the same biological activity.[3][4]

Q2: How should I properly store and handle this compound to ensure its stability?

A2: Proper storage and handling are critical to maintaining the integrity of this compound. Lyophilized powder should be stored at -20°C or -80°C, protected from light and moisture.[1][5] It is advisable to store it under an inert gas like argon.[5] Once reconstituted, solutions of this compound are unstable and it is highly recommended to use them freshly prepared.[3][4][6] If short-term storage of a stock solution is necessary, it should be stored in small aliquots at -80°C to minimize freeze-thaw cycles.

Q3: My experimental results with different batches of this compound are inconsistent. What could be the cause?

A3: Batch-to-batch variability in experimental outcomes can stem from several factors:

  • Purity and Impurities: The purity of the compound can vary between batches. The presence of impurities from the synthesis process can affect its biological activity. Always review the Certificate of Analysis (CoA) for each batch.

  • Counter-ion and Salt Form: Different salt forms (e.g., trisodium vs. triethylammonium) have different molecular weights. Ensure you are using the correct molecular weight for your concentration calculations.

  • Solubility and Formulation: Incomplete solubilization or precipitation of the compound can lead to a lower effective concentration.

  • Degradation: this compound is prone to degradation, especially in solution. The age of the stock solution and the number of freeze-thaw cycles can impact its integrity.

Q4: What parameters should I look for on the Certificate of Analysis (CoA) for each new batch?

A4: A comprehensive CoA is crucial for assessing the quality of a new batch of this compound. Key parameters to review include:

  • Identity: Confirmation of the chemical structure (e.g., by NMR, MS).

  • Purity: Typically determined by High-Performance Liquid Chromatography (HPLC) and/or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] A purity of ≥98% is generally recommended for in-vitro experiments.

  • Appearance: Should be a white to off-white solid.

  • Solubility: Information on suitable solvents and solubility concentrations.

  • Residual Solvents: Levels of any remaining solvents from the synthesis process.

  • Water Content: Can affect the stability and accurate weighing of the compound.

Troubleshooting Guides

Issue 1: Inconsistent Antiviral Activity in Cell-Based Assays
Potential Cause Troubleshooting Step
Degradation of this compound Always prepare fresh working solutions from a recently prepared stock solution. Minimize the time the compound is in solution before being added to the assay. Avoid multiple freeze-thaw cycles of the stock solution.
Incorrect Concentration Recalculate the required mass for your stock solution based on the molecular weight provided on the CoA for the specific salt form of your batch. Ensure complete dissolution of the lyophilized powder.
Cell Health and Density Monitor cell viability and ensure consistent cell seeding density across experiments. Variations in cell health can significantly impact assay results.
Assay Variability Include positive and negative controls in every experiment. A known batch of this compound that has previously shown consistent results can be used as a positive control to benchmark new batches.
Issue 2: Poor Solubility or Precipitation of the Compound
Potential Cause Troubleshooting Step
Incorrect Solvent Consult the supplier's datasheet for recommended solvents. For the trisodium salt, sterile water is often appropriate.[4] Sonication may aid in dissolution.[4]
Supersaturation Avoid preparing stock solutions at concentrations exceeding the recommended solubility. If a high concentration is needed, a different solvent system may be required.
pH of the Solution The pH of the solvent can impact the solubility of this compound. Ensure the pH of your media or buffer is within a suitable range.
Precipitation in Media After adding the stock solution to your cell culture media, visually inspect for any precipitation. If observed, you may need to lower the final concentration or use a different formulation approach.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Determine the required mass: Based on the desired stock concentration and the molecular weight from the batch-specific CoA, calculate the mass of lyophilized this compound needed.

  • Equilibration: Allow the vial of lyophilized powder to equilibrate to room temperature before opening to prevent condensation.

  • Reconstitution: Add the appropriate volume of the recommended solvent (e.g., sterile nuclease-free water for the trisodium salt) to the vial.

  • Dissolution: Gently vortex or sonicate to ensure complete dissolution. Visually inspect the solution to ensure there are no particulates.

  • Aliquoting and Storage: If not for immediate use, dispense into single-use aliquots, and store at -80°C.

Protocol 2: Quality Control Check by HPLC-MS

For laboratories equipped with HPLC-MS, a quick quality control check can be performed on new batches.

  • Prepare a standard solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of methanol and water as described in published methods.[1]

  • Dilution: Further dilute the stock solution to a working concentration suitable for your instrument's sensitivity.

  • LC-MS analysis: Use a suitable C18 column and a gradient elution with mobile phases such as water and acetonitrile with formic acid.

  • Data analysis: Confirm the presence of the main peak corresponding to the mass of this compound. Compare the purity with the value reported on the CoA. The presence of significant unexpected peaks may indicate degradation or impurities.

Data Presentation

Table 1: Example Certificate of Analysis Parameters for this compound
Parameter Specification Example Batch A Result Example Batch B Result
Appearance White to off-white solidConformsConforms
Identity (¹H NMR, MS) Conforms to structureConformsConforms
Purity (HPLC) ≥ 98.0%99.2%98.1%
Molecular Weight 597.15 g/mol (Trisodium Salt)597.15 g/mol 597.15 g/mol
Water Content (Karl Fischer) ≤ 5.0%1.2%3.5%
Residual Solvents (GC) Meets USP <467> limitsConformsConforms

Visualizations

experimental_workflow cluster_prep Preparation cluster_qc Quality Control cluster_exp Experimentation cluster_troubleshoot Troubleshooting receive Receive New Batch of this compound coa Review Certificate of Analysis receive->coa calc Calculate Mass for Stock Solution coa->calc reconstitute Reconstitute in Appropriate Solvent calc->reconstitute store Aliquot and Store at -80°C reconstitute->store qc_check Optional: In-house QC (e.g., HPLC-MS) reconstitute->qc_check fresh_prep Prepare Fresh Working Solution store->fresh_prep compare Compare Purity to CoA qc_check->compare assay Perform Cell-Based Assay fresh_prep->assay controls Include Positive and Negative Controls assay->controls analyze Analyze Results assay->analyze inconsistent Inconsistent Results? analyze->inconsistent troubleshoot Consult Troubleshooting Guide inconsistent->troubleshoot

Caption: Experimental workflow for handling and using this compound.

signaling_pathway cluster_cell Host Cell cluster_activation Intracellular Activation cluster_virus Viral Replication rdv Remdesivir (Prodrug) mp GS-441524 Monophosphate rdv->mp Metabolism gs441524 GS-441524 gs441524->mp Phosphorylation (rate-limiting) dp GS-441524 Diphosphate mp->dp Kinases gs443902 This compound (Active Triphosphate) dp->gs443902 Kinases rdrp Viral RNA-dependent RNA Polymerase (RdRp) gs443902->rdrp inhibition Inhibition of RNA Synthesis gs443902->inhibition rna Viral RNA Synthesis rdrp->rna

Caption: Simplified metabolic activation and mechanism of action of this compound.

References

Preventing degradation of GS-443902 during storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the storage and handling of GS-443902. The information is intended to help ensure the stability and integrity of the compound for reliable experimental outcomes.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and use of this compound, focusing on preventing its degradation.

Observed Issue Potential Cause Troubleshooting Steps
Loss of antiviral activity in experiments Degradation of this compound due to improper storage or handling.1. Verify Storage Conditions: Confirm that the compound is stored at -80°C, protected from light, and preferably under a dry, inert atmosphere like nitrogen. 2. Use Freshly Prepared Solutions: this compound is unstable in solution.[1] Prepare solutions immediately before use. 3. Check Solution pH: Avoid highly acidic or basic conditions as these can accelerate the hydrolysis of the triphosphate chain. Use buffers in the neutral pH range if possible. 4. Consider the Salt Form: The trisodium salt of this compound is more stable than the free acid form.
Inconsistent results between experimental batches Variability in the concentration of active this compound due to degradation.1. Standardize Solution Preparation: Ensure a consistent protocol for dissolving and diluting the compound for every experiment. 2. Minimize Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing, which can contribute to degradation. 3. Perform Quality Control: If possible, use an analytical method like HPLC-MS/MS to verify the concentration and purity of your working solutions, especially for critical experiments.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC) Presence of degradation products.1. Identify Potential Degradants: The primary degradation pathway is the hydrolysis of the triphosphate to the diphosphate, monophosphate, and eventually the nucleoside (GS-441524).[2] 2. Optimize Chromatographic Separation: Utilize a stability-indicating HPLC method capable of resolving this compound from its potential degradation products. 3. Conduct Forced Degradation Studies: To confirm the identity of degradation peaks, subject a sample of this compound to stress conditions (e.g., heat, acid, base, oxidation) to intentionally generate degradation products and observe their retention times.

Frequently Asked Questions (FAQs)

1. What are the optimal storage conditions for this compound?

For long-term stability, this compound, particularly as the trisodium salt, should be stored at -80°C, protected from light, and under a dry, inert atmosphere such as nitrogen.[1] Stock solutions should also be stored at -80°C.[3]

2. How stable is this compound in solution?

This compound is known to be unstable in solution.[1] It is highly recommended to prepare solutions fresh for each experiment to ensure the highest possible potency.

3. What are the primary degradation products of this compound?

The main degradation pathway for this compound is the sequential hydrolysis of the triphosphate chain. This results in the formation of this compound diphosphate, this compound monophosphate, and ultimately the parent nucleoside, GS-441524.[2]

4. How does pH affect the stability of this compound?

5. How does temperature affect the stability of this compound?

Elevated temperatures will accelerate the rate of hydrolysis. Therefore, it is crucial to store both the solid compound and its solutions at -80°C and to keep solutions on ice during experimental procedures whenever possible.

6. Are there more stable forms of this compound available?

Yes, the trisodium salt of this compound is reported to be more stable than the free form of the compound.

7. How can I verify the integrity of my this compound sample?

A stability-indicating analytical method, such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS), is the most reliable way to assess the purity and concentration of this compound and to detect any degradation products.[3]

Experimental Protocols

Stability-Indicating HPLC-MS/MS Method for this compound Quantification

This method is adapted from a validated protocol for the quantification of this compound in peripheral blood mononuclear cells (PBMCs) and can be used as a starting point for developing a stability-indicating assay.[3]

Parameter Specification
Instrumentation UHPLC system coupled with a Triple Quadrupole Mass Spectrometer
Column Hypercarb® (150 mm × 2.1 mm)
Mobile Phase A H₂O with 5mM Hexylamine, 0.4% Diethylamine, and 2 mL Acetic Acid
Mobile Phase B Acetonitrile and Mobile Phase A (60:40 v/v)
Flow Rate 0.4 mL/min
Column Temperature 35°C
Injection Volume To be optimized based on sample concentration and instrument sensitivity
Detection Electrospray Ionization in Negative Mode (ESI-)
Gradient 85% A for 1 min, ramp to 70% A at 2.8 min, hold at 70% A until 6 min, ramp to 20% A at 12 min, then re-equilibrate at 85% A for 4 min.

Note: This protocol may require optimization for the specific matrix and instrumentation used.

Forced Degradation Study Protocol

Forced degradation studies are essential for identifying potential degradation products and validating the specificity of a stability-indicating analytical method.

  • Acid Hydrolysis: Incubate a solution of this compound in a mild acidic solution (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Incubate a solution of this compound in a mild alkaline solution (e.g., 0.1 N NaOH) at room temperature. Due to the lability of the ester in the prodrug remdesivir, basic conditions can cause rapid degradation.[4]

  • Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Expose a solid sample or a solution of this compound to elevated temperatures (e.g., 80°C).

  • Photolytic Degradation: Expose a solution of this compound to UV light.

  • Analysis: Analyze the stressed samples using a suitable stability-indicating method (e.g., the HPLC-MS/MS method described above) to separate and identify the degradation products. The goal is to achieve partial degradation (around 10-20%) to ensure that the analytical method can detect degradants in the presence of the parent compound.

Visualizations

Mechanism of Action: RdRp Inhibition by this compound

This compound is the active triphosphate metabolite of the prodrug Remdesivir.[3] It acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp).[3]

Caption: Mechanism of RdRp inhibition by this compound.

Experimental Workflow: Stability Testing

A typical workflow for assessing the stability of this compound involves sample preparation, stress testing, and analysis.

StabilityWorkflow start Start: this compound Sample prep Sample Preparation (Dissolution in appropriate solvent) start->prep stress Forced Degradation (Acid, Base, Heat, Oxidation, Light) prep->stress control Control Sample (No Stress) prep->control analysis Stability-Indicating HPLC-MS/MS Analysis stress->analysis control->analysis data Data Analysis (Peak Identification, Purity Assessment) analysis->data report Report Generation data->report

Caption: Workflow for this compound stability testing.

References

Optimizing Cell Density for GS-443902 Antiviral Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing cell density in antiviral assays involving GS-443902.

Frequently Asked Questions (FAQs)

Q1: Why is optimizing cell density crucial for this compound antiviral assays?

A1: Optimizing cell density is a critical first step in any cell-based assay to ensure reproducible and reliable results. For antiviral assays, improper cell density can lead to several issues:

  • Over-confluent cells: Can lead to increased cell stress, altered metabolism, and reduced viral replication, potentially masking the true antiviral effect of this compound.[1]

  • Under-confluent cells: May not support robust viral replication, leading to a weak signal and difficulty in determining the compound's efficacy.

  • Inconsistent cell numbers: Lead to high variability between wells and experiments, making it difficult to obtain statistically significant data.

Q2: What is the ideal cell confluence for an antiviral assay at the time of infection?

A2: The ideal confluence can vary depending on the cell line and the virus being studied. However, a general recommendation is to have a cell monolayer that is between 50-70% confluent at the time of viral infection.[1] This allows for sufficient healthy cells to support viral replication while leaving space for further cell growth and observation of cytopathic effects (CPE).

Q3: How does the growth rate of my cell line affect the initial seeding density?

A3: The growth rate is a critical factor. For rapidly dividing cell lines, a lower initial seeding density is required to prevent overgrowth during the assay period. Conversely, for slow-growing cells like Calu3, a higher initial seeding density may be necessary to achieve the desired confluence.[1] It is essential to perform a cell proliferation assay to determine the optimal seeding density for your specific cell line and experimental timeline.[1][2]

Q4: What are common methods to assess cell viability and cytotoxicity in these assays?

A4: Several methods are available to assess cell viability and the cytotoxicity of the test compound.[3] Commonly used assays include:

  • Tetrazolium-based assays (e.g., MTT, XTT): These colorimetric assays measure the metabolic activity of viable cells.[4][5]

  • Lactate dehydrogenase (LDH) release assay: This assay measures the release of LDH from damaged cells, indicating cytotoxicity.[5]

  • Luminescent assays (e.g., CellTiter-Glo®): These assays measure ATP levels, which correlate with the number of viable cells.[2][4]

  • Trypan blue exclusion assay: A simple method to differentiate between live and dead cells based on membrane integrity.[5]

It is crucial to run a concurrent cytotoxicity assay without the virus to distinguish between the antiviral activity of this compound and any potential cytotoxic effects.[5]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High variability in results between replicate wells. Inconsistent cell seeding.Ensure proper mixing of the cell suspension before and during plating. Use a multichannel pipette for seeding and verify its calibration.
Edge effects in the microplate.Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity.
No observable cytopathic effect (CPE) in virus control wells. Cell density is too high, inhibiting viral spread.Optimize the seeding density to ensure cells are not over-confluent at the time of infection and during the assay period.
Low multiplicity of infection (MOI).Increase the MOI to ensure a sufficient number of cells are initially infected.
Cells are not susceptible to the virus.Confirm that the chosen cell line is appropriate for the virus being tested.
Apparent high antiviral activity, but also high cytotoxicity. The compound is toxic to the host cells at the tested concentration, which can be misinterpreted as antiviral activity.[5]Perform a dose-response cytotoxicity assay (CC50) in parallel with the antiviral efficacy assay (EC50). Calculate the Selectivity Index (SI = CC50/EC50) to determine the therapeutic window.[3]
Difficulty in determining the linear range of the cell viability assay. Cell density is too high or too low.Perform a cell titration experiment to determine the optimal cell number that falls within the linear range of your chosen viability assay.[6] Too few cells may be below the detection limit, while too many can saturate the signal.[6]

Experimental Protocols

Protocol 1: Determining Optimal Cell Seeding Density

This protocol outlines the steps to determine the ideal number of cells to seed for your antiviral assay.

  • Cell Preparation: Culture your chosen cell line to approximately 80-90% confluence. Harvest the cells using standard cell culture techniques.

  • Cell Counting: Perform an accurate cell count using a hemocytometer or an automated cell counter.

  • Serial Dilution: Prepare a series of cell dilutions in your assay medium. For a 96-well plate, typical seeding densities to test range from 1,000 to 100,000 cells per well.[1][2][7]

  • Seeding: Plate 100 µL of each cell dilution into multiple wells of a 96-well plate. Include wells with media only as a background control.

  • Incubation: Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Monitoring Cell Growth: At regular intervals (e.g., 24, 48, 72, and 96 hours), assess the cell confluence using a microscope. At each time point, measure cell viability using your chosen assay (e.g., MTT, CellTiter-Glo).

  • Data Analysis: Plot the viability signal (e.g., absorbance or luminescence) against the number of cells seeded for each time point. The optimal seeding density will be the one that results in 50-70% confluence at the intended time of infection and does not lead to overgrowth by the end of the experiment.[1]

Protocol 2: this compound Antiviral Assay

This protocol provides a general workflow for testing the antiviral activity of this compound once the optimal cell density is determined.

  • Cell Seeding: Seed the optimized number of cells (determined from Protocol 1) into a 96-well plate and incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of this compound in the assay medium.

  • Treatment and Infection:

    • For the antiviral assay plate, remove the culture medium from the cells and add the this compound dilutions.

    • Immediately after, add the virus at a pre-determined Multiplicity of Infection (MOI).

    • Include virus-only controls (no compound) and cell-only controls (no virus, no compound).

  • Cytotoxicity Assay: In a separate plate without the virus, add the same serial dilutions of this compound to determine the compound's cytotoxicity (CC50).

  • Incubation: Incubate both plates for the desired duration of the experiment (e.g., 48-72 hours).

  • Assay Readout: At the end of the incubation period, assess cell viability in both plates using your chosen method (e.g., CPE reduction assay, plaque assay, or a cell viability reagent).

  • Data Analysis:

    • Calculate the 50% effective concentration (EC50) of this compound from the antiviral assay plate.

    • Calculate the 50% cytotoxic concentration (CC50) from the cytotoxicity plate.

    • Determine the Selectivity Index (SI = CC50 / EC50). A higher SI value indicates a more favorable safety profile for the compound.[3]

Data Presentation

Table 1: Example of Cell Seeding Density Optimization for a 96-well Plate Assay

Seeding Density (cells/well)Confluence at 24hConfluence at 48hConfluence at 72hConfluence at 96h
1,000<10%15-25%30-40%50-60%
2,50015-25%30-40%50-60%70-80%
5,00030-40%50-60%70-80%>90% (Over-confluent)
10,00050-60%70-80%>90% (Over-confluent)>90% (Over-confluent)
20,00070-80%>90% (Over-confluent)>90% (Over-confluent)>90% (Over-confluent)

Note: This is example data. Actual results will vary based on the cell line used.

Table 2: Example Antiviral Activity and Cytotoxicity Data for an Antiviral Compound

CompoundEC50 (µM)CC50 (µM)Selectivity Index (SI)
This compound (Example)1.1>100>90.9

Note: EC50 and CC50 values are dependent on the specific virus, cell line, and assay conditions.

Visualizations

Experimental_Workflow Workflow for Optimizing Cell Seeding Density cluster_prep Preparation cluster_seeding Seeding and Incubation cluster_analysis Analysis prep_cells Culture and Harvest Cells count_cells Count Cells prep_cells->count_cells serial_dilute Prepare Serial Dilutions count_cells->serial_dilute plate_cells Plate Cells in 96-well Plate serial_dilute->plate_cells incubate Incubate (24-96h) plate_cells->incubate monitor_growth Monitor Confluence incubate->monitor_growth viability_assay Perform Viability Assay monitor_growth->viability_assay analyze_data Analyze Data and Select Optimal Density viability_assay->analyze_data GS443902_Mechanism Mechanism of Action of this compound cluster_host_cell Host Cell Cytoplasm cluster_viral_replication Viral RNA Replication remdesivir Remdesivir (Prodrug) gs441524 GS-441524 (Nucleoside Analog) remdesivir->gs441524 Metabolism gs443902 This compound (Active Triphosphate) gs441524->gs443902 Phosphorylation rdRp Viral RNA-dependent RNA Polymerase (RdRp) gs443902->rdRp Competes with ATP nascent_rna Nascent Viral RNA rdRp->nascent_rna RNA Synthesis viral_rna Viral RNA Template viral_rna->rdRp termination Premature Chain Termination nascent_rna->termination Incorporation of this compound

References

Technical Support Center: Quantification of GS-443902 in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the refinement of GS-443902 quantification in biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for quantifying this compound in biological samples?

A1: The most prevalent and robust method for the quantification of this compound, the active triphosphate metabolite of remdesivir, is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).[1][2] This technique offers high sensitivity and selectivity, which is crucial for distinguishing this compound from other endogenous triphosphate nucleosides and metabolites.[1]

Q2: Why is direct quantification of this compound challenging?

A2: Direct quantification of intracellular this compound is challenging due to several factors. Its triphosphate structure makes it highly polar and prone to instability.[3][4] Additionally, interference from isobaric matrix components, such as other endogenous nucleoside triphosphates, can complicate accurate measurement.[1] Some earlier methods relied on indirect quantification by enzymatic dephosphorylation to its nucleoside form (GS-441524), a process that can be cumbersome and may not accurately reflect the true intracellular concentrations of the active triphosphate.[1]

Q3: What are the key metabolites of remdesivir, and which should I monitor in plasma?

A3: Remdesivir (RDV) is a prodrug that is rapidly metabolized.[1] In plasma, the dephosphorylated metabolite, GS-441524, is the main form detected, while the pharmacologically active form, this compound, is found intracellularly.[1] Another metabolite, GS-704277, is also formed in plasma.[5] For therapeutic drug monitoring (TDM) in plasma, measuring GS-441524 is often more appropriate than RDV due to the short half-life of the parent drug.[6][7]

Q4: How can I minimize the instability of this compound and remdesivir during sample handling and storage?

A4: Both remdesivir and this compound are unstable. To mitigate degradation, it is recommended to process blood samples within 30 minutes of collection.[5][8] Acidification of plasma samples, for instance with formic acid, has been shown to improve the stability of remdesivir and its metabolites.[5] For long-term storage, samples should be kept at -70°C or -80°C.[1][5] It is also advisable to prepare stock solutions of this compound fresh or store them at -80°C in the dark.[1][3]

Troubleshooting Guide

This guide addresses common problems encountered during the quantification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing, Broadening, Splitting) Column contamination or overload.[9]Flush the column or replace it if necessary. Reduce the injection volume or sample concentration.[9]
Inappropriate mobile phase pH.Ensure the mobile phase pH is compatible with the analyte and column chemistry.
Injection solvent is stronger than the mobile phase.[9]Reconstitute the final extract in a solvent similar in composition to the initial mobile phase.
High Background Noise or Signal Suppression/Enhancement (Matrix Effects) Insufficient sample cleanup leading to co-elution of matrix components (e.g., phospholipids, salts).[10][11]Optimize the sample preparation method. Consider using a more rigorous technique like solid-phase extraction (SPE) instead of simple protein precipitation (PPT).[12][13]
Ionization suppression or enhancement in the mass spectrometer source.[10][14]Use a stable isotope-labeled internal standard (SIL-IS) for this compound to compensate for matrix effects.[1] Dilute the sample extract to reduce the concentration of interfering components.[11]
Low Recovery Inefficient extraction from the biological matrix.Optimize the extraction solvent and pH. For protein precipitation, ensure the ratio of precipitation solvent to sample is sufficient. For SPE, evaluate different sorbents and elution solvents.
Adsorption of the analyte to plasticware or glassware.[1]Perform adsorption tests with different types of vials (e.g., low-binding tubes).[1]
Sample Carryover Adsorption of the analyte to components of the LC system (e.g., injector, column).Optimize the needle wash solution in the autosampler. A strong organic solvent is often effective. Implement a blank injection after a high-concentration sample to check for carryover.[5]
Inconsistent Results Analyte instability during sample processing.[12]Keep samples on ice or at 4°C during processing.[5] Minimize the time between sample collection, processing, and analysis.
Variability between different batches of biological matrix.[1]Evaluate matrix effects across multiple lots of the biological matrix during method validation.[11]

Experimental Protocols

Sample Preparation: Protein Precipitation (PPT) for Plasma

This protocol is a general guideline for the extraction of remdesivir and its metabolites from human plasma.

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Internal Standard Addition: Add the internal standard (e.g., a stable isotope-labeled version of the analyte) dissolved in an appropriate solvent.

  • Protein Precipitation: Add 300-400 µL of cold acetonitrile (or methanol) containing 1% formic acid to the plasma sample. The acid helps to stabilize remdesivir.[5]

  • Vortexing: Vortex the mixture vigorously for at least 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[1]

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen at a controlled temperature (e.g., 40°C).[1]

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.[1]

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Sample Preparation: Cell Lysis and Extraction from PBMCs

This protocol is adapted for the extraction of intracellular this compound from Peripheral Blood Mononuclear Cells (PBMCs).

  • Cell Pellet Collection: Start with a known number of PBMCs (e.g., 10 million cells) in a microcentrifuge tube.

  • Cell Lysis: Add a cold lysis buffer (e.g., methanol:water mixture) to the cell pellet.

  • Internal Standard Addition: Spike the sample with the internal standard.

  • Vortexing and Sonication: Vortex the mixture for 10 seconds and then sonicate for 5 minutes in a cold bath to ensure complete cell lysis.[1]

  • Centrifugation: Centrifuge at high speed (e.g., 21,000 x g) for 10 minutes at 4°C.[1]

  • Supernatant Collection: Transfer the supernatant containing the intracellular contents to a new tube.

  • Evaporation: Dry the supernatant in a vacuum centrifuge.[1]

  • Reconstitution: Reconstitute the extract in the mobile phase.[1]

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of this compound and related compounds.

Table 1: LC-MS/MS Method Parameters for this compound and Metabolites in Human Plasma

ParameterRemdesivir (RDV)GS-441524GS-704277
Calibration Range (ng/mL) 4 - 40002 - 20002 - 2000
Intra-day Precision (%CV) < 6.6%< 6.6%< 6.6%
Inter-day Precision (%CV) < 6.6%< 6.6%< 6.6%
Accuracy (%RE) ± 11.5%± 11.5%± 11.5%
Long-term Stability (-70°C) 392 days (in FA-treated plasma)392 days (in FA-treated plasma)257 days (in FA-treated plasma)
(Data sourced from a validated LC-MS/MS method in acidified human plasma)[5]

Table 2: Intracellular Concentrations of this compound in PBMCs from Patients Treated with Remdesivir

Time PointMean Concentration (ng/mL)90% Confidence Interval (ng/mL)
Ctrough 48532232–7474
Cmax 10,7355802–15,668
1h post-infusion 91405164–13,116
(Data from a study on patients receiving a 100 mg intravenous infusion of Remdesivir)[1]

Visualizations

Metabolic Pathway of Remdesivir

The following diagram illustrates the metabolic conversion of the prodrug remdesivir into its active triphosphate form, this compound.

Remdesivir_Metabolism cluster_extracellular Extracellular (Plasma) cluster_intracellular Intracellular RDV Remdesivir (RDV) (Prodrug) GS704277 GS-704277 (Alanine Metabolite) RDV->GS704277 Carboxylesterase 1, Cathepsin A RDV_intra Remdesivir (RDV) RDV->RDV_intra Cellular Uptake GS441524 GS-441524 (Nucleoside Analog) GS704277->GS441524 HINT1 GS441524_MP GS-441524-MP (Monophosphate) GS441524->GS441524_MP Cellular Uptake & Phosphorylation GS441524_DP GS-441524-DP (Diphosphate) GS441524_MP->GS441524_DP Phosphorylation GS443902 This compound (Active Triphosphate) GS441524_DP->GS443902 Phosphorylation RDV_intra->GS441524_MP Hydrolysis

Caption: Metabolic activation of remdesivir to its active form, this compound.

General Experimental Workflow for this compound Quantification

This diagram outlines the typical workflow for quantifying this compound in biological samples using LC-MS/MS.

Workflow SampleCollection 1. Biological Sample Collection (e.g., Blood, PBMCs) SamplePrep 2. Sample Preparation (e.g., PPT, SPE, Cell Lysis) SampleCollection->SamplePrep IS_Spike 3. Internal Standard Spiking SamplePrep->IS_Spike Extraction 4. Extraction & Reconstitution IS_Spike->Extraction LCMS 5. LC-MS/MS Analysis Extraction->LCMS DataProcessing 6. Data Processing & Quantification LCMS->DataProcessing Results 7. Results Reporting DataProcessing->Results

Caption: Workflow for this compound quantification in biological samples.

References

Mitigating off-target effects of GS-443902 in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GS-443902 and its parent nucleoside, GS-441524. Our aim is to help you mitigate potential off-target effects and navigate common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and how selective is it?

This compound is the active triphosphate form of the prodrug Remdesivir and its parent nucleoside GS-441524. Its primary mechanism of action is the inhibition of viral RNA-dependent RNA polymerase (RdRp).[1][2] this compound acts as a competitive inhibitor of adenosine triphosphate (ATP), leading to delayed chain termination during viral RNA synthesis.[1] It is highly selective for viral RdRp over human DNA and RNA polymerases. For instance, the enzymatic activities of human DNA polymerases α and β, and RNA polymerase II were unaffected by this compound at concentrations up to 200 μM.[1]

Q2: I am observing cytotoxicity in my cell line after treatment with GS-441524. Is this expected, and how can I mitigate it?

While GS-441524 generally exhibits low cytotoxicity in many cell lines, some cell-type specific toxicity can occur. The 50% cytotoxic concentration (CC50) can vary significantly between cell types. For example, in feline CRFK cells, the CC50 was greater than 100 μM, indicating low toxicity.[2] However, in some human hematopoietic progenitor cells, CC50 values were in the range of 9.6 to 13.9 μM after prolonged exposure.

To mitigate unexpected cytotoxicity, consider the following:

  • Titrate the concentration: Determine the CC50 for your specific cell line using a dose-response experiment.

  • Reduce exposure time: If permissible for your experimental goals, a shorter incubation period may reduce cytotoxicity.

  • Use a different cell line: If the observed toxicity compromises your results, switching to a less sensitive cell line could be a solution.

  • Confirm compound purity: Impurities in the synthesized or purchased compound can contribute to toxicity.[3]

Q3: My antiviral assay is showing inconsistent or weaker than expected results. What are some potential causes and troubleshooting steps?

Inconsistent antiviral efficacy can stem from several factors:

  • Suboptimal intracellular conversion: GS-441524 must be converted intracellularly to the active triphosphate form, this compound. The efficiency of this conversion can vary between cell types.

  • Compound stability: Ensure proper storage and handling of GS-441524 solutions to prevent degradation.

  • Assay conditions: Factors like cell density, viral titer, and incubation time can all influence the outcome of the assay.

  • Viral strain sensitivity: Different viral strains or variants may exhibit varying sensitivity to this compound.

Troubleshooting steps:

  • Optimize assay parameters: Systematically vary cell density, viral multiplicity of infection (MOI), and treatment duration.

  • Include positive and negative controls: Use a known potent antiviral as a positive control and a vehicle-only treatment as a negative control.

  • Verify intracellular triphosphate levels: If possible, quantify the intracellular concentration of this compound using methods like HPLC-MS/MS.

Q4: I have observed unexpected phenotypic changes in my cells or animal models after treatment with GS-441524, even in the absence of overt cytotoxicity. What could be the cause?

In vivo studies in cats treated with GS-441524 for Feline Infectious Peritonitis (FIP) have reported some unexpected clinical and laboratory observations.[4][5] These include diarrhea, lymphocytosis, eosinophilia, and elevated alanine aminotransferase (ALT) levels.[4][5] While the direct causality is not always clear and could be related to the disease state and immune response, these findings highlight the importance of careful monitoring for unexpected effects.

Recommendations for researchers:

  • Thorough baseline characterization: Collect comprehensive baseline data for your cellular or animal models before treatment.

  • Monitor a panel of markers: In addition to your primary endpoints, monitor a broader range of physiological and cellular markers.

  • Include vehicle-treated control groups: This is crucial to distinguish treatment-specific effects from other experimental variables.

Troubleshooting Guides

Guide 1: Addressing Unexpected Cytotoxicity

This guide provides a systematic approach to troubleshooting unexpected cell death or reduced viability in your experiments.

Observation Potential Cause Suggested Action
High cytotoxicity at expected effective concentrations.Cell line is particularly sensitive to GS-441524.Perform a dose-response curve to determine the CC50 in your specific cell line. Consider using a lower concentration or a different, less sensitive cell line.
Inconsistent cytotoxicity between experiments.Variability in cell passage number, density, or metabolic state.Standardize your cell culture protocol. Ensure consistent cell passage numbers and seeding densities.
Cytotoxicity observed in uninfected, treated cells.Potential off-target cellular effects or compound impurities.Test the purity of your GS-441524 stock. Include a vehicle-only control to rule out solvent effects.
Guide 2: Interpreting Antiviral Assay Results

Use this guide to troubleshoot and interpret the results of your antiviral efficacy assays.

Observation Potential Cause Suggested Action
Lower than expected antiviral activity.Inefficient intracellular conversion to this compound.Confirm the expression of necessary cellular kinases in your cell model. If possible, measure intracellular this compound levels.
High variability in viral inhibition.Inconsistent viral infection or assay setup.Optimize your viral infection protocol to ensure consistent MOI. Standardize incubation times and assay readout methods.
Discrepancy between in vitro and in vivo results.Pharmacokinetic or metabolic differences.In vivo efficacy is influenced by drug absorption, distribution, metabolism, and excretion (ADME). Consider these factors when designing and interpreting animal studies.

Data Summary Tables

Table 1: Cytotoxicity of GS-441524 in Various Cell Lines

Cell LineSpeciesCC50 (μM)Exposure TimeReference
CRFKFeline> 10024 hours[2]
MT-4Human69 ± 26Not Specified
Human Hematopoietic Progenitor CellsHuman9.6 - 13.911 - 14 days

Table 2: In Vitro Efficacy of GS-441524 against Coronaviruses

VirusCell LineEC50 (μM)Reference
FIPVCRFK~1[2]
SARS-CoV-2Vero E60.48
SARS-CoVVero E60.18
MERS-CoVVero E60.86

Experimental Protocols

Protocol 1: General Antiviral Activity Assay
  • Cell Seeding: Seed host cells in a 96-well plate at a density optimized for viral infection and cell viability over the course of the experiment.

  • Compound Preparation: Prepare serial dilutions of GS-441524 in culture medium. Include a vehicle-only control.

  • Infection and Treatment: Infect cells with the virus at a predetermined MOI. After a 1-2 hour absorption period, remove the inoculum and add the media containing the different concentrations of GS-441524.

  • Incubation: Incubate the plates for a period sufficient for multiple rounds of viral replication (e.g., 48-72 hours).

  • Assay Readout: Quantify the viral load or cytopathic effect (CPE). This can be done through various methods such as plaque assays, RT-qPCR for viral RNA, or cell viability assays (e.g., MTS or CellTiter-Glo).

  • Data Analysis: Calculate the 50% effective concentration (EC50) by fitting the dose-response data to a non-linear regression curve.

Protocol 2: Cytotoxicity Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the assay period.

  • Compound Treatment: Add serial dilutions of GS-441524 to the wells. Include a vehicle-only control and a positive control for cytotoxicity (e.g., staurosporine).

  • Incubation: Incubate the plates for the same duration as your planned antiviral experiments.

  • Viability Assessment: Measure cell viability using a suitable assay, such as one that measures metabolic activity (e.g., MTS, resazurin) or membrane integrity (e.g., LDH release).

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.

Visualizations

Signaling and Metabolic Pathways

The following diagram illustrates the intracellular activation of GS-441524 to its active triphosphate form, this compound, which then inhibits the viral RNA-dependent RNA polymerase.

GS443902_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space GS441524_ext GS-441524 GS441524_int GS-441524 GS441524_ext->GS441524_int Cellular Uptake GS441524_MP GS-441524-MP GS441524_int->GS441524_MP Phosphorylation (Cellular Kinases) GS441524_DP GS-441524-DP GS441524_MP->GS441524_DP Phosphorylation GS443902 This compound (Active Triphosphate) GS441524_DP->GS443902 Phosphorylation RdRp Viral RdRp GS443902->RdRp Inhibition ViralRNA Viral RNA Synthesis RdRp->ViralRNA Catalyzes Experimental_Workflow cluster_antiviral_assay Antiviral Assay cluster_cytotoxicity_assay Cytotoxicity Assay start Start Experiment culture Culture Host Cells start->culture infect Infect Cells with Virus culture->infect treat_cytotox Treat Uninfected Cells with GS-441524 culture->treat_cytotox prepare Prepare GS-441524 Dilutions treat_antiviral Treat with GS-441524 prepare->treat_antiviral prepare->treat_cytotox infect->treat_antiviral incubate_antiviral Incubate treat_antiviral->incubate_antiviral measure_antiviral Measure Viral Inhibition (e.g., RT-qPCR, Plaque Assay) incubate_antiviral->measure_antiviral analyze_antiviral Calculate EC50 measure_antiviral->analyze_antiviral end End analyze_antiviral->end incubate_cytotox Incubate treat_cytotox->incubate_cytotox measure_cytotox Measure Cell Viability (e.g., MTS Assay) incubate_cytotox->measure_cytotox analyze_cytotox Calculate CC50 measure_cytotox->analyze_cytotox analyze_cytotox->end

References

Validation & Comparative

GS-443902 vs. Remdesivir: A Comparative Analysis of Intracellular Conversion Rates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the intracellular conversion rates of the antiviral compounds GS-441524 and its prodrug, Remdesivir, to their active triphosphate form, GS-443902. The efficiency of this intracellular phosphorylation is a critical determinant of their antiviral efficacy. This document summarizes key experimental data, details the methodologies used in these studies, and presents visual diagrams of the metabolic pathways and experimental workflows.

Executive Summary

Remdesivir, a phosphoramidate prodrug, is designed to enhance the intracellular delivery of the nucleoside analog GS-441524 and to bypass the initial, often rate-limiting, phosphorylation step.[1][2] Once inside the cell, both Remdesivir and GS-441524 undergo a series of enzymatic reactions to form the pharmacologically active nucleoside triphosphate analog, this compound. This active metabolite functions as a potent inhibitor of viral RNA-dependent RNA polymerases.[1][3] Experimental evidence consistently demonstrates that Remdesivir more efficiently converts to the active triphosphate, this compound, in most human cell types compared to its parent nucleoside, GS-441524.[4]

Data Presentation: Intracellular Conversion to this compound

The following table summarizes the quantitative data from studies comparing the formation of the active triphosphate metabolite, this compound, from Remdesivir and GS-441524 in various cell lines after 24 hours of incubation.

Cell LineCompoundConcentration of this compound (pmol/10⁶ cells)Fold Difference (Remdesivir/GS-441524)Reference
HEp-2 Remdesivir43 ± 67.8[3]
GS-4415245.5 ± 1.1[3]
PC-3 Remdesivir153 ± 1623[3]
GS-4415246.6 ± 4.9[3]
PHH Remdesivir45 ± 2323[3]
GS-4415241.9 ± 1.6[3]
Calu-3 Remdesivir~4-fold higher than GS-441524~4[4]
GS-441524-[4]
Caco-2 Remdesivir~67-fold higher than GS-441524~67[4]
GS-441524-[4]
HAE Remdesivir~20-fold higher than GS-441524 (at 4h)~20[4]
GS-441524-[4]
Huh-7 Remdesivir>120-fold higher than GS-441524 (at 4h)>120[5]
GS-441524-[5]

HAE: Human Airway Epithelial cells; HEp-2: Human epidermoid carcinoma cells; PC-3: Human prostate cancer cells; PHH: Primary Human Hepatocytes.

Signaling Pathways and Experimental Workflows

Intracellular Metabolic Pathway

The diagram below illustrates the distinct intracellular pathways of Remdesivir and GS-441524 to the active triphosphate form, this compound. Remdesivir enters the cell and is rapidly converted to GS-441524 monophosphate, thereby bypassing the initial phosphorylation step that GS-441524 must undergo.[6][7]

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space RDV_ext Remdesivir RDV_int Remdesivir RDV_ext->RDV_int Diffusion GS441524_ext GS-441524 GS441524_int GS-441524 GS441524_ext->GS441524_int Nucleoside Transporters GS_MP GS-441524-MP RDV_int->GS_MP CES1, CatA, HINT1 GS441524_int->GS_MP Adenosine Kinase (Rate-limiting for GS-441524) GS_DP GS-441524-DP GS_MP->GS_DP Kinases GS_TP This compound (Active Triphosphate) GS_DP->GS_TP Kinases

Intracellular conversion of Remdesivir and GS-441524.
Experimental Workflow for Intracellular Metabolite Quantification

The following diagram outlines the typical experimental procedure used to quantify the intracellular levels of this compound.

A Cell Seeding & Culture B Incubation with Remdesivir or GS-441524 A->B C Cell Harvesting & Lysis B->C D Extraction of Intracellular Metabolites C->D E HPLC-MS/MS Analysis D->E F Quantification of this compound E->F

References

Comparative Analysis of GS-443902 and Other Nucleoside Analogs in Antiviral Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the nucleoside analog GS-443902 and its parent compounds with other notable nucleoside analogs, focusing on their efficacy, mechanism of action, and pharmacokinetic profiles. The information is intended to support researchers and professionals in the field of antiviral drug development.

Introduction to Nucleoside Analogs

Nucleoside analogs represent a cornerstone of antiviral therapy. These compounds are synthetic molecules that mimic natural nucleosides, the building blocks of DNA and RNA. By integrating into viral genetic material, they disrupt the replication process, thereby inhibiting viral propagation. This guide focuses on this compound, the active triphosphate form of the antiviral drug Remdesivir, and compares its performance with its parent nucleoside GS-441524 and other relevant analogs.

Mechanism of Action: Targeting Viral RNA Polymerase

This compound functions as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses.[1][2] It acts as a competitive inhibitor of adenosine triphosphate (ATP), its natural counterpart.[2] Upon incorporation into the nascent viral RNA chain, it leads to premature termination of transcription, effectively halting viral replication.[1][3]

Remdesivir (RDV), a phosphoramidate prodrug, is designed to efficiently deliver GS-441524 monophosphate into the cell, which is then converted to the active triphosphate, this compound.[2][4][5] The parent nucleoside, GS-441524, can also be metabolized to this compound, though often less efficiently in many cell types.[6][7]

Comparative Efficacy and Cytotoxicity

The antiviral activity of nucleoside analogs is typically quantified by the 50% effective concentration (EC50), while their toxicity to host cells is measured by the 50% cytotoxic concentration (CC50). A higher selectivity index (SI = CC50/EC50) indicates a more favorable safety profile.

CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
GS-441524 SARS-CoV-2Vero E61.86>100>53.8[8]
Remdesivir (GS-5734) SARS-CoV-2Vero E67.43>100>13.5[8]
GS-441524 SARS-CoV-2Caco-21.3>10>7.7[9]
Remdesivir (GS-5734) SARS-CoV-2Caco-20.018>10>556[9]
GS-441524 HCoV-OC43Huh-74.1>10>2.4[6]
Remdesivir (GS-5734) HCoV-OC43Huh-70.01>10>1000[6]
Lopinavir SARS-CoV17.1 (± 1.0)[10]
Nafamostat SARS-CoV-2Vero E622.50[10]
Riboprine SARS-CoV-20.45[11]
Forodesine SARS-CoV-20.70[11]

Pharmacokinetic Profiles: A Comparative Overview

The pharmacokinetic properties of a drug determine its absorption, distribution, metabolism, and excretion (ADME). Prodrug strategies, such as with Remdesivir, are often employed to enhance the delivery and intracellular concentration of the active metabolite.

CompoundAdministrationKey Metabolic FateHalf-life (t1/2)Key FindingsReference
Remdesivir (RDV) IntravenousMetabolized to GS-441524 and then this compoundShort plasma half-life (~1h)Efficiently converts to intracellular this compound.[12][13][13]
GS-441524 Oral/IVPhosphorylated to this compoundLonger plasma half-life (~24h)Less efficient intracellular conversion to this compound compared to RDV in some cells.[6][13][13]
Obeldesivir (ODV) OralProdrug of GS-441524-Designed for oral administration to deliver GS-441524.[7][14][7][14]

Remdesivir treatment leads to significantly higher intracellular levels of the active triphosphate this compound in several human cell lines compared to treatment with GS-441524.[5][6] For instance, in Caco-2 cells, Remdesivir generated 67-fold higher levels of this compound than GS-441524.[9] In human airway epithelial (HAE) cells, Remdesivir produced about 20-fold more this compound than its parent nucleoside.[9]

Experimental Protocols

Antiviral Activity Assay (EC50 Determination)
  • Cell Seeding: Plate a suitable host cell line (e.g., Vero E6, Calu-3) in 96-well plates at an appropriate density and incubate overnight to allow for cell attachment.

  • Compound Dilution: Prepare serial dilutions of the test compounds (e.g., GS-441524, Remdesivir) in cell culture medium.

  • Infection: Aspirate the culture medium from the cells and infect with the virus at a predetermined multiplicity of infection (MOI).

  • Treatment: After a short adsorption period, remove the viral inoculum and add the serially diluted compounds to the respective wells.

  • Incubation: Incubate the plates for a period sufficient for the virus to cause a cytopathic effect (CPE) in the untreated control wells (typically 48-72 hours).

  • Quantification of Viral Activity: Assess the viral-induced CPE or quantify viral replication using methods such as:

    • Crystal Violet Staining: To visualize and quantify cell viability.

    • Reporter Virus Expression: Using viruses engineered to express a reporter gene (e.g., mNeonGreen) and quantifying the signal.[6]

    • RT-qPCR: To measure the amount of viral RNA.

  • Data Analysis: Calculate the EC50 value, the concentration of the compound that inhibits viral activity by 50%, by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Intracellular Metabolite Analysis
  • Cell Treatment: Seed cells in multi-well plates and treat with the test compounds at a specified concentration (e.g., 10 µM) for a defined period (e.g., 4 hours).

  • Cell Lysis and Extraction: Wash the cells with ice-cold PBS and lyse them with a suitable extraction solvent (e.g., 70% methanol).

  • Sample Preparation: Centrifuge the cell lysates to pellet cellular debris and collect the supernatant containing the intracellular metabolites.

  • LC-MS/MS Analysis: Analyze the extracted metabolites using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to separate and quantify the levels of the parent compound and its phosphorylated metabolites (monophosphate, diphosphate, and triphosphate).

  • Data Normalization: Normalize the quantified metabolite levels to the cell count or total protein concentration to allow for comparison across different cell lines and treatments.

Visualizing the Pathways and Workflows

To better understand the processes involved, the following diagrams illustrate the metabolic activation pathway of Remdesivir and a typical experimental workflow for evaluating antiviral compounds.

Metabolic_Activation_of_Remdesivir cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_viral_replication Viral Replication Inhibition RDV_ext Remdesivir (RDV) RDV_int Remdesivir (RDV) RDV_ext->RDV_int Cellular Uptake GS704277 GS-704277 (Alanine Metabolite) RDV_int->GS704277 Carboxylesterase 1 Cathepsin A GS441524_MP GS-441524-MP (Monophosphate) GS704277->GS441524_MP HINT1 GS441524_DP GS-441524-DP (Diphosphate) GS441524_MP->GS441524_DP Kinases GS441524 GS-441524 (Nucleoside) GS441524_MP->GS441524 Dephosphorylation GS443902 This compound (Active Triphosphate) GS441524_DP->GS443902 Kinases RdRp Viral RdRp GS443902->RdRp Competes with ATP Termination Chain Termination GS443902->Termination GS441524->GS441524_MP Kinases (less efficient) RNA_synthesis Viral RNA Synthesis RdRp->RNA_synthesis

Caption: Metabolic activation pathway of Remdesivir to its active triphosphate form, this compound.

Antiviral_Testing_Workflow start Start cell_seeding 1. Seed Host Cells (e.g., Vero E6) start->cell_seeding compound_prep 2. Prepare Serial Dilutions of Nucleoside Analogs cell_seeding->compound_prep infection 3. Infect Cells with Virus compound_prep->infection treatment 4. Add Diluted Compounds infection->treatment incubation 5. Incubate for 48-72h treatment->incubation cpe_assay 6a. Assess Cytopathic Effect (CPE) (e.g., Crystal Violet) incubation->cpe_assay reporter_assay 6b. Quantify Reporter Gene (e.g., Fluorescence) incubation->reporter_assay data_analysis 7. Analyze Data and Determine EC50 cpe_assay->data_analysis reporter_assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for determining the in vitro antiviral efficacy (EC50) of nucleoside analogs.

References

Validating the antiviral activity of GS-443902 against new viral strains

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Antiviral Activity Against New Viral Strains

The continuous evolution of RNA viruses, exemplified by the emergence of novel SARS-CoV-2 variants, necessitates the ongoing evaluation of antiviral compounds to ensure their efficacy. GS-443902, the active triphosphate metabolite of remdesivir, is a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp). This guide provides a comparative analysis of the in vitro antiviral activity of this compound's parent nucleoside, GS-441524, against recent SARS-CoV-2 variants of concern (VOCs), alongside other leading antiviral agents, molnupiravir and nirmatrelvir.

Comparative Antiviral Activity

A key study by Vangeel et al. (2022) provides a direct comparison of the in vitro antiviral activity of several key compounds against five SARS-CoV-2 VOCs: Alpha, Beta, Gamma, Delta, and Omicron. The results demonstrate that GS-441524, which is intracellularly converted to the active this compound, retains potent activity against all tested variants, including Omicron.[1][2][3] The antiviral activity of GS-441524 was found to be equipotent to its prodrug remdesivir and comparable to other antivirals targeting the viral polymerase or protease.[1][2][3]

The target proteins for these antivirals, the RdRp for this compound and molnupiravir, and the main protease (Mpro) for nirmatrelvir, are highly conserved across different viral strains, which likely accounts for their retained efficacy against new variants.[1][2][3]

Table 1: Comparative 50% Effective Concentration (EC50) Against SARS-CoV-2 Variants of Concern (VOCs)
Antiviral CompoundTargetAncestral Strain (EC50 in µM)Alpha Variant (EC50 in µM)Beta Variant (EC50 in µM)Gamma Variant (EC50 in µM)Delta Variant (EC50 in µM)Omicron Variant (EC50 in µM)
GS-441524RdRp0.490.590.610.510.420.87
RemdesivirRdRp0.580.650.680.580.490.92
EIDD-1931 (metabolite of Molnupiravir)RdRp0.280.350.410.300.250.70
MolnupiravirRdRp0.350.420.500.380.320.87
NirmatrelvirMpro0.070.080.090.070.060.17

Data sourced from Vangeel et al. (2022). EC50 values were determined in VeroE6-GFP cells.[1]

Cytotoxicity and Selectivity Index

An essential aspect of any antiviral therapeutic is its safety profile, which is initially assessed through in vitro cytotoxicity assays. The 50% cytotoxic concentration (CC50) is the concentration of a compound that results in a 50% reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical measure of an antiviral's therapeutic window. A higher SI value indicates greater selectivity for viral targets over host cells.

Table 2: Cytotoxicity (CC50) and Selectivity Index (SI) of GS-441524 and Comparator Compounds
CompoundCell LineCC50 (µM)EC50 (µM) (Ancestral SARS-CoV-2)Selectivity Index (SI = CC50/EC50)
GS-441524Vero E6>1000.49>204
RemdesivirVero E6>1000.58>172
MolnupiravirVeroE6-GFPNot explicitly provided in the comparative study0.35Not calculable from the provided data
NirmatrelvirVeroE6-GFPNot explicitly provided in the comparative study0.07Not calculable from the provided data

GS-441524 and Remdesivir CC50 data from a separate study in Vero CCL-81 cells, which are similar to Vero E6.[4] EC50 values are from Vangeel et al. (2022) for the ancestral SARS-CoV-2 strain for consistency in the SI calculation.[1]

Experimental Protocols

Antiviral Activity Assay (EC50 Determination)

The following is a generalized protocol based on the methodology described by Vangeel et al. (2022) for determining the 50% effective concentration (EC50) of antiviral compounds against SARS-CoV-2 variants.[1][2][3]

  • Cell Preparation: VeroE6-GFP cells, which express green fluorescent protein (GFP) and exhibit a cytopathic effect (CPE) upon viral infection, are seeded in 96-well plates and incubated overnight to form a confluent monolayer.

  • Compound Dilution: A serial dilution of the test compounds (GS-441524, remdesivir, molnupiravir, EIDD-1931, and nirmatrelvir) is prepared.

  • Pre-treatment: The cell culture medium is removed, and the diluted compounds are added to the cells. The plates are incubated to allow for compound uptake.

  • Viral Infection: The cells are then infected with the respective SARS-CoV-2 variant (ancestral, Alpha, Beta, Gamma, Delta, or Omicron) at a specific multiplicity of infection (MOI).

  • Incubation: The infected plates are incubated for a set period (e.g., 4 days) to allow for viral replication and the development of CPE.

  • Data Acquisition: The GFP signal in each well is measured using a high-content imaging system. In uninfected or effectively treated wells, the GFP signal remains high, while in infected, untreated wells, the signal is significantly reduced due to cell death.

  • Data Analysis: The EC50 value is calculated as the compound concentration that results in a 50% reduction of the virus-induced CPE.

Cytotoxicity Assay (CC50 Determination)

This protocol outlines the general steps for determining the 50% cytotoxic concentration (CC50) of a compound.

  • Cell Seeding: Host cells (e.g., Vero E6) are seeded in 96-well plates and incubated to allow for cell attachment and growth.

  • Compound Treatment: A serial dilution of the test compound is added to the wells containing the cells.

  • Incubation: The plates are incubated for a period that is typically similar to the duration of the antiviral assay.

  • Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay that quantifies a parameter indicative of cell health, such as metabolic activity (e.g., MTS or CellTiter-Glo assay).

  • Data Analysis: The CC50 value is determined by plotting cell viability against the compound concentration and identifying the concentration at which a 50% reduction in viability is observed compared to untreated control cells.

Visualizing the Mechanism and Workflow

Signaling Pathway of this compound Action

GS-443902_Mechanism_of_Action cluster_cell Host Cell cluster_virus Virus GS441524 GS-441524 (Nucleoside Analog) GS443902 This compound (Active Triphosphate) GS441524->GS443902 Cellular Kinases RdRp Viral RNA-dependent RNA Polymerase (RdRp) GS443902->RdRp Competes with ATP RNA_synthesis Viral RNA Synthesis GS443902->RNA_synthesis Incorporation into nascent RNA RdRp->RNA_synthesis Catalyzes Termination Premature Chain Termination RNA_synthesis->Termination Viral_RNA Viral RNA Genome Viral_RNA->RdRp Template

Caption: Intracellular activation of GS-441524 to this compound and subsequent inhibition of viral RdRp.

Experimental Workflow for Antiviral Compound Screening

Antiviral_Assay_Workflow start Start cell_seeding Seed VeroE6-GFP cells in 96-well plates start->cell_seeding compound_prep Prepare serial dilutions of antiviral compounds cell_seeding->compound_prep pretreatment Pre-treat cells with compound dilutions compound_prep->pretreatment infection Infect cells with SARS-CoV-2 variant pretreatment->infection incubation Incubate for 4 days infection->incubation imaging High-content imaging of GFP signal incubation->imaging analysis Calculate EC50 values imaging->analysis end End analysis->end

Caption: A generalized workflow for in vitro screening of antiviral compounds against SARS-CoV-2.

References

A Comparative In Vitro Analysis of GS-443902 and GS-441524 Potency

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the in vitro potency and mechanism of action of the nucleoside analog GS-441524 and its active triphosphate form, GS-443902. The focus is on the intracellular conversion, antiviral activity, and the experimental protocols used to evaluate these compounds. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Precursor and the Active Metabolite

GS-441524 is a small molecule nucleoside analog that serves as the parent compound to the pharmacologically active antiviral agent.[1] For GS-441524 to exert its antiviral effect, it must first enter a host cell and be converted into its active triphosphate form, this compound, through a series of phosphorylation steps mediated by host cell kinases.[1][2][3] this compound is the direct inhibitor of viral RNA-dependent RNA polymerase (RdRp).

Therefore, a direct comparison of the in vitro potency of GS-441524 and this compound is nuanced. The measured antiviral activity of GS-441524 in cell culture assays is a reflection of its cellular uptake and the efficiency of its conversion to this compound. This compound itself is the active agent that directly interacts with the viral polymerase.[4] This guide will compare the antiviral activity of GS-441524, often benchmarked against its well-known prodrug Remdesivir (which also metabolizes to this compound), and detail the methodologies for assessing both antiviral efficacy and intracellular metabolite formation.

Mechanism of Action: A Pathway to Viral Inhibition

The antiviral mechanism begins with the entry of GS-441524 into the host cell. Once inside, it undergoes a three-step phosphorylation process catalyzed by host kinases to form this compound.[1][3] This active triphosphate metabolite is a structural mimic of adenosine triphosphate (ATP), a natural building block of RNA.

During viral replication, the viral RNA-dependent RNA polymerase (RdRp) enzyme incorporates nucleotides to synthesize new viral RNA strands. Due to its structural similarity, this compound competes with endogenous ATP for incorporation into the nascent RNA chain.[5] The incorporation of this compound into the viral RNA causes premature termination of synthesis, thereby halting viral replication.[1][2]

G cluster_outside Extracellular Space cluster_inside Intracellular Space (Host Cell) cluster_virus Viral Replication Complex Remdesivir Remdesivir (Prodrug) GS441524_int GS-441524 Remdesivir->GS441524_int Metabolism GS441524_ext GS-441524 (Nucleoside) GS441524_ext->GS441524_int Uptake GS_MP GS-441524-MP (Monophosphate) GS441524_int->GS_MP Kinases GS_DP GS-441524-DP (Diphosphate) GS_MP->GS_DP Kinases GS_TP This compound (Active Triphosphate) GS_DP->GS_TP Kinases RdRp Viral RdRp GS_TP->RdRp Competes with ATP Inhibition Chain Termination GS_TP->Inhibition RNA Viral RNA Synthesis RdRp->RNA Inhibition->RNA Blocks ATP ATP ATP->RdRp

Caption: Intracellular activation of GS-441524 to this compound and inhibition of viral RdRp.

Comparative In Vitro Antiviral Activity

The potency of GS-441524 is highly dependent on the cell line used for the assay, which is largely attributed to differences in the efficiency of intracellular phosphorylation. The following table summarizes the 50% effective concentration (EC50) values for GS-441524 and its prodrug Remdesivir against various coronaviruses in different cell lines. A lower EC50 value indicates higher potency.

CompoundVirusCell LineEC50 (µM)Reference
GS-441524 SARS-CoV-2Vero E61.1[6]
Remdesivir SARS-CoV-2Vero E61.0[6]
GS-441524 SARS-CoV-2Vero CCL-810.8[6]
Remdesivir SARS-CoV-2Vero CCL-810.7[6]
GS-441524 SARS-CoV-2Calu-30.25[6]
Remdesivir SARS-CoV-2Calu-30.11[6]
GS-441524 SARS-CoV-2Caco-20.08[6]
Remdesivir SARS-CoV-2Caco-20.001[6]
GS-441524 SARS-CoVHAE0.18[4]
Remdesivir SARS-CoVHAE~0.07[4]
GS-441524 FIPVCRFK1.6[7][8]

Data compiled from multiple in vitro studies. EC50 values can vary based on specific assay conditions.

Notably, while GS-441524 and Remdesivir show similar potency in Vero cells, Remdesivir is significantly more potent in human lung (Calu-3) and intestinal (Caco-2) cells.[6] This suggests that the prodrug moiety of Remdesivir enhances its ability to be converted into the active this compound in these specific cell types.[6] In Caco-2 cells, the levels of this compound formed from Remdesivir were 67-fold higher than from GS-441524, correlating with its higher potency.[6]

Experimental Protocols

In Vitro Antiviral Activity Assay (EC50 Determination by RT-qPCR)

This protocol outlines a method for determining the concentration of an antiviral compound that inhibits viral replication by 50%.

Materials:

  • Appropriate host cell line (e.g., Vero E6, Calu-3)

  • Complete cell culture medium (e.g., MEM with 10% FBS)

  • Virus stock of known titer (e.g., SARS-CoV-2)

  • Test compounds (GS-441524)

  • 96-well cell culture plates

  • Viral RNA extraction kit

  • RT-qPCR reagents

Procedure:

  • Cell Seeding: Seed host cells in a 96-well plate at a density that will result in a confluent monolayer the next day (e.g., 5 x 10^4 cells/well) and incubate for 24 hours.[2]

  • Compound Dilution: Prepare a series of dilutions (e.g., eight serial half-log10 concentrations) of the test compound in culture medium.[5]

  • Infection and Treatment: Remove the old medium from the cells. Add the diluted compound to the wells. Subsequently, infect the cells with the virus at a specific Multiplicity of Infection (MOI), for example, 0.01. Include "virus control" (cells + virus, no compound) and "cell control" (cells only) wells.

  • Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C to allow for viral replication.[8]

  • RNA Extraction: After incubation, collect the cell culture supernatant.[2] Extract viral RNA using a commercial kit according to the manufacturer's instructions.

  • RT-qPCR: Quantify the amount of viral RNA in each sample using a one-step real-time reverse transcriptase polymerase chain reaction (RT-qPCR) assay with primers and probes specific to a viral gene.[2]

  • Data Analysis: Determine the Cq (quantification cycle) values for each well. Calculate the percentage of viral inhibition for each compound concentration relative to the virus control. The EC50 value is then calculated by fitting the dose-response curve using non-linear regression analysis.[9]

G A 1. Cell Seeding (Seed cells in 96-well plate) B 2. Incubation (24h at 37°C) A->B D 4. Cell Treatment & Virus Infection (MOI=0.01) B->D C 3. Compound Preparation (Create serial dilutions) C->D E 5. Incubation (48-72h at 37°C) D->E F 6. Supernatant Collection & Viral RNA Extraction E->F G 7. RT-qPCR (Quantify viral RNA) F->G H 8. Data Analysis (Calculate EC50 value) G->H

References

Head-to-Head Comparison: GS-443902 and Favipiravir in Antiviral Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two prominent antiviral agents, GS-443902, the active triphosphate form of Remdesivir, and Favipiravir. Both drugs have garnered significant attention for their broad-spectrum activity against RNA viruses, including SARS-CoV-2 and other pathogens of significant public health concern. This document synthesizes available preclinical and clinical data to facilitate an objective evaluation of their respective mechanisms of action, in vitro and in vivo efficacy, and clinical applications.

Executive Summary

This compound (and its parent nucleoside GS-441524) and Favipiravir are both prodrugs that, once metabolized, target the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication. However, their primary mechanisms of inhibition appear to differ. This compound is understood to act primarily as a delayed chain terminator, causing a premature halt to viral RNA synthesis. In contrast, Favipiravir is believed to function predominantly through lethal mutagenesis, introducing errors into the viral genome that lead to non-viable viral progeny.

In preclinical studies, GS-441524 has demonstrated potent in vitro activity against coronaviruses, including Feline Infectious Peritonitis Virus (FIPV) and SARS-CoV-2. In vivo studies in a hamster model of SARS-CoV-2 showed that GS-441524 effectively suppressed viral replication. Clinical experience with Remdesivir (the prodrug of this compound) in COVID-19 patients suggests it is more beneficial in severe cases of the disease.[1]

Favipiravir has also shown broad-spectrum antiviral activity. Clinical trials in COVID-19 patients have suggested benefits in mild to moderate cases.[1] A retrospective study comparing Remdesivir and Favipiravir in hospitalized patients with moderate to severe COVID-19 pneumonia found no significant difference in 29-day mortality or length of hospital stay between the two treatments.[2]

Mechanism of Action

Both this compound and Favipiravir interfere with the viral RNA replication process by targeting the RdRp enzyme. However, the molecular details of their inhibitory actions are distinct.

This compound: As the active triphosphate metabolite of Remdesivir, this compound is an adenosine nucleotide analog.[3] It competes with the natural adenosine triphosphate (ATP) for incorporation into the nascent viral RNA chain by the RdRp. Once incorporated, it causes delayed chain termination, effectively halting further elongation of the viral RNA.[3] This is due to a steric hindrance that prevents the RdRp from translocating further down the RNA template.[3]

Favipiravir: Favipiravir is a purine nucleic acid analog that, after intracellular conversion to its active form, favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP), is recognized as a substrate by the viral RdRp.[4] The primary mechanism of action is believed to be lethal mutagenesis, where the incorporation of Favipiravir-RTP into the viral RNA leads to an accumulation of errors in the viral genome during subsequent replication cycles, ultimately producing non-viable virus particles.[5]

Antiviral Mechanisms of Action Figure 1: Mechanisms of Action of this compound and Favipiravir cluster_gs This compound (Active form of Remdesivir) cluster_favipiravir Favipiravir GS_prodrug Remdesivir (GS-5734) or GS-441524 GS_active This compound (triphosphate) GS_prodrug->GS_active Intracellular Metabolism GS_incorporation Incorporation into nascent viral RNA GS_active->GS_incorporation Competes with ATP GS_termination Delayed Chain Termination GS_incorporation->GS_termination Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) Viral_Replication Viral Replication GS_termination->Viral_Replication Inhibition Favi_prodrug Favipiravir Favi_active Favipiravir-RTP Favi_prodrug->Favi_active Intracellular Metabolism Favi_incorporation Incorporation into nascent viral RNA Favi_active->Favi_incorporation Mimics purine nucleotides Favi_mutagenesis Lethal Mutagenesis Favi_incorporation->Favi_mutagenesis Favi_mutagenesis->Viral_Replication Inhibition

Caption: Figure 1: Mechanisms of Action of this compound and Favipiravir.

In Vitro Efficacy

Direct head-to-head in vitro studies comparing the antiviral activity of GS-441524 and Favipiravir against the same viral strains are limited in the public domain. However, data from separate studies provide insights into their respective potencies.

DrugVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
GS-441524 Feline Infectious Peritonitis Virus (FIPV)CRFK1.6260.0165.5[6][7]
GS-441524 SARS-CoV-2Vero E60.47 - 1.09>10-[8]
Favipiravir SARS-CoV-2Vero E6>100>400-[9]

Note: EC50 (Half-maximal effective concentration), CC50 (Half-maximal cytotoxic concentration), SI (Selectivity Index = CC50/EC50). A higher SI indicates greater selectivity for antiviral activity over cytotoxicity. The data presented here are from different studies and may not be directly comparable due to variations in experimental conditions.

In Vivo Efficacy

A comparative study in a Syrian hamster model of SARS-CoV-2 infection provides direct in vivo evidence for the efficacy of both GS-441524 and Favipiravir.

DrugAnimal ModelVirusDosing RegimenKey FindingsReference
GS-441524 Syrian HamsterSARS-CoV-225 mg/kg, twice daily (prophylactic or therapeutic)Significantly reduced infectious virus load in the lungs.[10]
Favipiravir Syrian HamsterSARS-CoV-2300 mg/kg, twice daily (prophylactic or therapeutic)Significantly suppressed virus replication in the lungs.[11]
GS-441524 + Favipiravir Syrian HamsterSARS-CoV-225 mg/kg GS-441524 + 300 mg/kg Favipiravir, twice dailyMore efficient reduction in viral load in the lungs compared to monotherapy.[11][12]

Clinical Applications and Protocols

GS-441524 for Feline Infectious Peritonitis (FIP)

GS-441524 has shown remarkable success in the treatment of FIP, a previously fatal coronavirus-induced disease in cats.

  • Treatment Protocol: A systematic review of studies involving 650 FIP cases reported an overall treatment success rate of 84.6%.[13] The recommended dosages are typically 5-10 mg/kg once daily, adjusted based on the form of FIP (wet or dry) and the presence of neurological or ocular signs.[13] Treatment duration is often 12 weeks (84 days).[14]

  • Clinical Outcomes: Treatment with GS-441524 leads to rapid improvement in clinical signs and normalization of laboratory parameters.[15]

Remdesivir (Prodrug of this compound) and Favipiravir for COVID-19

Both Remdesivir and Favipiravir have been investigated for the treatment of COVID-19, with varying results.

  • Remdesivir: Clinical trials have suggested that Remdesivir is more beneficial for patients with severe COVID-19.[1] It is administered intravenously.[4]

  • Favipiravir: Favipiravir has shown potential benefits in patients with mild to moderate COVID-19.[1] It is an orally available drug.[4] A retrospective cohort study comparing Remdesivir and Favipiravir in hospitalized patients with moderate to severe COVID-19 pneumonia found no significant difference in 29-day mortality, 15-day recovery rates, or length of hospital and ICU stay.[2] However, a trend towards improved 15-day cumulative survival was observed in the Remdesivir group.[2]

Experimental Protocols

In Vitro Antiviral Activity Assay (General Protocol for SARS-CoV-2 in Vero E6 cells)

This protocol outlines a general method for determining the in vitro antiviral efficacy of compounds against SARS-CoV-2.

  • Cell Culture: Vero E6 cells are seeded in 96-well plates and incubated until they form a confluent monolayer.[16]

  • Virus Infection: A pre-titered stock of SARS-CoV-2 is diluted to a desired multiplicity of infection (MOI). The cell monolayer is washed, and the virus inoculum is added.[17]

  • Compound Treatment: The compounds to be tested (e.g., GS-441524, Favipiravir) are serially diluted to various concentrations and added to the infected cells.[18]

  • Incubation: The plates are incubated for a specific period (e.g., 48-72 hours) to allow for viral replication.[18]

  • Quantification of Viral Activity: The antiviral effect is quantified by measuring the reduction in viral-induced cytopathic effect (CPE) or by quantifying viral RNA levels using RT-qPCR.[16][18]

  • Cytotoxicity Assay: In parallel, the cytotoxicity of the compounds on uninfected Vero E6 cells is determined using assays such as the MTT or MTS assay to calculate the CC50.[7]

  • Data Analysis: The EC50 is calculated as the compound concentration that inhibits viral activity by 50%. The Selectivity Index (SI) is then calculated as the ratio of CC50 to EC50.

In Vitro Antiviral Assay Workflow Figure 2: General Workflow for In Vitro Antiviral Screening start Start cell_seeding Seed Vero E6 cells in 96-well plates start->cell_seeding incubation1 Incubate for 24h to form monolayer cell_seeding->incubation1 infection Infect cells with SARS-CoV-2 incubation1->infection cytotoxicity Perform cytotoxicity assay on uninfected cells incubation1->cytotoxicity Parallel Assay treatment Add serial dilutions of antiviral compounds infection->treatment incubation2 Incubate for 48-72h treatment->incubation2 quantification Quantify antiviral effect (CPE or RT-qPCR) incubation2->quantification analysis Calculate EC50, CC50, and Selectivity Index quantification->analysis cytotoxicity->analysis end End analysis->end

Caption: Figure 2: General Workflow for In Vitro Antiviral Screening.

In Vivo Syrian Hamster Model for SARS-CoV-2

This protocol describes a common in vivo model for evaluating antiviral efficacy against SARS-CoV-2.

  • Animal Model: Syrian hamsters are used as they are susceptible to SARS-CoV-2 infection and develop respiratory disease.

  • Drug Administration: The antiviral compounds (GS-441524 or Favipiravir) are administered to the hamsters, typically via subcutaneous or oral routes, at specified dosages and frequencies. Treatment can be prophylactic (starting before infection) or therapeutic (starting after infection).[10][11]

  • Virus Challenge: Hamsters are intranasally inoculated with a defined dose of SARS-CoV-2.[10]

  • Monitoring: Animals are monitored daily for clinical signs of disease, such as weight loss and changes in activity.

  • Endpoint Analysis: At a predetermined time point post-infection (e.g., 4 days), animals are euthanized, and lung tissues are collected.[10] Viral load in the lungs is quantified by plaque assay or RT-qPCR to determine the reduction in viral replication compared to a vehicle-treated control group.[10]

Conclusion

This compound and Favipiravir are both promising antiviral agents with distinct mechanisms of action targeting the viral RdRp. Preclinical data suggests that GS-441524 (the parent nucleoside of this compound) is a potent inhibitor of coronaviruses in vitro and in vivo. Clinical data for Remdesivir (the prodrug of this compound) indicates a benefit in severe COVID-19, while Favipiravir appears more effective in mild to moderate disease. The choice between these agents may depend on the specific viral pathogen, the stage of the disease, and the clinical presentation of the patient. Further head-to-head clinical trials are warranted to definitively establish their comparative efficacy in various viral infections. The potential for combination therapy, as suggested by in vivo studies, also merits further investigation.

References

A Comparative Guide to GS-443902 and Other Selective Inhibitors of Viral RNA-Dependent RNA Polymerase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of GS-443902, the active nucleoside triphosphate metabolite of Remdesivir, with other prominent viral RNA-dependent RNA polymerase (RdRp) inhibitors. The document summarizes key experimental data, outlines detailed methodologies for validation assays, and presents visual diagrams of mechanisms and workflows to support research and development efforts in antiviral therapeutics.

Mechanism of Action: Nucleoside Analog RdRp Inhibitors

Viral RNA-dependent RNA polymerase (RdRp) is a critical enzyme for the replication and transcription of RNA viruses. Its conserved structure across many viral families makes it a prime target for broad-spectrum antiviral drugs. Nucleoside analogs are a major class of RdRp inhibitors. These compounds mimic natural nucleosides and are metabolically converted within the host cell into their active triphosphate form.

This active form then competes with natural nucleoside triphosphates (NTPs) for incorporation into the growing viral RNA strand by the viral RdRp. Once incorporated, these analogs disrupt the replication process through one of two primary mechanisms:

  • Chain Termination: The analog lacks the necessary chemical group (typically a 3'-hydroxyl group) for the addition of the next nucleotide, causing a premature halt to RNA synthesis.

  • Lethal Mutagenesis (Error Catastrophe): The analog is incorporated but is ambiguous in its base-pairing properties, leading to widespread mutations in the viral genome during subsequent replication rounds. This accumulation of errors exceeds the virus's ability to maintain viability, resulting in non-infectious progeny.

The Pathway of this compound

This compound is the active triphosphate form of the adenosine nucleoside analog GS-441524. Its prodrug, Remdesivir (GS-5734), is designed to efficiently deliver GS-441524 into the cell, where it is converted to this compound. As an ATP mimic, this compound is incorporated into the nascent viral RNA chain by the RdRp, leading to delayed chain termination and inhibition of viral replication.[1][2][3]

GS_443902_Mechanism cluster_outside Extracellular Space cluster_inside Host Cell Cytoplasm Remdesivir Remdesivir GS_441524 GS_441524 Remdesivir->GS_441524 Enters Cell & Metabolizes GS_441524_MP GS-441524 Monophosphate GS_441524->GS_441524_MP Phosphorylation (Host Kinases) GS_441524_DP GS-441524 Diphosphate GS_441524_MP->GS_441524_DP GS_443902 This compound (Active Triphosphate) GS_441524_DP->GS_443902 RdRp Viral RdRp Complex GS_443902->RdRp Competes with ATP RNA_Chain Nascent Viral RNA RdRp->RNA_Chain Incorporates Analog Termination Premature Chain Termination RNA_Chain->Termination Inhibits Elongation ATP Cellular ATP ATP->RdRp Natural Substrate

Mechanism of this compound action via its prodrug, Remdesivir.

Comparative Analysis of RdRp Inhibitors

This compound (via Remdesivir) is one of several key nucleoside analogs targeting viral RdRp. Below is a comparison with other notable inhibitors.

Overview of Inhibitors and Mechanisms
InhibitorProdrug OfActive FormMechanism of ActionKey Characteristics
This compound GS-441524 (Remdesivir is a prodrug of this)GS-441524 TriphosphateChain Termination (Adenosine analog)[1]The active metabolite of Remdesivir; potent inhibitor of multiple viral RdRps.[1]
Remdesivir GS-441524This compoundChain Termination (Adenosine analog)[4]Broad-spectrum activity against Ebola, SARS-CoV, MERS-CoV, and SARS-CoV-2.[5][6] Administered intravenously.
Molnupiravir N-hydroxycytidine (NHC)NHC-TriphosphateLethal Mutagenesis (Cytidine/Uridine analog)[7][8]Induces "error catastrophe" by creating ambiguous base pairs, leading to an accumulation of mutations.[8][9] Orally bioavailable.[10]
Favipiravir Favipiravir Ribofuranosyl MonophosphateFavipiravir Ribofuranosyl Triphosphate (Favipiravir-RTP)Chain Termination & Competitive Inhibition (Purine analog)[11][12]Broad-spectrum activity against influenza viruses and other RNA viruses like Ebola and Arenaviruses.[13][14]
Galidesivir N/AGalidesivir TriphosphateChain Termination (Adenosine analog)[15][16]Broad-spectrum activity demonstrated in vitro and in animal models against a wide range of RNA viruses, including coronaviruses and filoviruses.[15][16][17]
Comparative In Vitro and Cell-Based Efficacy

The following table summarizes the inhibitory concentrations of this compound and its alternatives against various viral targets. EC50 values represent the concentration for 50% maximal effective response in cell-based assays, while IC50 values represent 50% inhibitory concentration in cell-free (biochemical) assays.

CompoundVirus TargetAssay TypeCell Line / SystemEC50 / IC50Reference
This compound RSVBiochemical (RdRp)Purified EnzymeIC50: 1.1 µM[1]
This compound HCVBiochemical (RdRp)Purified EnzymeIC50: 5 µM[1]
Remdesivir SARS-CoV-2Cell-basedVero E6 CellsEC50: 0.77 µM[4]
Remdesivir SARS-CoV-2Cell-basedCalu-3 CellsEC50: 0.11 µM[18]
GS-441524 SARS-CoV-2Cell-basedCalu-3 CellsEC50: 0.25 µM[18]
Favipiravir Influenza VirusBiochemical (RdRp)Purified EnzymeIC50: 341 nM[19]
Favipiravir Influenza VirusCell-basedMDCK CellsEC50: 0.014-0.55 µg/mL[19]
Galidesivir CoronavirusesCell-basedVariousEC50: 3-68 µM[4]
Molnupiravir SARS-CoV-2Cell-basedVero E6 CellsEC50: 0.22 µM[20]
Comparative Clinical Trial Outcomes

While direct clinical data for this compound is limited as it is primarily studied via its prodrugs, data from trials of Remdesivir and other inhibitors provide crucial context.

DrugDiseaseKey OutcomeMortality Rate / EfficacyReference
Remdesivir EbolaRandomized Controlled Trial53% mortality rate in the remdesivir arm.[21][22][21][22]
Molnupiravir COVID-19 (Mild-to-moderate)Phase 3 (MOVe-OUT)Significantly reduced the incidence of hospitalization or death.[23] In some studies, this was a 30% reduction.[24][23][24]

Key Experimental Protocols

Validation of RdRp inhibitors relies on a combination of biochemical and cell-based assays.

In Vitro RdRp Primer Extension Assay

This biochemical assay directly measures the ability of an inhibitor's active triphosphate form to inhibit the purified viral RdRp enzyme complex.

Objective: To determine the IC50 value of a compound against viral RdRp activity.

Methodology:

  • Protein Expression and Purification: The components of the RdRp complex (e.g., SARS-CoV-2 nsp12, nsp7, and nsp8) are expressed in E. coli or insect cells and purified.[25][26]

  • RdRp Complex Assembly: The purified protein subunits are mixed in appropriate molar ratios to assemble the functional RdRp holoenzyme.[25]

  • Reaction Setup: The reaction mixture is prepared containing the assembled RdRp complex, a nucleic acid template (often a fluorescently-labeled RNA primer-template duplex), natural NTPs, and varying concentrations of the test inhibitor (in its active triphosphate form).

  • Reaction and Quenching: The reaction is initiated and allowed to proceed at an optimal temperature for a set time, then quenched to stop the extension.

  • Analysis: The reaction products are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE). The intensity of the full-length product band (and any termination products) is quantified.

  • Data Interpretation: The percentage of inhibition at each compound concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve.[27]

Cell-Based Antiviral Assay (General Workflow)

Cell-based assays are essential for evaluating prodrugs like Remdesivir and Molnupiravir, as they account for cellular uptake, metabolic activation to the active form, and potential cytotoxicity.[20][28]

Objective: To determine the EC50 (antiviral efficacy) and CC50 (cytotoxicity) of a compound in a cellular context.

Methodology:

  • Cell Seeding: A suitable host cell line (e.g., Vero E6, Calu-3) is seeded into multi-well plates and incubated to form a confluent monolayer.[28][29]

  • Compound Treatment: Cells are treated with serial dilutions of the test compound.

  • Viral Infection: Cells are infected with the target virus at a specific multiplicity of infection (MOI).

  • Incubation: The plates are incubated for a period sufficient for multiple rounds of viral replication (e.g., 48-72 hours), allowing the virus to cause a cytopathic effect (CPE) in control wells.

  • Quantification of Antiviral Activity: The level of viral replication is measured. Common methods include:

    • CPE Reduction Assay: Cell viability is measured using a colorimetric reagent (e.g., MTS). The ability of the compound to protect cells from virus-induced death is quantified.[30]

    • Virus Yield Reduction Assay: The amount of viral RNA in the supernatant is quantified using qRT-PCR, or the titer of infectious virus is measured by plaque assay.[30]

    • Reporter Assay: If using a reporter virus (e.g., expressing luciferase), the reporter signal is measured.[31]

  • Cytotoxicity Assessment: A parallel plate of uninfected cells is treated with the same compound dilutions to measure cytotoxicity (CC50).

  • Data Analysis: EC50 and CC50 values are calculated from dose-response curves. The Selectivity Index (SI = CC50 / EC50) is determined to assess the compound's therapeutic window.

Antiviral_Assay_Workflow start Start seed_cells 1. Seed Host Cells in 96-well plates start->seed_cells add_compound 2. Add Serial Dilutions of Test Compound seed_cells->add_compound infect_cells 3. Infect Cells with Virus (MOI) add_compound->infect_cells incubate 4. Incubate (e.g., 48-72 hours) infect_cells->incubate measure 5. Measure Endpoint incubate->measure cpe CPE Reduction Assay (Cell Viability) measure->cpe Method A yield Virus Yield Assay (qRT-PCR / Plaque) measure->yield Method B reporter Reporter Assay (e.g., Luciferase) measure->reporter Method C analyze 6. Analyze Data (Dose-Response Curves) cpe->analyze yield->analyze reporter->analyze end Determine EC50 & CC50 analyze->end

References

Oral vs. Intravenous Administration of GS-443902 Precursors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of effective antiviral therapies often hinges on optimizing drug delivery to maximize efficacy while minimizing potential side effects. GS-441524, the parent nucleoside of the FDA-approved antiviral Remdesivir, and its orally available prodrugs are at the forefront of research for treating various viral infections, including Feline Infectious Peritonitis (FIP) and COVID-19. A critical aspect of their development is understanding the comparative pharmacology of different administration routes. This guide provides an objective comparison of oral versus intravenous administration of GS-443902 precursors, supported by experimental data.

Introduction to this compound and its Precursors

GS-441524 is a nucleoside analog that, once inside a host cell, is metabolized into its active triphosphate form, this compound.[1][2][3] This active metabolite acts as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses.[3][4] However, the delivery of GS-441524 to target cells can be challenging. To overcome this, prodrugs have been developed.

Remdesivir (GS-5734) is a phosphoramidate prodrug of GS-441524 designed for intravenous administration.[1][2][3] It is rapidly metabolized in the body to GS-441524, which then undergoes phosphorylation to the active this compound.[5][6]

Oral Precursors have been developed to improve patient compliance and facilitate outpatient treatment. These are often ester prodrugs of GS-441524, such as obeldesivir (ODV), designed to enhance oral absorption before being converted to GS-441524 in the body.[7]

Metabolic Activation Pathway

The conversion of GS-441524 precursors to the active triphosphate form, this compound, is a multi-step intracellular process. The following diagram illustrates the key metabolic steps for both an intravenous phosphoramidate prodrug (like Remdesivir) and an oral nucleoside analog (GS-441524).

Metabolic_Pathway cluster_intracellular Intracellular Space IV Prodrug (Remdesivir) IV Prodrug (Remdesivir) Alanine Metabolite Alanine Metabolite IV Prodrug (Remdesivir)->Alanine Metabolite Carboxylesterase 1 Cathepsin A Oral GS-441524 Oral GS-441524 GS-441524 GS-441524 GS-441524-monophosphate GS-441524-monophosphate Alanine Metabolite->GS-441524-monophosphate HINT1 GS-441524-diphosphate GS-441524-diphosphate GS-441524-monophosphate->GS-441524-diphosphate Kinases GS-441524->GS-441524-monophosphate Kinases (Rate-limiting for GS-441524) Active this compound (Triphosphate) Active this compound (Triphosphate) GS-441524-diphosphate->Active this compound (Triphosphate) Kinases Inhibition of Viral RdRp Inhibition of Viral RdRp Active this compound (Triphosphate)->Inhibition of Viral RdRp

Caption: Metabolic activation of this compound precursors.

Comparative Pharmacokinetics

The route of administration significantly impacts the pharmacokinetic profile of GS-441524. Intravenous administration of a prodrug like Remdesivir leads to rapid and high plasma concentrations of GS-441524.[8] In contrast, oral administration of GS-441524 or its oral prodrugs results in variable absorption and bioavailability across different species.

Table 1: Oral Bioavailability of GS-441524 in Various Species
SpeciesOral Bioavailability (%)Reference
Mouse39 - 57[3][9][10]
Rat12 - 33[3][9]
Dog85 - 92[3][9]
Cynomolgus Monkey< 8.3[3][9][11]
Human (estimated)13 - 20[9]
Table 2: Comparative Pharmacokinetic Parameters of GS-441524
ParameterIntravenous AdministrationOral AdministrationNotes
Route IV infusion of RemdesivirOral gavage of GS-441524Data synthesized from multiple preclinical and clinical studies.
Absorption 100% bioavailability of the prodrug into systemic circulation.Variable and species-dependent.[3][9]Oral bioavailability is a key challenge for GS-441524.
Time to Peak Plasma Concentration (Tmax) of GS-441524 Rapid, typically within 1 hour post-infusion.[8]Generally slower, around 2 hours post-administration.[12]Reflects the time taken for absorption from the GI tract.
Peak Plasma Concentration (Cmax) High and dose-dependent.Lower compared to IV administration at equivalent doses.[12]Directly impacts the concentration gradient for tissue distribution.
Half-life (t1/2) of GS-441524 Approximately 24-25 hours in humans.[8][13]Similar to IV once absorbed.The elimination half-life is a property of the molecule itself.
Metabolism Remdesivir is rapidly converted to GS-441524.[5][6]Subject to first-pass metabolism, which can reduce systemic availability.The liver plays a significant role in the metabolism of orally administered drugs.
Clinical Application Suitable for hospitalized patients requiring rapid attainment of therapeutic concentrations.[3]Preferred for outpatient settings and long-term therapy due to convenience.[11]Patient compliance is generally higher with oral medications.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of pharmacokinetic studies. Below is a generalized experimental workflow for a comparative pharmacokinetic study of oral versus intravenous administration of a this compound precursor.

Generalized In Vivo Pharmacokinetic Study Workflow

Experimental_Workflow cluster_prep Preparation cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Analysis Animal Acclimatization Animal Acclimatization Fasting Fasting Animal Acclimatization->Fasting Catheterization (for IV and sampling) Catheterization (for IV and sampling) Fasting->Catheterization (for IV and sampling) Oral Group Oral Group Catheterization (for IV and sampling)->Oral Group IV Group IV Group Catheterization (for IV and sampling)->IV Group Oral Gavage Oral Gavage Oral Group->Oral Gavage IV Infusion IV Infusion IV Group->IV Infusion Serial Blood Sampling Serial Blood Sampling Oral Gavage->Serial Blood Sampling IV Infusion->Serial Blood Sampling Plasma Separation Plasma Separation Serial Blood Sampling->Plasma Separation Tissue Collection (Terminal) Tissue Collection (Terminal) Serial Blood Sampling->Tissue Collection (Terminal) Sample Preparation (e.g., SPE) Sample Preparation (e.g., SPE) Plasma Separation->Sample Preparation (e.g., SPE) Tissue Collection (Terminal)->Sample Preparation (e.g., SPE) LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation (e.g., SPE)->LC-MS/MS Analysis Pharmacokinetic Modeling Pharmacokinetic Modeling LC-MS/MS Analysis->Pharmacokinetic Modeling

Caption: Generalized workflow for a comparative pharmacokinetic study.

Methodology Details:

  • Animal Models: Studies have utilized various species, including mice, rats, dogs, and non-human primates, to assess pharmacokinetics.[3][9]

  • Drug Formulation and Administration: For oral administration, the drug is typically dissolved in a suitable vehicle and administered via oral gavage. For intravenous administration, the drug is formulated for infusion and administered, often through a catheterized vein.

  • Sample Collection: Blood samples are collected at multiple time points post-administration to characterize the plasma concentration-time profile. Urine and feces may also be collected to assess excretion pathways.[3]

  • Bioanalysis: Plasma and tissue concentrations of the parent drug and its metabolites are quantified using validated analytical methods, most commonly Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[14]

  • Pharmacokinetic Analysis: Non-compartmental or compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), clearance, volume of distribution, and bioavailability.

Conclusion and Future Directions

The choice between oral and intravenous administration of this compound precursors depends on the clinical context. Intravenous administration of prodrugs like Remdesivir ensures rapid and complete bioavailability, making it suitable for acute, severe infections in a hospital setting. However, the need for medical supervision and potential for injection-site reactions are limitations.

Oral administration offers the significant advantage of convenience, facilitating treatment in outpatient settings and improving long-term compliance. The primary challenge for oral delivery of GS-441524 is its variable and often low bioavailability in some species, including humans.[9][11] The development of novel oral prodrugs aims to overcome this limitation by enhancing absorption and ensuring consistent therapeutic exposures.

Future research should focus on:

  • Head-to-head comparative studies of different oral prodrugs to identify candidates with optimal pharmacokinetic profiles.

  • Further investigation into the interspecies differences in oral absorption to improve the translation of preclinical findings to humans.

  • Elucidation of the specific transporters and metabolic enzymes involved in the oral absorption and first-pass metabolism of GS-441524 and its prodrugs.

By addressing these research questions, the full therapeutic potential of this compound precursors can be realized across a broad spectrum of viral diseases.

References

Assessing the Viral Resistance Profile of GS-443902: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the viral resistance profile of GS-443902, the active nucleoside triphosphate of Remdesivir, with alternative antiviral compounds. The information presented is supported by experimental data to aid in the objective assessment of its performance in antiviral research and development.

Executive Summary

This compound is a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp) with broad-spectrum activity against various RNA viruses, including coronaviruses like SARS-CoV-2 and Feline Infectious Peritonitis Virus (FIPV). Resistance to this compound and its prodrug, Remdesivir, is primarily associated with mutations in the viral RdRp. While resistance can be induced in vitro through serial passaging, the barrier to resistance appears to be relatively high, often accompanied by a fitness cost to the virus. This guide compares the efficacy and resistance profiles of this compound's parent nucleoside, GS-441524, with other notable antivirals such as Molnupiravir and GC376.

Quantitative Data Comparison

The following tables summarize the in vitro efficacy and cytotoxicity of GS-441524 and comparator compounds against relevant coronaviruses. This compound is the intracellular active form of both Remdesivir and GS-441524.

Table 1: Antiviral Activity and Cytotoxicity against Feline Infectious Peritonitis Virus (FIPV)

CompoundCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
GS-441524CRFK1.6260.0162.5[1]
GS-441524CRFK~1.0>100>100[2]
Remdesivir (GS-5734)CRFK~1.0>100>100[2]
MolnupiravirCRFK---[3]
GC376FIPV I0.01--[4]
NirmatrelvirCRFK2.5-113.7[1]

Table 2: Antiviral Activity against SARS-CoV-2

CompoundCell LineEC50 (µM)Reference
GS-441524Vero0.70[5]
GS-441524Calu-33.21[5]
GS-441524Caco-23.62[5]
RemdesivirVero E60.77[6]
RemdesivirCalu-30.11[7]
MolnupiravirVero E60.3[6]
GC376Vero3.37[8]

Table 3: Resistance Profile of Remdesivir against SARS-CoV-2 Variants with RdRp Mutations

NSP12 Mutation(s)Fold Change in EC50 vs. Wild-TypeReference
E802D2.14 - 2.54[9]
V166L1.5 - 2.3[10][11]
S759A7 - 9[12]
V792I-[12]
S759A + V792I7.3[12]
A376V12.6[13]
E796D + nsp14-A255S (replicon)16.1[13][14]

Signaling Pathways and Experimental Workflows

Intracellular Activation of Remdesivir and GS-441524

Both Remdesivir and its parent nucleoside GS-441524 must be converted intracellularly to the active triphosphate form, this compound, to exert their antiviral effect.[1][15] The metabolic pathway for Remdesivir is more complex, involving initial hydrolysis steps before phosphorylation.

Antiviral Activation Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Remdesivir Remdesivir Remdesivir_int Remdesivir Remdesivir->Remdesivir_int Cellular Uptake GS-441524_ext GS-441524 GS-441524_int GS-441524 GS-441524_ext->GS-441524_int Cellular Uptake Alanine_Metabolite Alanine Metabolite (GS-704277) Remdesivir_int->Alanine_Metabolite Carboxylesterase 1 Cathepsin A GS-441524_MP GS-441524-MP Alanine_Metabolite->GS-441524_MP HINT1 GS-441524_DP GS-441524-DP GS-441524_MP->GS-441524_DP Host Kinases This compound This compound (Active Triphosphate) GS-441524_DP->this compound Host Kinases Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) This compound->Viral_RdRp Inhibition GS-441524_int->GS-441524_MP Host Kinases Resistance Selection Workflow start Start with Wild-Type Viral Stock passage Infect Cell Culture with Virus start->passage add_drug Add Antiviral Drug (e.g., GS-441524 at EC50) passage->add_drug incubate Incubate until Cytopathic Effect (CPE) is observed add_drug->incubate harvest Harvest Supernatant (Viral Progeny) incubate->harvest increase_drug Increase Drug Concentration incubate->increase_drug If CPE observed next_passage Use Harvested Virus for Next Passage harvest->next_passage sequence Sequence Viral Genome to Identify Mutations harvest->sequence next_passage->passage Repeat for Multiple Passages increase_drug->add_drug phenotype Characterize Phenotype (Determine EC50 of Mutant Virus) sequence->phenotype

References

In Vivo Efficacy of GS-443902 and Molnupiravir: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the in vivo performance of two prominent antiviral compounds, GS-443902 (the active metabolite of Remdesivir and GS-441524) and Molnupiravir, is presented for researchers, scientists, and drug development professionals. This guide synthesizes available experimental data to compare their efficacy against various viral pathogens, detailing the methodologies of key in vivo studies.

Both this compound and Molnupiravir are potent nucleoside analogs that target the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses. However, they employ distinct mechanisms of action. This compound acts as a delayed chain terminator, prematurely halting the synthesis of viral RNA. In contrast, Molnupiravir induces "lethal mutagenesis" or "error catastrophe" by being incorporated into the viral RNA and causing an accumulation of mutations that lead to non-viable viral progeny.

This guide provides a comparative overview of their in vivo efficacy, drawing from studies on Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), Feline Infectious Peritonitis (FIP) virus, and influenza virus.

Quantitative Efficacy Comparison

The following tables summarize the in vivo efficacy of this compound (administered as its prodrugs Remdesivir or GS-441524) and Molnupiravir in various animal models.

Table 1: In Vivo Efficacy Against SARS-CoV-2

DrugAnimal ModelVirus StrainDosageKey Efficacy OutcomesReference
GS-441524 AAV-hACE2 MiceSARS-CoV-225 mg/kg/day, intraperitoneally>99.9% reduction in lung viral load.[1][2]
GS-621763 (oral prodrug of GS-441524) FerretsSARS-CoV-210 mg/kg, twice daily, orallyReduction of viral burden to near-undetectable levels; blocked transmission to untreated contact animals.
Molnupiravir Syrian HamstersSARS-CoV-2 (Alpha, Beta, Delta, Omicron variants)250-500 mg/kg, twice daily, orallySignificant reduction in lung viral titers. For the Omicron variant, no infectious virus was detected in the lungs of treated hamsters.[3][3]
Molnupiravir FerretsSARS-CoV-21.25 mg/kg, twice daily, orally>2 log reduction in infectious virus titers in the upper respiratory tract; stopped direct-contact transmission.[4][5][4][5]
Molnupiravir SCID MiceSARS-CoV-2 (Beta variant)200 mg/kg, twice daily, orally2 log₁₀ reduction in infectious virus titers in the lungs.

Table 2: In Vivo Efficacy Against Feline Infectious Peritonitis (FIP) Virus

DrugAnimal ModelDosageKey Efficacy OutcomesReference
GS-441524 Cats4-10 mg/kg/day, subcutaneously or orally>80% cure rate in cats with naturally occurring FIP. A systematic review of 11 studies (650 cats) showed an overall treatment success rate of 84.6%.[6][6]
GS-441524 vs. Molnupiravir CatsGS-441524: 12.5–25 mg/kg/day; Molnupiravir: 20–40 mg/kg/daySimilar efficacy observed. Remission achieved in 48/48 cats treated with GS-441524 and 51/52 cats treated with Molnupiravir who completed treatment.[7][7]

Table 3: In Vivo Efficacy Against Influenza Virus

DrugAnimal ModelVirus StrainDosageKey Efficacy OutcomesReference
Molnupiravir MiceInfluenza H1N1Not specifiedAttenuated lung injury and reduced viral load in the tissue.
Molnupiravir FerretsInfluenza VirusNot specifiedPotent efficacy against influenza viruses.[5]

Mechanisms of Action: Signaling Pathways

The antiviral activity of both this compound and Molnupiravir is initiated by their conversion into active triphosphate forms within the host cell. These active metabolites then interact with the viral RNA-dependent RNA polymerase (RdRp).

Antiviral Mechanism of Action cluster_gs This compound Pathway cluster_mol Molnupiravir Pathway GS-441524 GS-441524 GS-441524-MP GS-441524-MP GS-441524->GS-441524-MP Host Kinases GS-441524-DP GS-441524-DP GS-441524-MP->GS-441524-DP Host Kinases This compound (Active TP) This compound (Active TP) GS-441524-DP->this compound (Active TP) Host Kinases Viral RdRp_GS Viral RdRp This compound (Active TP)->Viral RdRp_GS Incorporation into viral RNA Termination Delayed Chain Termination Viral RdRp_GS->Termination Molnupiravir (Prodrug) Molnupiravir (Prodrug) NHC N-hydroxycytidine (NHC) Molnupiravir (Prodrug)->NHC Host Esterases NHC-MP NHC-MP NHC->NHC-MP Host Kinases NHC-DP NHC-DP NHC-MP->NHC-DP Host Kinases NHC-TP (Active) NHC-TP (Active) NHC-DP->NHC-TP (Active) Host Kinases Viral RdRp_Mol Viral RdRp NHC-TP (Active)->Viral RdRp_Mol Incorporation into viral RNA Mutagenesis Lethal Mutagenesis Viral RdRp_Mol->Mutagenesis

Caption: Intracellular activation pathways of GS-441524 and Molnupiravir.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in key in vivo studies cited in this guide.

SARS-CoV-2 Infection Model in AAV-hACE2 Transduced Mice (GS-441524)
  • Animal Model: Mice transduced with an adeno-associated virus expressing human angiotensin-converting enzyme 2 (AAV-hACE2) to render them susceptible to SARS-CoV-2 infection.

  • Virus Inoculation: Intranasal inoculation with SARS-CoV-2.

  • Drug Administration: GS-441524 was administered intraperitoneally at a dose of 25 mg/kg/day, starting one day prior to infection and continuing for a total of 8 days.[2]

  • Efficacy Assessment: Viral titers in lung tissues were quantified by qRT-PCR at 2 days post-inoculation to determine the reduction in viral load.[2] Body weight was monitored daily.

GS441524_Mouse_Protocol AAV-hACE2 Mice AAV-hACE2 Mice Infection SARS-CoV-2 Inoculation (Intranasal) AAV-hACE2 Mice->Infection Treatment GS-441524 Treatment (25 mg/kg/day, IP) Infection->Treatment Treatment starts 1 day prior Monitoring Daily Monitoring (Body Weight) Treatment->Monitoring Endpoint Euthanasia & Tissue Collection (Day 2 post-infection) Monitoring->Endpoint Analysis Viral Load Quantification (qRT-PCR of Lung Tissue) Endpoint->Analysis

Caption: Experimental workflow for GS-441524 efficacy testing in a SARS-CoV-2 mouse model.

SARS-CoV-2 Infection Model in Syrian Hamsters (Molnupiravir)
  • Animal Model: Golden Syrian hamsters, a well-established model for SARS-CoV-2 infection that recapitulates aspects of human COVID-19.

  • Virus Inoculation: Intranasal inoculation with various SARS-CoV-2 variants of concern (Alpha, Beta, Delta, Omicron).[3]

  • Drug Administration: Molnupiravir was administered orally by gavage at doses of 250 or 500 mg/kg, twice daily, with treatment initiated 12 hours post-infection.[3]

  • Efficacy Assessment: Viral load in lung tissue and oral swabs was determined by quantitative RT-PCR and infectious virus titers were measured by TCID₅₀ assay at 4 days post-infection.[3] Lung pathology was also assessed.

Molnupiravir_Hamster_Protocol Syrian Hamsters Syrian Hamsters Infection SARS-CoV-2 VOC Inoculation (Intranasal) Syrian Hamsters->Infection Treatment Molnupiravir Treatment (250-500 mg/kg, BID, Oral) Infection->Treatment Treatment starts 12 hours post-infection Monitoring Daily Monitoring (Weight, Clinical Signs) Treatment->Monitoring Endpoint Euthanasia & Tissue Collection (Day 4 post-infection) Monitoring->Endpoint Analysis Viral Load & Titer Quantification (qRT-PCR, TCID50) Lung Pathology Endpoint->Analysis

Caption: Experimental workflow for Molnupiravir efficacy in a SARS-CoV-2 hamster model.

Feline Infectious Peritonitis (FIP) Treatment in Cats (GS-441524 and Molnupiravir)
  • Animal Model: Domestic cats with naturally occurring FIP, a highly fatal coronavirus-induced disease.

  • Diagnosis: Diagnosis was based on clinical signs, laboratory test results, and the detection of feline coronavirus RNA in blood or effusion.[7]

  • Drug Administration:

    • GS-441524: 12.5–25 mg/kg/day, administered orally or subcutaneously for 84 days.[7]

    • Molnupiravir: 20–40 mg/kg/day, administered orally for 84 days.[7]

  • Efficacy Assessment: The primary outcome was clinical remission, defined by the resolution of clinical signs and normalization of laboratory parameters. Survival rates were also recorded.

FIP_Cat_Protocol Cats with FIP Cats with FIP Diagnosis FIP Diagnosis (Clinical, Lab, PCR) Cats with FIP->Diagnosis Randomization Treatment Group Diagnosis->Randomization GS-441524 GS-441524 Treatment (12.5-25 mg/kg/day) Randomization->GS-441524 Molnupiravir Molnupiravir Treatment (20-40 mg/kg/day) Randomization->Molnupiravir Monitoring Clinical & Lab Monitoring (84 days) GS-441524->Monitoring Molnupiravir->Monitoring Outcome Assessment of Remission & Survival Monitoring->Outcome

Caption: Comparative treatment protocol for FIP in cats.

References

Safety Operating Guide

Essential Safety and Handling of GS-443902 for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Guide to Personal Protective Equipment, Operational Procedures, and Disposal for Researchers, Scientists, and Drug Development Professionals.

GS-443902, the active triphosphate metabolite of the antiviral prodrug Remdesivir, requires careful handling in a laboratory setting to minimize exposure and ensure personnel safety. As a potent active pharmaceutical ingredient (API), adherence to strict safety protocols is paramount during all stages of handling, from receipt and storage to use in experiments and final disposal. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support laboratory professionals in the safe management of this compound.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is the final and critical barrier between the researcher and the chemical. The following table summarizes the recommended PPE for handling this compound, based on the safety data for Remdesivir.

Body Part Personal Protective Equipment Specifications and Use
Hands Protective glovesChemical-resistant gloves (e.g., nitrile) should be worn at all times. Change gloves immediately if contaminated.
Eyes Safety goggles with side-shieldsProvides protection from splashes and airborne particles.[1]
Body Impervious clothing / Laboratory coatA fully buttoned lab coat or gown made of a low-permeability fabric should be worn to protect the skin.[1]
Respiratory Suitable respiratorWhen handling the compound as a powder or when there is a risk of aerosol generation, a suitable respirator (e.g., N95 or higher) should be used within a ventilated enclosure.[1]
Engineering Controls

Engineering controls are the primary line of defense in minimizing exposure to hazardous substances. For a potent API like this compound, these are critical.

Control Type Recommendation Purpose
Ventilation Handle in a well-ventilated area.Minimizes the concentration of airborne particles.[1]
Containment Use of a fume hood or glove box.Provides a physical barrier and containment for handling powders and preparing solutions.
Safety Stations Accessible safety shower and eye wash station.For immediate use in case of accidental exposure.[1]

Operational and Disposal Plans

A clear, step-by-step workflow is crucial for the safe handling and disposal of this compound. The following diagram illustrates the key stages of this process.

Workflow for Safe Handling and Disposal of this compound cluster_preparation Preparation cluster_handling Handling During Experimentation cluster_cleanup Post-Experiment Cleanup cluster_disposal Waste Disposal A Don Appropriate PPE B Prepare Well-Ventilated Workspace (Fume Hood) A->B C Weigh and Prepare Solutions B->C D Conduct Experiment C->D E Handle All Materials as Potentially Contaminated D->E F Decontaminate Surfaces and Equipment E->F G Segregate Waste F->G H Dispose of Solid and Liquid Waste as Hazardous Pharmaceutical Waste G->H I Dispose of Sharps in Designated Containers H->I J Doff PPE Correctly I->J

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。